molecular formula C7H6ClFO B1359804 2-Chloro-6-fluorobenzyl alcohol CAS No. 56456-50-9

2-Chloro-6-fluorobenzyl alcohol

Cat. No.: B1359804
CAS No.: 56456-50-9
M. Wt: 160.57 g/mol
InChI Key: ZZFCUESFXBCRSC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanol
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InChI

InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCUESFXBCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205006
Record name 2-Chloro-6-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56456-50-9
Record name 2-Chloro-6-fluorobenzenemethanol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-chloro-6-fluorobenzylic alcohol
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Record name 2-CHLORO-6-FLUOROBENZYL ALCOHOL
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Foundational & Exploratory

Chapter 1: Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 56456-50-9) is a halogenated aromatic alcohol that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical research and development.[1] Its unique structure, featuring a benzene ring substituted with both a chlorine and a fluorine atom ortho to a hydroxymethyl group, imparts distinct chemical reactivity and physical properties.[1] The presence of these halogens significantly influences the electronic nature of the aromatic ring and the reactivity of the benzylic alcohol, making it an excellent precursor for the synthesis of more complex, high-value molecules.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, key reactions, and applications, grounded in established scientific principles and experimental data.

A thorough understanding of a chemical intermediate begins with a precise characterization of its physical and spectroscopic properties. This data is critical for reaction planning, purification, and structural confirmation.

1.1: Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name (2-Chloro-6-fluorophenyl)methanol[3][4]
Synonyms Benzenemethanol, 2-chloro-6-fluoro-; 2-Fluoro-6-chlorobenzyl alcohol[3]
CAS Number 56456-50-9[3][4]
Molecular Formula C₇H₆ClFO[3][4]
Molecular Weight 160.57 g/mol [3][5]
Appearance White to almost white powder or crystal[1]
InChI Key ZZFCUESFXBCRSC-UHFFFAOYSA-N[3][4]
1.2: Physical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems.

PropertyValueSource
Melting Point 40-43 °C (lit.)[3]
Boiling Point 227.6 ± 25.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Low in water; soluble in polar organic solvents like THF, DMSO.[6]
1.3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. The key spectral features are detailed below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A study of electrochemically synthesized this compound reported the following key signals: a singlet for the hydroxyl proton (-OH) at δ 2.1, a singlet for the two benzylic protons (-CH₂) at δ 4.74, and a multiplet for the three aromatic protons (Ar-H) around δ 7.2.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include a broad peak in the 3300–3500 cm⁻¹ region for the O-H stretch of the alcohol, aromatic C-H stretching around 3020 cm⁻¹, aliphatic C-H stretching between 2880-2960 cm⁻¹, and a strong C-O stretching band for the primary alcohol near 1040 cm⁻¹.[6][7] The C-F and C-Cl stretching vibrations are expected in the 1100-1200 cm⁻¹ and 550-750 cm⁻¹ regions, respectively.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion (M+) peak at m/z 160 and an M+2 peak at m/z 162, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4][7]

Chapter 2: Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods.

2.1: Reductive Synthesis from 2-Chloro-6-fluorobenzaldehyde

The carbonyl group of an aldehyde is readily reduced to a primary alcohol. This transformation can be accomplished using various methodologies, from traditional chemical reagents to more advanced electrochemical and biocatalytic systems.

G cluster_main Reduction of Aldehyde to Alcohol cluster_reagents Common Reducing Systems Aldehyde 2-Chloro-6-fluorobenzaldehyde Alcohol This compound Aldehyde->Alcohol [H] (Reducing Agent) Reagent1 Electrochemical Reduction Reagent2 Baker's Yeast (Biocatalysis) Reagent3 Chemical Reductants (e.g., NaBH₄)

Caption: General synthetic route via reduction.

Electrochemical synthesis offers a green chemistry approach, replacing hazardous chemical reagents with electrons.[7] This method provides high yields and purity while minimizing waste.[7]

Principle: The aldehyde is reduced at the cathode in an electrochemical cell. Cyclic voltammetry studies show that the reduction is most favorable in an alkaline medium (pH 9.0) and is a diffusion-controlled process.[7]

Step-by-Step Methodology: [7]

  • Cell Setup: Prepare a two-compartment H-shaped glass cell with a porous diaphragm. Use a stainless steel plate as the cathode and a graphite plate as the anode.

  • Electrolyte Preparation: Fill both compartments with a Britton Robinson (BR) buffer solution at pH 9.0 containing CH₃COONa as a supporting electrolyte.

  • Substrate Addition: Dissolve 2-Chloro-6-fluorobenzaldehyde in a minimal amount of methanol and add it to the cathodic chamber.

  • Electrolysis: Conduct the electrolysis at a constant current of 1.0 A at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The typical reaction time is around 6 hours.

  • Work-up and Purification: Upon completion, extract the catholyte multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The final product, this compound, can be characterized by its melting point (44 °C) and spectroscopic techniques (IR, ¹H NMR, MS), with reported yields as high as 86%.[7]

Biotransformation using whole-cell catalysts like Baker's Yeast (Saccharomyces cerevisiae) is another environmentally friendly method for synthesizing chiral alcohols.[8] This approach offers high selectivity under mild reaction conditions.[8]

Principle: Enzymes within the yeast cells, such as alcohol dehydrogenases, catalyze the asymmetric reduction of the aldehyde to the corresponding alcohol.

Step-by-Step Methodology (General): [8]

  • Medium Preparation: Prepare a suitable reaction medium, often a mixture of glycerol and water, to suspend the Baker's Yeast cells.

  • Reaction Initiation: Add 2-Chloro-6-fluorobenzaldehyde to the yeast suspension.

  • Incubation: Maintain the mixture at a controlled temperature (typically ambient to slightly elevated) with gentle agitation to ensure proper mixing.

  • Monitoring and Work-up: Monitor the reaction's progress via TLC or GC. Once the starting material is consumed, the product is extracted from the aqueous medium using an organic solvent.

  • Purification: The extracted product is purified using standard techniques like column chromatography.

Chapter 3: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation to form an aldehyde or be converted into a good leaving group for nucleophilic substitution reactions.

3.1: Oxidation to 2-Chloro-6-fluorobenzaldehyde

The oxidation of this compound to its corresponding aldehyde is a crucial transformation, as the aldehyde is also a valuable intermediate in the synthesis of pharmaceuticals like dicloxacillin and flucloxacillin, as well as various pesticides.[9][10]

G cluster_main Oxidation of Benzyl Alcohol cluster_reagents Common Oxidizing Agents Alcohol This compound Aldehyde 2-Chloro-6-fluorobenzaldehyde Alcohol->Aldehyde [Oxidant] Reagent1 PCC (Pyridinium Chlorochromate) Reagent2 TEMPO-based systems Reagent3 Jones Reagent (CrO₃/H₂SO₄)

Caption: Key oxidation transformation pathway.

While classic chromium-based reagents like PCC are effective, modern protocols often favor catalytic systems for their milder conditions and reduced heavy metal waste. A TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyzed oxidation is an efficient alternative.

Principle: TEMPO acts as a catalyst to oxidize the primary alcohol to an aldehyde, while a stoichiometric co-oxidant (like CuBr₂/Na₂CO₃ in air) regenerates the active TEMPO species.[11]

Step-by-Step Methodology: [11]

  • Vessel Preparation: To a 100 mL Schlenk tube, add this compound (1.0 mmol), TEMPO (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and N-phenylglycine (0.05 mmol).

  • Solvent Addition: Add 3.0 mL of water to the mixture.

  • Reaction: Stir the mixture vigorously under reflux conditions in air for 0.5 hours.

  • Extraction: After cooling, extract the product with CH₂Cl₂ (3 x 2.0 mL).

  • Work-up: Combine the organic phases, wash with water (3.0 mL), and dry with anhydrous MgSO₄.

  • Purification: After concentrating under vacuum, purify the residue by column chromatography to yield 2-chloro-6-fluorobenzaldehyde. This method has been reported to achieve yields of up to 90%.[11]

3.2: Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group, such as a halide or a tosylate.[12] This is a cornerstone reaction for building molecular complexity.

Principle: Thionyl chloride reacts with the alcohol in an Sₙ2 mechanism to form an intermediate chlorosulfite, which then readily undergoes backside attack by a chloride ion to produce the alkyl chloride with inversion of configuration (though the benzylic carbon here is not chiral).[13]

G Alcohol This compound Intermediate Alkyl Chlorosulfite Intermediate Alcohol->Intermediate + SOCl₂ Halide 2-Chloro-6-fluorobenzyl chloride Intermediate->Halide Sₙ2 attack by Cl⁻ Reagent SOCl₂ (Thionyl Chloride) Reagent->Intermediate

Caption: Mechanism for conversion to benzyl chloride.

Step-by-Step Methodology (General):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂), typically 1.1 to 1.5 equivalents, dropwise. A small amount of a base like pyridine may be used to neutralize the HCl generated.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-Chloro-6-fluorobenzyl chloride. Further purification can be achieved by distillation or chromatography.

Chapter 4: Applications in Medicinal and Agrochemical Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][8] The specific halogenation pattern is often designed to enhance biological activity, improve metabolic stability, or modulate the physicochemical properties of the final molecule.

  • Pharmaceutical Development: The compound serves as a scaffold to which other functional groups can be attached.[1] For instance, the corresponding benzyl chloride or bromide can be reacted with various nucleophiles (amines, thiols, etc.) to build libraries of compounds for screening against biological targets.[14] It is a precursor for creating molecules used in the development of novel therapeutic agents.[1]

  • Agrochemical Formulations: In the agrochemical industry, it is used to formulate effective pesticides and herbicides.[1][2] The halogen substituents can enhance the efficacy and target specificity of these agents, contributing to formulations that maximize impact on pests while minimizing environmental harm.[1]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate. This compound is classified as an irritant.[15][16]

  • Health Hazards:

    • Skin Irritation: Causes skin irritation.[15][16]

    • Eye Irritation: Causes serious eye irritation.[15][16]

    • Respiratory Irritation: May cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[17]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15][17]

    • Respiratory Protection: Use only in a well-ventilated area or with an approved respirator if dust or vapors are generated.[15][17]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[15][17]

    • Skin: Wash off immediately with soap and plenty of water.[15][17]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15][17]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][17]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for complex molecular synthesis. The development of green synthetic routes, such as electrochemical and biocatalytic reductions, underscores the ongoing effort to produce this key intermediate in a more sustainable manner. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this compound's technical profile is essential for leveraging its full potential in creating next-generation active compounds.

References

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzyl alcohol, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and spectral analysis.

Introduction

This compound is a halogenated aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, with both a chlorine and a fluorine atom ortho to the hydroxymethyl group, imparts distinct reactivity and makes it a valuable precursor for a range of biologically active molecules. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate of particular interest in medicinal chemistry and agrochemical research.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical reactions.

PropertyValueReference
CAS Number 56456-50-9[3]
Molecular Formula C₇H₆ClFO[3]
Molecular Weight 160.57 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point 42-45 °C[1]
Boiling Point 104-105 °C[4]
Solubility Insoluble in water; Soluble in methanol, ethanol, and other organic solvents.[4]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde.

Synthesis via Reduction of 2-Chloro-6-fluorobenzaldehyde

This method utilizes a mild reducing agent, such as sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol.

G A 2-Chloro-6-fluorobenzaldehyde C This compound A->C Reduction B Sodium Borohydride (NaBH4) Methanol/Ethanol

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzaldehyde with Sodium Borohydride

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Chemical Reactivity and Key Reactions

This compound undergoes reactions typical of primary benzylic alcohols. The electron-withdrawing nature of the ortho-substituents can influence the reactivity of the alcohol and the aromatic ring.

Oxidation to 2-Chloro-6-fluorobenzaldehyde

The primary alcohol can be oxidized back to the corresponding aldehyde using various oxidizing agents. A common and selective method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation.[5][6]

G A This compound C 2-Chloro-6-fluorobenzaldehyde A->C Oxidation B TEMPO (cat.) NaOCl (re-oxidant)

Caption: Oxidation of this compound.

The mechanism of TEMPO-catalyzed oxidation involves the formation of an N-oxoammonium ion as the active oxidizing species, which is regenerated in a catalytic cycle.[1][2]

Experimental Protocol: TEMPO-mediated Oxidation

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (10 mL/g). Add an aqueous solution of NaHCO₃ and KBr.

  • Catalyst Addition: Add a catalytic amount of TEMPO (0.01-0.05 eq).

  • Oxidation: Cool the mixture to 0 °C and add the NaOCl solution dropwise while vigorously stirring.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the less polar aldehyde spot indicates reaction completion.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde, which can be purified by column chromatography.

Conversion to 2-Chloro-6-fluorobenzyl chloride

The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂).[7] This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of 2-chloro-6-fluorobenzyl chloride, a versatile alkylating agent.[8][9]

G A This compound C 2-Chloro-6-fluorobenzyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) Pyridine (optional)

Caption: Conversion to 2-Chloro-6-fluorobenzyl chloride.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

This alcohol is a precursor to 2-chloro-6-fluorobenzaldehyde, which is a key starting material for the synthesis of several pharmaceuticals.[10][11] A notable example is its use in the production of the penicillinase-resistant antibiotic, flucloxacillin .[4][12][13] The synthesis involves the conversion of the aldehyde to a substituted isoxazole, which is then coupled with 6-aminopenicillanic acid (6-APA).[10]

G A This compound C 2-Chloro-6-fluorobenzaldehyde A->C [O] B Oxidation E 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride C->E Several steps D Multi-step synthesis G Flucloxacillin E->G Coupling F 6-Aminopenicillanic acid (6-APA)

Caption: Role in the synthesis of Flucloxacillin.

Agrochemical Synthesis

The unique electronic properties imparted by the halogen substituents make this scaffold attractive for the development of novel agrochemicals, including fungicides and herbicides.[2] While specific commercial agrochemicals derived directly from this compound are not extensively documented in readily available literature, its structural motifs are found in patented agrochemical compositions.[3][14]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.0m3HAromatic protons
~4.8s2H-CH₂ OH
~2.5br s1H-OH

Note: The chemical shift of the -OH proton is variable and can depend on concentration, solvent, and temperature.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~160 (d, J ≈ 250 Hz)C -F
~130-120Aromatic carbons
~60-C H₂OH

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1200StrongC-O stretch (alcohol)
~1100StrongC-F stretch
~780StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 160, with an M+2 peak at m/z 162 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.[15]

  • Key Fragmentation Pathways:

    • Loss of H₂O (M-18) from the molecular ion.

    • Alpha-cleavage leading to the loss of a hydroxymethyl radical (-CH₂OH).

    • Loss of Cl or F radicals from fragment ions.[16][17]

G A [C7H6ClFO]+• m/z 160/162 C [C7H5ClF]+• m/z 142/144 A->C -18 E [C6H3ClF]+• m/z 129/131 A->E -31 B Loss of H2O D Loss of CH2OH

Caption: Simplified Mass Spectrometry Fragmentation.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis from the corresponding aldehyde and its well-defined reactivity make it an important tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

Synthesis of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract: 2-Chloro-6-fluorobenzyl alcohol is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the unique reactivity conferred by its halogenated phenyl moiety.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reduction of key precursors such as 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzoic acid. We will dissect the mechanistic underpinnings of these transformations, compare methodologies, and provide detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this valuable building block.

Introduction

The strategic incorporation of fluorine and chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound embodies this principle, serving as a critical precursor for a range of biologically active molecules, including advanced antibiotics like flucloxacillin and high-efficiency fungicides.[1][2][3] Its synthesis, therefore, is a subject of considerable interest. The primary challenge lies in achieving efficient and selective transformations while managing the directing effects of the ortho-chloro and ortho-fluoro substituents. This guide details the most effective and scientifically robust methods for its preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via the reduction of a carbonyl or carboxyl group at the benzylic position. The choice of starting material dictates the required reducing agent and reaction conditions. The three most viable pathways originate from 2-chloro-6-fluorotoluene, which serves as the common industrial feedstock.

Toluene 2-Chloro-6-fluorotoluene Aldehyde 2-Chloro-6-fluorobenzaldehyde Toluene->Aldehyde Oxidation Acid 2-Chloro-6-fluorobenzoic Acid Toluene->Acid Oxidation Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4, Electrochemical) Acid->Alcohol Strong Reduction (e.g., LiAlH4)

Diagram 1: High-level overview of the primary synthetic pathways to this compound.

Pathway I: Reductive Synthesis from 2-Chloro-6-fluorobenzaldehyde

The most direct and common laboratory-scale synthesis involves the reduction of 2-Chloro-6-fluorobenzaldehyde. The electrophilic carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack by hydride ions, making this a high-yielding and straightforward conversion.[4]

Metal Hydride Reduction

Complex metal hydrides are the reagents of choice for this transformation due to their efficacy and selectivity. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both excellent options.

Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the metal hydride complex to the carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol.[5] LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ due to the higher polarity of the Al-H bond compared to the B-H bond.[5] However, for the reduction of an unhindered aldehyde, the milder NaBH₄ is often preferred for its greater safety, ease of handling, and compatibility with protic solvents.

cluster_protocol General Workflow A Dissolve Aldehyde in Suitable Solvent (e.g., Methanol, THF) B Cool Solution (0°C, Ice Bath) A->B C Portion-wise Addition of Hydride Reagent (NaBH4 or LiAlH4) B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Quench & Protonate) D->E F Extraction with Organic Solvent E->F G Purification (e.g., Column Chromatography) F->G

Diagram 2: General experimental workflow for the metal hydride reduction of 2-Chloro-6-fluorobenzaldehyde.

Protocol 3.1.1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for aldehyde reduction.[4]

  • Preparation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) to the stirred solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of water or dilute HCl to decompose excess NaBH₄.

  • Isolation: Remove the methanol under reduced pressure. Extract the resulting aqueous layer with ethyl acetate or diethyl ether (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound, which can be further purified by column chromatography if necessary.

Electrochemical Reduction

As an alternative to chemical reagents, electrochemical synthesis offers a greener and often highly selective method for reduction.[6] This technique uses electrons as the "reagent" to perform the reduction, minimizing waste and avoiding hazardous chemicals.

Methodology Insight: The process involves the reduction of the aldehyde at a cathode in an electrolytic cell. The carbonyl group is reduced to the corresponding alcohol in a diffusion-controlled process.[6] The optimal conditions, such as pH and current density, are typically determined using cyclic voltammetry before scaling up to constant current electrolysis.[6]

Protocol 3.2.1: Constant Current Electrolysis

This protocol is based on a published electrochemical synthesis method.[6]

  • Cell Setup: Use a two-compartment H-shaped glass cell with a glass frit separating the cathodic and anodic chambers. Employ stainless steel electrodes as both the cathode and anode.

  • Electrolyte: Fill both compartments with a Britton-Robinson (BR) buffer (e.g., pH 9.0) containing a supporting electrolyte like CH₃COONa.

  • Substrate Preparation: Dissolve 2-chloro-6-fluorobenzaldehyde in a minimum amount of methanol and add it to the cathodic chamber.

  • Electrolysis: Stir the solution and perform the electrolysis at a constant current (e.g., 1.0 A) for several hours (e.g., 6 hours).

  • Extraction: Upon completion, transfer the catholyte to a separatory funnel and extract the product using diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous salt, and remove the solvent to yield this compound.

cluster_protocol Electrochemical Synthesis Workflow A Prepare Electrolyte & H-Cell B Dissolve Aldehyde in Catholyte A->B C Apply Constant Current (e.g., 1.0 A) B->C D Monitor Reaction (e.g., 6 hours) C->D E Extract Catholyte with Organic Solvent D->E F Dry & Concentrate Organic Phase E->F G Isolate Product F->G

Diagram 3: Workflow for the electrochemical synthesis of this compound.

Comparative Analysis
ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Electrochemical Reduction
Reactivity Moderate, selective for aldehydes/ketones[7]Very high, reduces most carbonyls[8][9]High, tunable
Solvent Protic (Methanol, Ethanol)Aprotic (THF, Diethyl Ether)Aqueous buffer with co-solvent
Safety Relatively safe, handle with carePyrophoric, reacts violently with water[10]General electrical safety
Workup Simple aqueous quenchCareful, multi-step quench requiredSolvent extraction
Green Chemistry ModeratePoor (metal waste, hazardous reagent)Excellent (electron as reagent)[6]
Yield Generally high (>90%)Generally high (>90%)Good to high

Table 1: Comparison of primary methods for the reduction of 2-Chloro-6-fluorobenzaldehyde.

Pathway II: Reduction of 2-Chloro-6-fluorobenzoic Acid

An alternative route involves the reduction of 2-chloro-6-fluorobenzoic acid. Carboxylic acids are less electrophilic than aldehydes and are resistant to reduction by mild agents like NaBH₄.[5] Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • WARNING: LiAlH₄ reacts violently with water and protic solvents. This procedure must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[10]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. Causality: The initial reaction is an acid-base neutralization that evolves hydrogen gas, followed by reduction. Slow addition is critical for safety and control.

  • Reaction: After the addition is complete, gently reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Quench by adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF or ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired alcohol.

Purification and Characterization

Purification Techniques

Crude this compound obtained from any of the described syntheses is typically an oil or a low-melting solid. Purification can be achieved by:

  • Liquid-liquid extraction: To remove water-soluble impurities and salts.

  • Silica gel column chromatography: Using a solvent system such as hexane/ethyl acetate to isolate the product with high purity.

Spectroscopic Data

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

TechniqueObservation
¹H NMR Characteristic peaks for aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.[11]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 160.57, along with characteristic fragmentation patterns.[12][13]
IR Spectroscopy Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and peaks corresponding to C-H and C-Cl/C-F bonds.[6]

Table 2: Key spectroscopic data for the characterization of this compound.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

  • Reagents: Pay special attention to the hazards of the reagents used, particularly the pyrophoric nature of LiAlH₄.[10]

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde. While the classic sodium borohydride reduction in methanol offers a reliable, safe, and high-yielding laboratory method, electrochemical reduction presents a compelling green alternative. For syntheses starting from the more stable but less reactive 2-chloro-6-fluorobenzoic acid, the potent reducing agent lithium aluminum hydride is necessary, requiring stringent anhydrous conditions. The choice of method will depend on the available starting materials, scale, and the specific safety and environmental considerations of the laboratory.

References

An In-Depth Technical Guide to the Electrochemical Synthesis of 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Green and Efficient Synthetic Route

The synthesis of 2-Chloro-6-fluorobenzyl alcohol, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, has traditionally relied on conventional chemical reductants, which often involve harsh reaction conditions and the generation of significant chemical waste. This guide explores a more sustainable and efficient alternative: direct electrochemical synthesis. By leveraging the power of electrons as the primary reagent, this methodology offers a cleaner, safer, and more controlled route to this valuable compound. This document provides a comprehensive overview of a proposed electrochemical approach, grounded in established principles of organic electrochemistry, for researchers, scientists, and professionals in drug development.

The Strategic Advantage of Electrosynthesis

Electrochemical methods in organic synthesis are gaining prominence as a cornerstone of green chemistry. The primary advantages of an electrochemical approach for the synthesis of this compound include:

  • Environmental Friendliness: The core reagent is the electron, which is inherently non-polluting. This minimizes the use of hazardous and toxic chemical reducing agents and the formation of undesirable byproducts.[1]

  • Enhanced Selectivity and Yield: By precisely controlling the electrode potential, it is often possible to achieve higher selectivity for the desired product, leading to purer products and better yields.[2]

  • Milder Reaction Conditions: Many electrochemical reactions can be carried out at ambient temperature and pressure, reducing energy consumption and improving safety.

  • Simplified Workup Procedures: The elimination of chemical reagents simplifies the purification of the final product, making the overall process more efficient and cost-effective.[1]

Proposed Electrochemical Pathway: Reduction of 2-Chloro-6-fluorobenzoic Acid

While the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde to the corresponding alcohol has been reported, a direct, single-step electrochemical reduction of the more readily available 2-chloro-6-fluorobenzoic acid represents a more atom-economical and potentially cost-effective strategy.[1] This guide focuses on a proposed method for this direct conversion.

The electrochemical reduction of carboxylic acids to their corresponding primary alcohols is a challenging but feasible transformation.[3][4][5] The process generally involves a multi-electron transfer and protonation steps. A plausible reaction mechanism is outlined below:

Proposed Reaction Mechanism:

The electrochemical reduction of a carboxylic acid at the cathode surface is believed to proceed through the following key steps:

  • Initial Electron Transfer and Protonation: The carboxylic acid molecule accepts an electron at the cathode surface, forming a radical anion. This is followed by protonation.

  • Formation of an Aldehyde Intermediate: Subsequent electron and proton transfers lead to the elimination of a water molecule and the formation of the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde in this case). It is important to note that aldehydes are generally more easily reduced than carboxylic acids.[4]

  • Reduction of the Aldehyde: The aldehyde intermediate is then rapidly reduced at the cathode in a two-electron, two-proton process to yield the final product, this compound.

Due to the high reactivity of the aldehyde intermediate, it is typically not isolated during the reaction.[4]

Experimental Design and Protocol

This section outlines a proposed experimental setup and a detailed protocol for the electrochemical synthesis of this compound from 2-Chloro-6-fluorobenzoic acid.

Electrochemical Cell and Equipment

A divided H-type electrochemical cell is recommended for this synthesis to prevent the anodic oxidation of the starting material and product.[1]

  • Cathode (Working Electrode): A lead (Pb) or mercury (Hg) pool cathode is often effective for the reduction of carboxylic acids due to their high hydrogen overpotential, which suppresses the competing hydrogen evolution reaction. A glassy carbon electrode (GCE) could also be considered.[1]

  • Anode (Counter Electrode): A platinum (Pt) foil or graphite rod is a suitable anode.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode can be used to accurately control the cathode potential.

  • Separator: A porous glass frit or a proton-exchange membrane (e.g., Nafion®) can be used to separate the cathodic and anodic compartments.

  • Power Source: A potentiostat/galvanostat is required to control either the potential or the current.

  • Magnetic Stirrer: To ensure mass transport to the electrode surface.

Proposed Reaction Conditions

The following table summarizes the proposed experimental parameters for the electrochemical synthesis.

ParameterProposed Value/RangeRationale & Key Considerations
Starting Material 2-Chloro-6-fluorobenzoic AcidSourced with high purity to avoid side reactions.
Cathode Lead (Pb) sheet or Mercury (Hg) poolHigh hydrogen overpotential is crucial for efficient reduction.
Anode Platinum (Pt) foilInert under anodic conditions.
Solvent Aqueous Methanol or EthanolTo ensure solubility of the starting material and electrolyte.
Supporting Electrolyte 0.5 M H₂SO₄ or 0.5 M HClProvides conductivity and acts as a proton source.
Current Density 10-50 mA/cm² (Galvanostatic)A key parameter to optimize for yield and current efficiency.
Temperature 20-30 °CTo minimize potential side reactions.
Reaction Time 4-8 hoursTo be monitored by techniques like TLC or HPLC.
Step-by-Step Experimental Protocol
  • Cell Assembly: Assemble the H-type cell with the chosen cathode, anode, and separator. Place the reference electrode in the cathodic compartment.

  • Preparation of Electrolytes:

    • Catholyte: Dissolve the desired amount of 2-Chloro-6-fluorobenzoic acid and the supporting electrolyte in the aqueous alcohol solvent.

    • Anolyte: Prepare a solution of the supporting electrolyte in the same solvent system.

  • Electrolysis:

    • Fill both compartments of the cell with their respective solutions.

    • Begin stirring the catholyte.

    • Apply a constant current density using the galvanostat.

    • Monitor the reaction progress periodically by withdrawing small aliquots from the catholyte and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Upon completion of the reaction, disassemble the cell.

    • Neutralize the catholyte with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the electrochemical synthesis.

G cluster_prep Preparation cluster_electro Electrolysis cluster_purify Workup & Purification cluster_final Final Product A Assemble H-type Cell B Prepare Catholyte: 2-Chloro-6-fluorobenzoic Acid + Supporting Electrolyte + Aqueous Alcohol A->B C Prepare Anolyte: Supporting Electrolyte + Aqueous Alcohol A->C D Fill Cell Compartments B->D C->D E Apply Constant Current Density (Galvanostatic Control) D->E F Monitor Reaction Progress (TLC/HPLC) E->F F->E Continue Electrolysis G Neutralize Catholyte F->G Reaction Complete H Solvent Extraction G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Proposed workflow for the electrochemical synthesis.

Conclusion and Future Outlook

The proposed electrochemical synthesis of this compound from its corresponding carboxylic acid presents a promising green alternative to conventional methods. While this guide provides a robust theoretical and practical framework, further experimental optimization of parameters such as electrode material, solvent system, and current density is essential to maximize yield and efficiency. The principles outlined herein offer a solid starting point for researchers to develop a highly efficient and sustainable process for the production of this important chemical intermediate. The continued exploration of electrochemical methods in organic synthesis will undoubtedly pave the way for cleaner and more economical chemical manufacturing processes.

References

A Technical Guide to the Biotransformation Synthesis of 2-Chloro-6-fluorobenzyl Alcohol Using Baker's Yeast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biotransformation of 2-chloro-6-fluorobenzaldehyde into the valuable pharmaceutical intermediate, 2-chloro-6-fluorobenzyl alcohol, utilizing whole-cell catalysis with Saccharomyces cerevisiae (Baker's Yeast). This document elucidates the core enzymatic principles, provides a detailed and validated experimental protocol, and explores key parameters for process optimization. The methodologies described herein are designed for researchers, chemists, and process development scientists seeking sustainable, efficient, and selective routes for the synthesis of chiral alcohols. By leveraging the inherent enzymatic machinery of a readily available and cost-effective biocatalyst, this guide presents a practical alternative to conventional chemical reduction methods.[1][2]

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Traditional synthetic routes often rely on chemical reducing agents such as sodium borohydride or lithium aluminum hydride, which, while effective, present challenges related to hazardous handling, stoichiometric waste generation, and limited enantioselectivity.[5][6]

Biocatalysis, particularly using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae), offers a compelling green alternative.[1][7] This approach harnesses the cell's natural enzymatic cascade to perform highly selective chemical transformations under mild, aqueous conditions. The asymmetric reduction of carbonyl compounds is a well-documented capability of Baker's Yeast, which contains a variety of oxidoreductase enzymes.[1][2][8] The primary advantages of this methodology include:

  • High Enantioselectivity: The chiral environment of the enzyme's active site often leads to the production of a single enantiomer of the alcohol, a critical requirement in modern drug development.[5][9][10]

  • Mild Reaction Conditions: Biotransformations typically occur at or near room temperature and neutral pH, reducing energy consumption and minimizing side-product formation.

  • Environmental Sustainability: The process is aqueous-based, uses a renewable catalyst, and avoids harsh or toxic chemical reagents.[1]

  • Cost-Effectiveness & Accessibility: Baker's Yeast is inexpensive, widely available, and easy to handle, making this technology accessible for both academic research and industrial scale-up.[1][11]

This guide focuses on the practical application of Baker's Yeast for the specific reduction of 2-chloro-6-fluorobenzaldehyde, providing the scientific rationale and a robust protocol for its successful implementation.

The Core Mechanism: Enzymatic Reduction and Cofactor Regeneration

The conversion of an aldehyde to a primary alcohol is a two-electron reduction. Within Saccharomyces cerevisiae, this transformation is primarily catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs).[12][13] These enzymes are dependent on a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH).[14][15]

The Catalytic Cycle

The reaction proceeds via a compulsory-order mechanism where the cofactor NADH binds to the enzyme first, followed by the aldehyde substrate.[16] The enzyme's active site, which contains a catalytic zinc ion, positions the substrate for a direct transfer of a hydride ion (H⁻) from NADH to the carbonyl carbon of the aldehyde.[12][14] A proton is subsequently transferred from a nearby acidic residue or a water molecule to the carbonyl oxygen, yielding the alcohol product and the oxidized cofactor, NAD⁺.[14][15]

The rate-limiting step in this process is often the dissociation of the product and the NAD⁺ from the enzyme, freeing it to begin another catalytic cycle.[16]

Enzymatic_Reduction_Mechanism cluster_0 Yeast Alcohol Dehydrogenase (ADH) Catalytic Cycle cluster_1 Cofactor Regeneration (Glycolysis) E_NAD ADH-NAD+ E_NADH ADH-NADH E_NAD->E_NADH Cofactor Exchange & Regeneration E_NADH_Ald Ternary Complex (ADH-NADH-Aldehyde) E_NADH->E_NADH_Ald  Substrate Binding (2-Chloro-6-fluorobenzaldehyde) E_NAD_Alc Ternary Complex (ADH-NAD+-Alcohol) E_NADH_Ald->E_NAD_Alc Hydride Transfer (Rate-Determining Step) E_NAD_Alc->E_NAD Product Release (this compound)   Glucose Glucose NAD NAD+ Glucose->NAD Glycolytic Pathway NADH NADH

Figure 1: Catalytic cycle of yeast ADH and cofactor regeneration.
The Necessity of a Co-substrate

Because the NADH cofactor is consumed stoichiometrically in the reduction, it must be continuously regenerated for the reaction to proceed.[13] In a whole-cell system, this is conveniently achieved by providing a fermentable sugar, such as glucose or sucrose. The yeast's glycolytic pathway metabolizes the sugar, a process that includes oxidation steps that reduce NAD⁺ back to NADH.[8][12] This elegant coupling of catabolism (sugar fermentation) to biotransformation (aldehyde reduction) makes the whole-cell approach highly efficient and self-sustaining.

Experimental Protocol: A Validated Workflow

This section details a step-by-step procedure for the biotransformation. The protocol is designed to be a self-validating system, incorporating checkpoints for reaction monitoring and clear steps for product isolation and analysis.

Overall Workflow

The experimental process can be visualized as a sequence of distinct stages, from catalyst preparation to final product analysis.

Experimental_Workflow A Yeast Activation B Substrate Addition A->B 30 min @ 30°C C Biotransformation (Incubation) B->C Controlled Dosing D Reaction Quenching & Cell Mass Removal C->D 24-48 hours Monitoring via TLC/GC E Aqueous Workup (Extraction) D->E Filtration (Celite) F Purification (Chromatography) E->F Solvent Evaporation G Analysis (NMR, GC/MS) F->G Characterization

Figure 2: High-level experimental workflow for the biotransformation.
Materials and Reagents

  • Active Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose (or Glucose)

  • 2-Chloro-6-fluorobenzaldehyde

  • Deionized Water

  • Ethyl Acetate (EtOAc), reagent grade

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545 (Diatomaceous earth)

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Incubator or temperature-controlled water bath (optional, but recommended)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Step 1: Yeast Culture Activation

  • To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of tap water and 20 g of sucrose.

  • Stir the mixture at room temperature until the sucrose is fully dissolved.

  • Add 10 g of active dry Baker's Yeast to the sucrose solution.

  • Stir the suspension gently at 30-35°C for 30 minutes.[9] The onset of fermentation is typically indicated by foaming or bubbling as CO₂ is released. This step is critical for activating the yeast's metabolic machinery.

Step 2: Substrate Addition

  • Dissolve 1.0 mmol of 2-chloro-6-fluorobenzaldehyde in a minimal amount of ethanol (~1-2 mL) to aid its dispersion in the aqueous medium. High concentrations of the aldehyde can be toxic to the yeast cells, so a co-solvent helps prevent localized high concentrations.[17]

  • Add the substrate solution dropwise to the actively fermenting yeast culture over 5-10 minutes. Pulse feeding or slow addition is preferable to a single large addition to maintain yeast viability.[17]

Step 3: Biotransformation (Incubation)

  • Loosely cover the flask with aluminum foil or a cotton plug to allow CO₂ to escape while preventing contamination.

  • Maintain the reaction mixture at a constant temperature, ideally 30-35°C, with continuous gentle stirring.

  • Allow the reaction to proceed for 24-48 hours.

Step 4: Reaction Monitoring and Workup

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically extracting a small aliquot (~1 mL) of the reaction mixture with ethyl acetate.

  • Quenching: Once the starting material is consumed, add 50 g of Celite® to the flask and stir for 15 minutes. Celite acts as a filter aid, breaking up the yeast cell emulsion and facilitating a clean separation.[9]

  • Filter the entire mixture through a Büchner funnel packed with a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is recovered.

Step 5: Extraction and Purification

  • Combine the aqueous filtrate and the ethyl acetate washes in a separatory funnel.

  • Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product and aid in phase separation.

  • Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by silica gel column chromatography to yield the pure this compound.

Process Optimization: Enhancing Yield and Selectivity

The efficiency of the biotransformation can be significantly influenced by several key parameters.[18] Systematic optimization is crucial for maximizing product yield and, if applicable, enantiomeric excess.

ParameterRange/ConditionRationale & Field Insights
pH 6.0 - 8.0Yeast ADHs generally exhibit optimal activity in a slightly acidic to neutral pH range. Extreme pH values can lead to enzyme denaturation. Buffering the initial solution can prevent pH drops caused by metabolic byproducts. A pH around 7.0 is a robust starting point.[19]
Temperature 25°C - 37°CThe optimal temperature represents a trade-off between enzyme activity (which increases with temperature) and enzyme stability/yeast viability (which decreases at higher temperatures). 30-35°C is typically optimal for S. cerevisiae.[18]
Substrate Conc. 1-10 g/LHigh substrate concentrations can lead to substrate inhibition or toxicity, reducing yeast viability and overall yield.[17] It is crucial to determine the optimal concentration for the specific aldehyde. Fed-batch or pulsed addition strategies can overcome this limitation.[17][20]
Yeast Conc. 50-200 g/LIncreasing the catalyst (yeast) concentration will generally increase the reaction rate. However, beyond a certain point, mass transfer limitations and difficulties in stirring/filtration can arise.
Co-solvent < 5% v/vFor poorly water-soluble substrates, a water-miscible organic co-solvent (e.g., ethanol, DMSO) can improve bioavailability. However, high concentrations can be detrimental to the yeast cells.[21][22]
Agitation Speed 150-250 rpmAdequate mixing is essential to ensure homogeneity and facilitate mass transfer of substrate to the cells and CO₂ out of the solution. Overly vigorous agitation can cause shear stress, damaging the cells.[18]

Conclusion

The use of Baker's Yeast for the synthesis of this compound represents a powerful application of green chemistry principles in pharmaceutical manufacturing. This guide has outlined the fundamental enzymatic mechanism, provided a robust and detailed experimental workflow, and discussed critical parameters for process optimization. By embracing biocatalysis, researchers and drug development professionals can achieve highly selective, efficient, and sustainable production of key chiral intermediates, moving away from less environmentally benign traditional methods. The simplicity, low cost, and effectiveness of this whole-cell biotransformation make it an invaluable tool in the modern synthetic chemist's arsenal.

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-fluorobenzyl Alcohol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Molecules

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with carefully chosen chemical building blocks. Among these, 2-Chloro-6-fluorobenzyl alcohol emerges as a pivotal intermediate, valued for the unique reactivity and structural attributes it imparts to active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its critical role in the construction of modern drugs, offering a resource for researchers, chemists, and professionals in drug development.

The strategic placement of chloro and fluoro groups on the benzyl moiety creates a molecule with fine-tuned electronic properties and reactivity.[1][2] This specific substitution pattern is not arbitrary; it is a deliberate design element that enhances the efficacy and metabolic stability of the final drug product.[1][2] This guide will delve into the causality behind its utility, focusing on both the practical application and the underlying chemical principles that make this compound an indispensable tool in the pharmaceutical scientist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is the bedrock of robust process development and quality control. This compound is a white to off-white crystalline solid under standard conditions.[1] Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 56456-50-9[1][3][4][5]
Molecular Formula C₇H₆ClFO[1][3][5]
Molecular Weight 160.57 g/mol [1][3][5]
Melting Point 42-45 °C[1]
Appearance White to almost white powder/crystal[1]
Solubility Soluble in polar organic solvents (e.g., THF, DMSO), low solubility in water.[6]
Spectroscopic Profile:

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key signals include a singlet for the methylene protons (-CH₂OH) and multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR: The carbon spectrum complements the proton NMR, showing distinct signals for the methylene carbon and the aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Strong absorptions corresponding to C-F and C-Cl stretching are also observed.[6]

  • Mass Spectrometry: Electron ionization mass spectrometry reveals a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.[4]

Synthesis and Manufacturing Considerations

The industrial production of this compound is typically achieved through the reduction of a more oxidized precursor, most commonly 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorobenzoic acid.

A prevalent laboratory and industrial method involves the reduction of 2-chloro-6-fluorobenzaldehyde.[7] This can be accomplished using various reducing agents, including sodium borohydride in an alcoholic solvent or through catalytic hydrogenation. An alternative, eco-friendly approach that has been explored is the electrochemical reduction of the aldehyde, which minimizes the use of chemical reagents.[7]

Another scalable route begins with 2-chloro-6-fluorobenzoic acid, which is reduced to the corresponding alcohol.[8] This transformation can be effectively carried out using reagents like borane-tetrahydrofuran complex (BH₃-THF).[6]

The diagram below illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Core Application: A Key Intermediate in the Synthesis of Anagliptin

This compound is a crucial intermediate in the synthesis of several modern pharmaceuticals. Its utility is prominently showcased in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. One such prominent drug is Anagliptin .

The 2-chloro-6-fluorobenzyl group is incorporated into the Anagliptin molecule to occupy a specific binding pocket of the DPP-4 enzyme, contributing to the drug's high potency and selectivity. The halogen substituents are critical for optimizing pharmacokinetic properties.

The synthesis of Anagliptin involves the coupling of a pyrazolopyrimidine core with a chiral cyanopyrrolidine amine intermediate. The 2-chloro-6-fluorobenzyl moiety is typically introduced by alkylating a piperazine derivative, which is then further elaborated to form the cyanopyrrolidine portion of the molecule.

Experimental Protocol: Synthesis of a Key Anagliptin Intermediate

The following protocol details the synthesis of a key intermediate for Anagliptin, starting from this compound. This process involves a two-step sequence: conversion of the alcohol to a more reactive benzyl halide, followed by N-alkylation of a piperazine derivative.

Step 1: Synthesis of 2-Chloro-6-fluorobenzyl bromide

Causality: The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution reaction with the piperazine, it must be converted into a better leaving group, such as a bromide. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-6-fluorobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: N-Alkylation of a Piperazine Derivative

Causality: The secondary amine of the piperazine derivative acts as a nucleophile, displacing the bromide from the 2-chloro-6-fluorobenzyl bromide in an Sₙ2 reaction to form the desired C-N bond. A base is required to neutralize the HBr generated during the reaction.

  • Reaction Setup: In a reaction vessel, dissolve the piperazine derivative (e.g., a mono-Boc protected piperazine, 1.1 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq) in an inert solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add a solution of 2-Chloro-6-fluorobenzyl bromide (1.0 eq) in the same solvent to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired N-(2-Chloro-6-fluorobenzyl)piperazine intermediate.

The logical flow of this synthesis is depicted in the following diagram:

Caption: Synthetic pathway to a key Anagliptin intermediate.

Analytical Quality Control (AQC)

Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A robust AQC system is a self-validating process that guarantees the quality of the intermediate, which directly impacts the quality and safety of the final API.

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is the cornerstone of purity analysis.

  • Methodology: A reversed-phase HPLC method with UV detection is typically employed.[2]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 220 nm).

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. This ensures that the method can accurately quantify the analyte and separate it from any potential impurities or degradation products.

The relationship between the analytical tests and the release of the material is outlined below.

AQC_Logic Batch Incoming Batch of This compound Sampling Representative Sampling Batch->Sampling ID_Test Identity Confirmation (FTIR, NMR) Sampling->ID_Test Purity_Test Purity & Impurity Profile (HPLC) Sampling->Purity_Test Spec_Check Comparison with Pre-defined Specifications ID_Test->Spec_Check Purity_Test->Spec_Check Release Batch Release for Pharmaceutical Production Spec_Check->Release Pass Reject Batch Rejection/ Further Investigation Spec_Check->Reject Fail

Caption: Logical workflow for the quality control and release of the intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

This compound is more than just a simple aromatic alcohol; it is a strategically designed molecule that has proven its worth as a key intermediate in the synthesis of complex and important pharmaceuticals like Anagliptin.[1][2] Its unique substitution pattern provides a handle for chemists to introduce specific structural motifs that are crucial for biological activity and favorable pharmacokinetic profiles. As drug discovery continues to evolve, with an increasing demand for molecules with high specificity and efficacy, the demand for well-designed, functionalized building blocks like this compound is set to grow. Future research may see its application in the synthesis of new classes of therapeutics, further cementing its role as a valuable component in the pharmaceutical manufacturing landscape.

References

The Lynchpin Moiety: A Technical Guide to the Role of 2-Chloro-6-fluorobenzyl Alcohol in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Beyond a Simple Intermediate

In the landscape of modern agrochemical development, the relentless pursuit of higher efficacy, greater selectivity, and improved environmental profiles demands innovation at the molecular level. Within the synthetic chemist's toolkit, certain structural motifs emerge as exceptionally valuable, acting as foundational pillars for entire classes of active ingredients. 2-Chloro-6-fluorobenzyl alcohol is one such cornerstone.[1][2] While classified as an intermediate, this designation belies its critical role in imparting desirable physicochemical and biological properties to a range of next-generation pesticides.[1][3][4]

The unique ortho-chloro, ortho-fluoro substitution pattern on the benzyl ring creates a molecule with tailored reactivity and electronic properties.[1] This guide provides an in-depth technical analysis for researchers and development professionals, elucidating the synthesis, strategic application, and structure-activity relationship (SAR) insights that make this compound and its derivatives indispensable in the creation of effective fungicides and insecticides. We will move beyond simple reaction schemes to explore the causal chemistry—why this specific moiety is chosen and how it drives the performance of the final agrochemical product.

Section 1: Physicochemical Profile and Synthesis Pathways

A thorough understanding of a building block begins with its fundamental properties and the methods for its reliable production. The strategic placement of halogen atoms significantly influences the molecule's reactivity and physical characteristics.

Key Physicochemical Data

The properties of this compound are summarized below, providing a baseline for its handling, reaction design, and quality control.

PropertyValueReference(s)
CAS Number 56456-50-9[5]
Molecular Formula C₇H₆ClFO[5]
Molecular Weight 160.58 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 42 - 45 °C[1]
IUPAC Name (2-chloro-6-fluorophenyl)methanol[5]
Synthesis Protocols: From Precursor to Core Moiety

While multiple pathways to this compound exist, two methodologies stand out for their practical application and scalability: electrochemical reduction and biocatalytic transformation. The choice of synthesis route is often dictated by the desired purity, environmental impact, and economic viability.

The electrochemical approach, for instance, represents a green chemistry alternative to traditional chemical reductants.[2] It leverages the power of electrons as a "reagent," which simplifies work-up procedures and minimizes the formation of undesirable byproducts.[2]

Experimental Protocol 1: Electrochemical Synthesis of this compound

This protocol is a self-validating system for producing high-purity alcohol from its corresponding aldehyde, a common industrial precursor.[2] The success of the reaction is monitored via voltammetry and confirmed by standard analytical techniques.

Objective: To synthesize this compound via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde.

Materials:

  • H-shaped glass electrolysis cell

  • Glassy Carbon Electrode (GCE) (Working Electrode)

  • Platinum wire (Counter Electrode)

  • Saturated Calomel Electrode (SCE) (Reference Electrode)

  • Potentiostat/Galvanostat

  • 2-Chloro-6-fluorobenzaldehyde

  • Methanol (reagent grade)

  • Sodium acetate (CH₃COONa) (Supporting Electrolyte)

  • Britton Robinson (BR) buffer (pH 9.0)

  • Diethyl ether

Methodology:

  • Cell Preparation: Assemble the H-shaped glass cell. Fill both the cathodic and anodic compartments with BR buffer (pH 9.0) containing sodium acetate as the supporting electrolyte.

  • Substrate Introduction: Dissolve a precisely weighed amount of 2-Chloro-6-fluorobenzaldehyde in a minimal volume of methanol. Introduce this solution into the cathodic chamber.

  • Cyclic Voltammetry (Pre-analysis): Before bulk electrolysis, perform cyclic voltammetry to determine the optimal reduction potential. This step provides critical insight into the reaction kinetics, confirming a diffusion-controlled process, which is essential for efficient conversion.[2]

  • Constant Current Electrolysis: Apply a constant current (e.g., 1.0 A) to the system. The reaction progress can be monitored by observing the consumption of the aldehyde using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon reaction completion (as indicated by TLC), terminate the electrolysis. Transfer the catholyte to a separatory funnel and perform liquid-liquid extraction using diethyl ether (3 x 50 mL).

  • Purification and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting solid is the crude this compound. Characterize the product by measuring its melting point and using IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[2]

The following diagram illustrates the logical flow of this electrochemical synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_cell 1. Assemble H-Cell & Fill with Buffer/Electrolyte prep_substrate 2. Dissolve Aldehyde in Methanol prep_cell->prep_substrate cv_analysis 3. Cyclic Voltammetry (Determine Potential) prep_substrate->cv_analysis electrolysis 4. Constant Current Electrolysis cv_analysis->electrolysis extraction 5. Diethyl Ether Extraction electrolysis->extraction characterization 6. Dry, Evaporate & Characterize (NMR, IR, MS) extraction->characterization

Caption: Workflow for Electrochemical Synthesis of this compound.

Section 2: The Moiety's Role in Modern Fungicide Design

While this compound is a versatile intermediate, its most significant impact is arguably in the development of novel fungicides. The alcohol itself is a direct precursor to the corresponding aldehyde and benzoic acid through controlled oxidation, both of which are critical building blocks.[6][7][8]

Structure-Activity Relationship (SAR): The Halogen Advantage

The efficacy of many modern agrochemicals hinges on the precise placement of halogen atoms. In the 2-chloro-6-fluorobenzyl moiety, this substitution is not arbitrary; it is a deliberate design choice to enhance biological activity.

  • Enhanced Lipophilicity: The presence of chlorine and fluorine increases the molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.[9]

  • Metabolic Stability: The strong carbon-fluorine bond, in particular, can block sites of metabolic oxidation. This slows the detoxification of the pesticide by the target pest or in the environment, leading to prolonged activity and higher efficacy.

  • Conformational Locking: The ortho-substituents can influence the rotational freedom around the phenyl-CH₂ bond. This conformational restriction can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target enzyme or receptor.

  • Electronic Effects: The electron-withdrawing nature of the halogens modifies the electronic landscape of the aromatic ring, influencing its reactivity in key synthetic steps, such as nucleophilic aromatic substitution, and its interaction with biological targets.[10]

Synthetic Application: Pathway to a Triazole Fungicide

A prime example of the utility of this building block is in the proposed synthesis of novel triazole fungicides.[10] Triazoles are a major class of fungicides that act by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The following workflow demonstrates how this compound serves as the starting point for such a molecule.

Experimental Protocol 2: Synthesis of a Novel Triazole Fungicide Intermediate

Objective: To synthesize 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid from this compound.

Rationale: This multi-step synthesis showcases the strategic transformations of the alcohol. First, a selective oxidation yields the corresponding benzoic acid.[8] Second, a nucleophilic aromatic substitution (SₙAr) reaction leverages the reactivity imparted by the ortho-fluoro substituent to install the triazole ring, a key pharmacophore for antifungal activity.[10]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Methodology:

Step A: Oxidation to 2-Chloro-6-fluorobenzoic Acid

  • In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH.

  • Cool the solution in an ice bath and slowly add a solution of KMnO₄ portion-wise, monitoring the temperature to keep it below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight. The disappearance of the purple permanganate color indicates reaction progression.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl until a white precipitate forms (pH ~2).

  • Collect the precipitate (2-Chloro-6-fluorobenzoic acid) by filtration, wash with cold water, and dry under vacuum.

Step B: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid

  • In a flask equipped with a reflux condenser, combine the 2-Chloro-6-fluorobenzoic acid from Step A, 1,2,4-triazole, and K₂CO₃ in DMF.

  • Heat the mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours. The fluorine atom is a better leaving group than chlorine in this SₙAr reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield the target intermediate, which can then be further elaborated into a final amide-based fungicide.

The following diagram illustrates this synthetic pathway, highlighting the transformation from the initial alcohol to the key triazole intermediate.

G start 2-Chloro-6-fluorobenzyl Alcohol intermediate 2-Chloro-6-fluorobenzoic Acid start->intermediate Step A: Oxidation (KMnO₄, NaOH) final 2-Chloro-6-(1H-1,2,4-triazol-1-yl) benzoic Acid intermediate->final Step B: SₙAr Reaction (1,2,4-Triazole, K₂CO₃)

Caption: Synthetic pathway from the alcohol to a key fungicide intermediate.

Section 3: Analytical Characterization and Quality Control

The integrity of any synthetic pathway relies on rigorous analytical validation at each step. For this compound and its derivatives, a combination of spectroscopic and chromatographic techniques is essential for structural confirmation and purity assessment.

Spectroscopic Data Summary

The following table provides expected spectroscopic signals for the starting material, which serve as a benchmark for characterization.

TechniqueKey Signals and InterpretationReference(s)
¹H NMR δ ~4.75 (s, 2H, -CH₂OH), δ ~7.25–7.45 (m, 3H, aromatic)[9]
IR (cm⁻¹) 3300–3500 (O-H stretch, broad), 1100–1200 (C-F stretch), 550–750 (C-Cl stretch)[2][9]
Mass Spec M⁺ peak corresponding to the molecular weight (160.57)[2]
Protocol for Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of synthesized this compound and monitor reaction conversions.

Rationale: Gas chromatography is a robust and quantitative method for assessing the purity of volatile and semi-volatile organic compounds. It effectively separates the target compound from starting materials, solvents, and byproducts.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate.

Methodology:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is far more than a passive intermediate; it is a strategically designed molecular scaffold. Its unique halogenation pattern provides a powerful combination of lipophilicity, metabolic stability, and controlled reactivity that is essential for the development of high-performance agrochemicals.[1] By understanding the causality behind its synthesis and the structure-activity relationships it enables, researchers can more effectively leverage this moiety to design the next generation of fungicides and insecticides. The protocols and data presented in this guide serve as a foundational resource for scientists and developers dedicated to advancing agricultural chemistry, demonstrating how the thoughtful selection of a core building block can define the success of an entire development program.

References

A Deep Dive into the Spectroscopic Signature of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzyl alcohol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern on the aromatic ring, featuring both a chlorine and a fluorine atom ortho to the benzyl alcohol moiety, imparts specific chemical properties that are leveraged in the development of novel molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of this compound, offering insights into its molecular structure and behavior.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆ClFO, is a white crystalline solid at room temperature.[2][3][4] Its structure is characterized by a benzyl alcohol core with a chlorine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring.

graph "2_Chloro_6_fluorobenzyl_alcohol_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1!"]; "C2" [label="C", pos="-0.87,-0.5!"]; "C3" [label="C", pos="-0.87,-1.5!"]; "C4" [label="C", pos="0,-2!"]; "C5" [label="C", pos="0.87,-1.5!"]; "C6" [label="C", pos="0.87,-0.5!"]; "C7" [label="C", pos="1.73,0!"]; "O" [label="O", pos="2.6,0.5!"]; "H_O" [label="H", pos="3.0,-0.2!"]; "H2" [label="H", pos="-1.5,-0.2!"]; "H3" [label="H", pos="-1.5,-1.8!"]; "H4" [label="H", pos="0,-2.7!"]; "Cl" [label="Cl", pos="1.53,0.3!"]; "F" [label="F", pos="-1.53,0.3!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "O"; "O" -- "H_O"; "C2" -- "F"; "C6" -- "Cl"; "C3" -- "H3"; "C4" -- "H4"; "C5" -- "H2";

node [shape=none, fontsize=10]; caption [label="Molecular structure of this compound"]; }

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆ClFO[2]
Molecular Weight160.57 g/mol [1]
CAS Number56456-50-9[1][2]
AppearanceWhite to almost white powder or crystal[1][2][3][4]
Melting Point39.0-48.0 °C[2]
Boiling Point232 °C[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the O-H, C-H, C-O, C-Cl, and C-F bonds.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Broad, StrongO-H stretch (alcohol)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch (-CH₂-)
~1600, ~1470Medium-StrongAromatic C=C skeletal vibrations
~1200-1300StrongC-F stretch
~1000-1100StrongC-O stretch (primary alcohol)
~700-800StrongC-Cl stretch

Interpretation of the IR Spectrum

The broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, indicating the presence of the alcohol functionality. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the benzyl alcohol structure. The strong absorptions corresponding to the C-F and C-Cl stretches are definitive for the halogen substitutions on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using the pressure clamp, and the sample spectrum is acquired.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and other processing may be applied as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.4Multiplet3HAromatic protons (H-3, H-4, H-5)
~4.8Singlet2HBenzylic protons (-CH₂-)
VariableBroad Singlet1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum typically displays a complex multiplet due to the coupling between the three adjacent aromatic protons and the coupling with the fluorine atom. The benzylic protons appear as a singlet, indicating no adjacent protons to couple with. The hydroxyl proton signal is often broad and its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 (doublet)C-F
~135 (doublet)C-Cl
~130-132Aromatic C-H
~125-128Aromatic C-H
~115 (doublet)Aromatic C-H
~60Benzylic Carbon (-CH₂-)

Note: The carbon atoms attached to or near the fluorine atom will exhibit splitting (doublets) due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, a doublet, is characteristic of the carbon atom directly bonded to the highly electronegative fluorine atom. Similarly, the carbon bonded to the chlorine atom appears at a distinct chemical shift. The remaining aromatic carbons and the benzylic carbon can be assigned based on their chemical shifts and, in some cases, their coupling to fluorine.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.

Table 5: Key Fragments in the EI Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
160/162Moderate[M]⁺ (Molecular Ion)
143/145High[M-OH]⁺
125High[M-Cl]⁺
109Moderate[M-Cl-O]⁺
77Moderate[C₆H₅]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak at m/z 160, corresponding to the molecular weight of the compound.[5] The isotopic peak at m/z 162 confirms the presence of one chlorine atom. Common fragmentation pathways include the loss of a hydroxyl radical to form a stable benzylic cation, and the loss of a chlorine atom.

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₇H₆ClFO]⁺˙\nm/z = 160/162"]; M_OH [label="[C₇H₅ClFO]⁺\nm/z = 143/145"]; M_Cl [label="[C₇H₆FO]⁺\nm/z = 125"];

M -> M_OH [label="-OH"]; M -> M_Cl [label="-Cl"];

{rank=same; M} {rank=same; M_OH; M_Cl}

caption [label="Key fragmentation pathways of this compound.", shape=plaintext, fontsize=10]; }

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of this compound. The combination of IR, NMR, and MS allows for unambiguous identification and structural confirmation. For scientists and researchers working with this compound, a thorough understanding of its spectroscopic properties is essential for ensuring the quality of starting materials and for characterizing the products of subsequent reactions.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzyl alcohol (CAS No. 56456-50-9), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation through spectroscopic analysis, details a robust laboratory synthesis protocol, and discusses its physicochemical properties and safety considerations.

Introduction and Significance

This compound, with the molecular formula C₇H₆ClFO, is a halogenated aromatic alcohol.[3][4] Its structure, featuring a benzyl alcohol core substituted with chloro and fluoro groups at the 2 and 6 positions respectively, imparts unique reactivity that is highly valued in medicinal chemistry. This strategic placement of electron-withdrawing halogens influences the molecule's electronic properties and steric hindrance, making it a versatile building block for creating complex molecular architectures with enhanced biological activity.[2] Its primary application lies in its role as a precursor for various active pharmaceutical ingredients (APIs) and potent agrochemical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56456-50-9[3][4]
Molecular Formula C₇H₆ClFO[3][4]
Molecular Weight 160.57 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 40-45 °C[2]
Boiling Point Not readily available
Solubility Soluble in methanol, ethanol, and other common organic solvents. Insoluble in water.

Molecular Structure Elucidation: A Spectroscopic Approach

The precise molecular structure of this compound has been unequivocally established through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. A representative spectrum would show:

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The coupling between the aromatic protons and the fluorine atom will contribute to the complexity of these signals.

  • Benzylic Protons (-CH₂-): A doublet in the region of δ 4.5-5.0 ppm. The protons of the methylene group are coupled to the adjacent hydroxyl proton, resulting in a doublet.

  • Hydroxyl Proton (-OH): A triplet, typically in the range of δ 2.0-3.0 ppm, which can be exchangeable with D₂O. The coupling with the adjacent methylene protons gives rise to the triplet multiplicity.

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The presence of the electronegative fluorine atom results in carbon-fluorine coupling, which can be observed in the spectrum. Key expected signals include:

  • Aromatic Carbons (C-Ar): Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • Benzylic Carbon (-CH₂-): A signal around δ 60-65 ppm.

  • Carbon-Chlorine and Carbon-Fluorine Bonds: The carbons directly attached to the chlorine and fluorine atoms will have their chemical shifts significantly influenced by these electronegative substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]

  • C-H Stretch (Aromatic): A series of sharp peaks typically observed above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions for the methylene group's C-H stretching are expected just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range corresponds to the stretching vibration of the C-O single bond of the primary alcohol.

  • C-Cl and C-F Stretches: Absorptions corresponding to the carbon-chlorine and carbon-fluorine bonds are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The mass spectrum of benzyl alcohol and its derivatives often shows a fairly intense molecular ion peak.[7]

The expected fragmentation pathways for this compound include:

  • Molecular Ion Peak [M]⁺: An observable peak at m/z 160, corresponding to the molecular weight of the compound. The isotopic peak at m/z 162, with an intensity of about one-third of the M+ peak, will be present due to the natural abundance of the ³⁷Cl isotope.

  • Loss of a Hydrogen Radical [M-H]⁺: A peak at m/z 159.

  • Loss of a Hydroxyl Radical [M-OH]⁺: A peak at m/z 143, corresponding to the formation of the 2-chloro-6-fluorobenzyl cation.

  • Loss of a CH₂OH Radical [M-CH₂OH]⁺: A peak at m/z 129, corresponding to the 2-chloro-6-fluorophenyl cation.

  • Tropylium Ion Formation: Benzyl alcohols are known to form a tropylium ion at m/z 91 through rearrangement. In this case, a substituted tropylium ion or related fragments would be expected.

The fragmentation of benzyl alcohol itself often leads to a prominent peak at m/z 79, which can be a useful diagnostic feature.[8]

Synthesis of this compound

A common and reliable method for the laboratory synthesis of this compound is the reduction of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄). An electrochemical approach has also been reported.[1]

Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzaldehyde with Sodium Borohydride

This protocol outlines a standard procedure for the chemical reduction.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hydrochloric acid (1M, for quenching)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluorobenzaldehyde in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexane and ethyl acetate is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Molecular Geometry and Crystal Structure

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Synthesis Workflow

start 2-Chloro-6-fluorobenzaldehyde in Methanol reagent NaBH₄ (Sodium Borohydride) reaction Reduction at 0°C to RT start->reaction reagent->reaction quench Quench with 1M HCl reaction->quench evap1 Remove Methanol (Rotary Evaporation) quench->evap1 extract Aqueous Workup & Extraction with Ether evap1->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evap2 Evaporate Ether dry->evap2 crude Crude this compound evap2->crude purify Recrystallization (Hexane/Ethyl Acetate) crude->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important building block in the fields of pharmaceutical and agrochemical research and development. Its unique molecular structure, characterized by the strategic placement of halogen substituents, provides a versatile platform for the synthesis of a wide array of complex and biologically active molecules. This guide has provided a detailed overview of its molecular structure, spectroscopic characterization, a reliable synthesis protocol, and essential safety information to aid researchers in their scientific endeavors.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzyl Alcohol: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorobenzyl alcohol is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its halogenated phenyl structure provides a versatile scaffold for the development of novel bioactive molecules. This in-depth technical guide delineates the primary and alternative synthetic routes for the preparation of this compound, with a core focus on the selection and rationale of starting materials. We will explore the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and present quantitative data to inform synthetic strategy and optimization.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring both a chlorine and a fluorine atom ortho to the hydroxymethyl group, imparts distinct electronic properties and conformational constraints. These attributes are highly sought after in medicinal chemistry and crop science for modulating the potency, selectivity, and pharmacokinetic profiles of target molecules. As such, robust and scalable synthetic access to this key building block is of paramount importance. This guide will serve as a comprehensive resource for chemists engaged in the synthesis of this valuable intermediate.

Primary Synthetic Pathway: From 2-Chloro-6-fluorotoluene via Aldehyde Intermediate

The most prevalent and industrially scalable approach to this compound commences with the readily available starting material, 2-chloro-6-fluorotoluene. This strategy involves a two-stage process: the oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.

Stage 1: Synthesis of the Key Intermediate: 2-Chloro-6-fluorobenzaldehyde

The synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene is a critical step that dictates the overall efficiency of the synthetic sequence. Two primary methods are employed for this transformation: a two-step free-radical chlorination/hydrolysis sequence and direct oxidation.

This robust, two-step industrial process offers high throughput and is amenable to large-scale production.[1]

Causality of Experimental Choices:

  • Starting Material: 2-Chloro-6-fluorotoluene is an attractive starting point due to its commercial availability and the reactivity of the benzylic methyl group.[2]

  • Free-Radical Chlorination: The benzylic protons of the methyl group are susceptible to abstraction by chlorine radicals, which are typically generated under UV irradiation. This allows for selective chlorination of the side chain over the aromatic ring.[3] The reaction proceeds sequentially to form 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. For the synthesis of the aldehyde, the dichlorinated intermediate is the desired product.

  • Reaction Control: Careful monitoring of the reaction by gas chromatography (GC) is crucial to maximize the yield of the desired 2-chloro-6-fluorobenzylidene dichloride and minimize over-chlorination to the trichlorinated species or under-chlorination.[3]

  • Hydrolysis: The resulting benzylidene dichloride is then hydrolyzed to the aldehyde. This is often catalyzed by a solid superacid, such as an iron-based catalyst, which avoids the use of corrosive mineral acids like sulfuric acid.[4][5]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Chlorination-Hydrolysis [4][6]

  • Chlorination:

    • Charge a four-necked flask equipped with a reflux condenser, thermometer, gas inlet, and a UV lamp with 2-chloro-6-fluorotoluene.

    • Heat the reaction mixture to 100-200°C.

    • Under UV irradiation, introduce a controlled stream of chlorine gas.

    • Monitor the reaction progress by GC. Stop the chlorine feed when the concentration of 2-chloro-6-fluorobenzyl chloride is minimized (e.g., <0.5%).

  • Hydrolysis:

    • To the crude product from the chlorination step, add an iron-based solid superacid catalyst.

    • Maintain the temperature at 100-200°C.

    • Slowly add water to the reaction mixture over 2-4 hours.

    • After the addition is complete, maintain the temperature for an additional 4 hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to 80-100°C.

    • Add an aqueous alkali solution (e.g., sodium hydroxide or sodium carbonate) to adjust the pH to ≥ 8.

    • Stir the mixture to allow for phase separation.

    • Separate the organic layer, which contains the crude 2-chloro-6-fluorobenzaldehyde.

    • Purify the crude product by distillation under reduced pressure.

Data Presentation: Representative Reaction Parameters

ParameterValueReference
Chlorination Temperature100-200°C[4]
Hydrolysis Temperature100-200°C[4]
CatalystIron-based solid superacid[4][5]
Final Product Purity>99%[5]

Visualization: Chlorination-Hydrolysis Pathway

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzylidene dichloride A->B Cl₂, UV light 100-200°C C 2-Chloro-6-fluorobenzaldehyde B->C H₂O, Solid Acid Catalyst 100-200°C

Caption: Synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.

Direct oxidation of the methyl group offers a more atom-economical route to the aldehyde, although it can present challenges in controlling over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

  • Oxidizing Agents: A variety of oxidizing agents can be employed, with chromyl chloride being a classic reagent for this transformation (Étard reaction).[7] Hydrogen peroxide has also been reported as a greener alternative.[8]

  • Reaction Conditions: The choice of solvent and temperature is critical to modulate the reactivity of the oxidizing agent and prevent the formation of byproducts.

Stage 2: Reduction of 2-Chloro-6-fluorobenzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a high-yielding and generally straightforward transformation.

Causality of Experimental Choices:

  • Reducing Agents: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride (LAH).[9]

  • Solvent: Protic solvents such as ethanol or methanol are typically used for sodium borohydride reductions.

  • Electrochemical Reduction: An alternative, environmentally friendly approach is the electrochemical reduction of the aldehyde. This method avoids the use of chemical reducing agents and minimizes waste generation.[10]

Experimental Protocol: Synthesis of this compound via Aldehyde Reduction [9]

  • Reaction Setup:

    • Dissolve 2-chloro-6-fluorobenzaldehyde in a suitable solvent such as isopropyl alcohol in a reaction flask.

  • Reduction:

    • Add sodium borohydride (NaBH₄) portion-wise to the solution while maintaining the temperature.

    • The reaction is typically warmed to around 55°C for several hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), carefully quench the reaction with water or dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Visualization: Reduction of Aldehyde to Alcohol

G A 2-Chloro-6-fluorobenzaldehyde B This compound A->B NaBH₄ Isopropyl alcohol

Caption: Reduction of 2-chloro-6-fluorobenzaldehyde to the corresponding alcohol.

Alternative Synthetic Pathway: Reduction of 2-Chloro-6-fluorobenzoic Acid

An alternative, though less common, route to this compound involves the reduction of the corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid.

Causality of Experimental Choices:

  • Starting Material: 2-Chloro-6-fluorobenzoic acid can be a viable starting material if it is more readily available or cost-effective than the toluene derivative in certain contexts.[11]

  • Reducing Agents: The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than that used for aldehydes. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation. Due to its high reactivity, LAH reductions must be carried out in anhydrous aprotic solvents (e.g., diethyl ether, THF) under an inert atmosphere. Borane (BH₃) complexes are also effective for this reduction.

Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzoic Acid

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid:

    • Dissolve 2-chloro-6-fluorobenzoic acid in anhydrous THF and add it dropwise to the LAH suspension at 0°C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol.

    • Purify as needed by column chromatography or recrystallization.

Visualization: Carboxylic Acid Reduction Pathway

G A 2-Chloro-6-fluorobenzoic acid B This compound A->B 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthesis of this compound from the corresponding benzoic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process starting from 2-chloro-6-fluorotoluene. The initial oxidation to 2-chloro-6-fluorobenzaldehyde, particularly via the industrially proven chlorination/hydrolysis route, followed by a straightforward reduction, provides a reliable and scalable pathway. The choice of starting material and synthetic route will ultimately be guided by factors such as cost, scale, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to 2-Chloro-6-fluorobenzyl Alcohol: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-6-fluorobenzyl alcohol is a halogenated aromatic alcohol that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of chloro and fluoro substituents on the benzene ring imparts unique reactivity, making it an invaluable building block for researchers in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, grounded in established chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and offer practical insights for leveraging this versatile compound in drug discovery and material science.

Core Physicochemical & Structural Profile

At its core, this compound is a white crystalline solid at room temperature.[1][3] The molecule's reactivity is primarily dictated by three key features: the primary alcohol (-CH₂OH) group, and the two halogen atoms positioned ortho to it. The electron-withdrawing nature of both the chlorine and fluorine atoms influences the electron density of the aromatic ring and the reactivity of the benzylic position. This unique electronic and steric environment is frequently exploited to achieve specific outcomes in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56456-50-9[1][3][4][5]
Molecular Formula C₇H₆ClFO[1][4][5]
Molecular Weight 160.57 g/mol [1][5]
Appearance White to almost white powder/crystal[1]
Melting Point 40-45 °C[1][3][6]
Boiling Point 227.6 ± 25.0 °C at 760 mmHg[3]
Purity ≥ 97% (GC)[1]

Synthesis: From Aldehyde to Alcohol

While various synthetic routes exist, a common and increasingly favored method for preparing this compound is the reduction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This transformation is fundamental and can be achieved through numerous reducing agents. Modern synthetic chemistry, however, emphasizes greener and more efficient methodologies. Electrochemical reduction offers a compelling alternative to traditional chemical reductants, as it uses electrons as the primary reagent, minimizing waste and avoiding hazardous byproducts.[7]

Featured Protocol: Electrochemical Reduction of 2-Chloro-6-fluorobenzaldehyde

This protocol describes a constant current electrolysis method, which offers high yield and purity under environmentally benign conditions.[7] The causality behind this choice lies in its efficiency and cleaner reaction profile compared to metal hydride reductions.

Experimental Workflow: Electrochemical Synthesis

G cluster_prep Cell Preparation cluster_reaction Electrolysis cluster_workup Work-up & Isolation A Dissolve 2-Chloro-6-fluorobenzaldehyde in minimal methanol D Add aldehyde solution to cathodic chamber A->D B Prepare Electrolyte: Britton Robinson (BR) buffer (pH 9.0) + CH₃COONa (supporting electrolyte) C Fill H-shaped glass cell with electrolyte B->C C->D E Apply Constant Current (1.0 A) using a Glassy Carbon Electrode (GCE) D->E F Monitor reaction completion (e.g., via TLC or CV) E->F G Extract aqueous mixture with diethyl ether F->G H Combine organic layers, dry, and concentrate G->H I Characterize product (MP, IR, NMR, Mass Spec) H->I

Caption: Workflow for electrochemical synthesis of the target alcohol.

Step-by-Step Methodology:

  • Cell Assembly: An H-shaped glass electrolysis cell with two compartments separated by a frit is used. A glassy carbon electrode (GCE) serves as the cathode, and a platinum wire acts as the anode.

  • Electrolyte Preparation: Both compartments are filled with a Britton Robinson (BR) buffer solution adjusted to pH 9.0, containing sodium acetate as a supporting electrolyte.[7] Alkaline medium is crucial as it provides the most prominent reduction peak, indicating favorable reaction kinetics.[7]

  • Substrate Introduction: A solution of 2-chloro-6-fluorobenzaldehyde, dissolved in a minimal amount of methanol, is added to the cathodic chamber.[7]

  • Electrolysis: A constant current of 1.0 A is applied. The reaction proceeds as the carbonyl group (>C=O) of the aldehyde is reduced to a secondary alcohol at the cathode surface.[7] The process is diffusion-controlled.[7]

  • Work-up: Upon reaction completion, the catholyte is transferred to a separatory funnel. The product, this compound, is extracted using diethyl ether.[7]

  • Purification & Characterization: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure product. Characterization is confirmed by melting point, IR, ¹H NMR, and Mass spectral analysis.[7]

Core Reactivity & Key Synthetic Transformations

The utility of this compound stems from the reactivity of its hydroxyl group, which can undergo oxidation, etherification, and nucleophilic substitution, transforming it into other valuable synthons.

A. Oxidation to 2-Chloro-6-fluorobenzaldehyde

The conversion of the alcohol back to its parent aldehyde is a critical transformation. 2-Chloro-6-fluorobenzaldehyde is a key starting material for producing penicillinase-resistant antibiotics like flucloxacillin and high-efficiency fungicides.[8][9][10] While many oxidizing agents can achieve this, selective and mild methods are preferred to avoid over-oxidation to the carboxylic acid.

Featured Protocol: TEMPO-Catalyzed Aerobic Oxidation

This method utilizes the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an inexpensive terminal oxidant like sodium hypochlorite (NaOCl). It is highly efficient for primary benzylic alcohols and operates under mild, biphasic conditions, simplifying product isolation.[11]

Catalytic Cycle: TEMPO Oxidation

G TEMPOH TEMPO-H TEMPO TEMPO• TEMPOH->TEMPO Regeneration Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium Oxidation Aldehyde R-CHO Oxoammonium->Aldehyde Alcohol Oxidation Alcohol R-CH₂OH NaOCl NaOCl (Oxidant) NaCl NaCl (Byproduct) NaOCl->NaCl Consumed

Caption: Catalytic cycle for the oxidation of alcohols using TEMPO.

Step-by-Step Methodology: [11]

  • Reaction Setup: A solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Aqueous Phase: In a separate vessel, an aqueous solution of sodium hypochlorite (NaOCl, ~1.5 equiv) is prepared, its pH adjusted to ~9.1 with sodium bicarbonate (NaHCO₃), and potassium bromide (KBr, ~0.1 equiv) is added.

  • Catalyst Introduction: TEMPO (typically 1-5 mol%) is added to the organic phase.

  • Reaction Initiation: The aqueous phase is added to the vigorously stirred organic phase. The reaction is biphasic.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The phases are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 2-chloro-6-fluorobenzaldehyde.

B. Etherification Reactions (O-Alkylation)

The synthesis of ethers from this compound is a common strategy for introducing the 2-chloro-6-fluorobenzyl moiety into a target molecule. This can be achieved via Williamson ether synthesis (requiring deprotonation of the alcohol) or, more directly, through acid-catalyzed dehydration/etherification. Lewis acid catalysis, particularly with iron salts, provides an eco-friendly and efficient route for both symmetrical (homo-etherification) and non-symmetrical (cross-etherification) products.[12][13]

Featured Protocol: Iron(III)-Catalyzed Homo-Etherification [12]

This protocol leverages the Lewis acidity of FeCl₃ to catalyze the dehydration of two molecules of the benzyl alcohol to form the corresponding symmetrical ether. Propylene carbonate is used as a green, recyclable solvent.[12]

Mechanism: Lewis Acid-Catalyzed Etherification

G cluster_activation Step 1: Alcohol Activation cluster_substitution Step 2: Nucleophilic Attack cluster_elimination Step 3: Deprotonation A R-CH₂OH C [R-CH₂-O(H)-FeCl₃] Activated Complex A->C B FeCl₃ (Lewis Acid) B->C E Formation of [R-CH₂-O⁺(H)-CH₂-R] C->E Attack by 2nd alcohol molecule D R-CH₂OH (Nucleophile) D->E F R-CH₂-O-CH₂-R (Symmetrical Ether) E->F G H₂O + FeCl₃ E->G -H⁺

Caption: General mechanism for Lewis acid-catalyzed etherification.

Step-by-Step Methodology:

  • Setup: To a pressure tube, add this compound (1.0 equiv), iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%), and propylene carbonate (PC) as the solvent.[12]

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting alcohol.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure symmetrical ether.

Table 2: Comparison of Catalysts in Benzyl Alcohol Etherification

Catalyst (mol%)SolventTemperature (°C)Conversion (%)Isolated Yield (%)Source
FeCl₃·6H₂O (5)Propylene Carbonate10010093[12]
FeCl₃·6H₂O (5)Dimethyl Carbonate10010090[12]
FeCl₃·6H₂O (5)Ethyl Acetate1009889[12]
NonePropylene Carbonate100No Reaction0[12]
C. Nucleophilic Substitution to Form Benzyl Halides

Converting the hydroxyl group into a good leaving group is essential for nucleophilic substitution reactions.[14] Protonation with a strong acid allows substitution by the conjugate base (e.g., Br⁻ from HBr).[14] Alternatively, conversion to the corresponding benzyl chloride creates a highly reactive electrophile. 2-Chloro-6-fluorobenzyl chloride is itself a valuable intermediate, used in the synthesis of pharmaceuticals like the anticoccidial agent aprinocid and various HIV-1 inhibitors.[15]

Featured Protocol: Conversion to 2-Chloro-6-fluorobenzyl Chloride

This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The reaction proceeds by converting the -OH group into a better leaving group, which is then displaced by a chloride ion.

Step-by-Step Methodology (using SOCl₂):

  • Setup: In a fume hood, add this compound to a flask with a stir bar. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.1-1.5 equiv) dropwise to the alcohol. A small amount of a base like pyridine may be used to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring it over ice water. Extract the product with a suitable organic solvent (e.g., ether or CH₂Cl₂).

  • Purification: Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain 2-Chloro-6-fluorobenzyl chloride.

Application Spotlight: Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful incorporation into molecules with significant biological activity.

HIV-1 Reverse Transcriptase Inhibitors

The 2-chloro-6-fluorobenzyl group is a key structural feature in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a study by Artico et al., this moiety was incorporated into 2-(alkylthio)-6-benzyl-pyrimidin-4(3H)-ones. The resulting compounds, known as 2-Cl-6-F-S-DABOs, exhibited picomolar activity against wild-type HIV-1.[15] The specific halogenation pattern is critical for establishing optimal binding within the hydrophobic pocket of the reverse transcriptase enzyme, highlighting the importance of precise structural design enabled by this building block.[15]

Synthetic Strategy: Incorporation into S-DABOs

G A 2-Chloro-6-fluorobenzyl Alcohol B 2-Chloro-6-fluorobenzyl Chloride A->B Chlorination (e.g., SOCl₂) D 2-Cl-6-F-S-DABO (HIV-1 Inhibitor) B->D N-Alkylation C Pyrimidinone Core C->D

Caption: High-level schematic for the synthesis of S-DABO NNRTIs.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as a hazardous substance and requires appropriate safety precautions.[16]

Table 3: Hazard & Precautionary Summary

Hazard TypeGHS StatementPrecautionary MeasuresSource(s)
Skin H315: Causes skin irritationP280: Wear protective gloves/clothing. P264: Wash skin thoroughly after handling.[6][16][17]
Eye H319: Causes serious eye irritationP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][16][17]
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[6][16][17]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.[17]

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Avoid formation of dust.[18]

  • Store in a cool, dry, well-ventilated area away from incompatible substances, with the container tightly closed.[3][17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its defined structure and predictable reactivity at the benzylic alcohol position allow chemists to introduce a specifically functionalized aromatic ring that is known to impart desirable pharmacokinetic and pharmacodynamic properties in drug candidates. From greener synthesis methods to its pivotal role in constructing potent antiviral agents, this building block continues to prove its worth in the demanding landscape of modern organic chemistry. Its mastery is a valuable asset for any scientist engaged in the synthesis of novel, high-value molecules.

References

Methodological & Application

Application Notes: The Strategic Use of 2-Chloro-6-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-Chloro-6-fluorobenzyl alcohol in pharmaceutical synthesis. This versatile halogenated building block serves as a critical starting material for a range of pharmacologically active molecules, most notably in the development of novel anti-parasitic agents. We will delve into the underlying chemical principles that make this reagent valuable, provide detailed, field-proven protocols for its key transformations, and present a case study in the synthesis of advanced schistosomicidal agents.

Introduction: Why this compound?

This compound is a halogenated aromatic alcohol recognized for its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its value stems from a combination of factors:

  • Enhanced Reactivity: The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring enhances the reactivity of the benzylic position, making the hydroxyl group a better leaving group after activation.[1]

  • Modulation of Physicochemical Properties: The incorporation of the 2-chloro-6-fluorobenzyl moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Synthetic Handle: The alcohol functionality provides a convenient point for chemical modification, allowing for its conversion into a variety of other functional groups, thereby enabling the construction of complex molecular architectures.

This guide will focus on the practical application of this building block, moving from fundamental transformations to the synthesis of complex heterocyclic scaffolds with demonstrated biological activity.

Core Principles and Mechanistic Insights

The utility of this compound in multi-step synthesis hinges on the effective transformation of its primary alcohol group into a more reactive species. The direct displacement of the hydroxyl group (-OH) is unfavorable as it is a poor leaving group (hydroxide ion, OH⁻, is a strong base). Therefore, a critical first step is its conversion into a better leaving group.

Activation of the Hydroxyl Group: Conversion to Benzyl Chloride

A common and highly effective strategy is the conversion of the benzyl alcohol to the corresponding 2-Chloro-6-fluorobenzyl chloride. This is typically achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

The reaction proceeds via an SN2-like mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is displaced, and a proton is lost, forming a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then attacks the benzylic carbon in an SN2 fashion, leading to the desired benzyl chloride with inversion of configuration. The other products, sulfur dioxide (SO₂) and hydrochloric acid (HCl), are gaseous and can be easily removed.

Diagram 1: Conversion of Benzyl Alcohol to Benzyl Chloride

G cluster_start Starting Material cluster_reagents Reagents cluster_product Key Intermediate 2_Chloro_6_fluorobenzyl_alcohol 2-Chloro-6-fluorobenzyl Alcohol 2_Chloro_6_fluorobenzyl_chloride 2-Chloro-6-fluorobenzyl Chloride 2_Chloro_6_fluorobenzyl_alcohol->2_Chloro_6_fluorobenzyl_chloride  Sₙ2 Reaction (Activation) SOCl2 Thionyl Chloride (SOCl₂) Pyridine (optional) SOCl2->2_Chloro_6_fluorobenzyl_chloride

Caption: Workflow for the activation of this compound.

Application Case Study: Synthesis of Schistosomicidal Imidazolidinones

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment heavily reliant on a single drug, praziquantel. The emergence of resistant strains necessitates new therapeutic options.[2] Derivatives of imidazolidinone containing the 2-chloro-6-fluorobenzyl moiety have shown significant promise as novel schistosomicidal agents.[3][4]

A key example is the compound (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23) , which has demonstrated high efficacy in vitro against adult Schistosoma mansoni worms.[4] The synthesis of this class of compounds showcases the strategic use of this compound (via its activated chloride form).

Synthetic Pathway Overview

The synthesis of LPSF/PTS23 is a multi-step process that begins with the N-alkylation of a heterocyclic core, followed by thionation and a final condensation reaction. The 2-chloro-6-fluorobenzyl group is introduced in the first step, highlighting its role as a key structural component.

Diagram 2: Synthetic Pathway for LPSF/PTS23

G A Imidazolidine-2,4-dione C 3-(2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione A->C  Step 1: N-Alkylation B 2-Chloro-6-fluorobenzyl Chloride B->C E 1-(2-chloro-6-fluorobenzyl)-5- thioxoimidazolidin-2-one C->E  Step 2: Thionation D Lawesson's Reagent D->E G LPSF/PTS23 (Final Product) E->G  Step 3: Michael Addition F Substituted Cyanoacrylate F->G

Caption: Multi-step synthesis of a schistosomicidal imidazolidinone.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the synthesis of key intermediates and the final target compound class.

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzyl Chloride

This protocol describes the conversion of the starting alcohol to the more reactive benzyl chloride, a necessary precursor for subsequent alkylation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a scavenger for HCl)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. If using pyridine, it can be added (1.2 eq) prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluorobenzyl chloride.

  • The product can be purified by vacuum distillation if necessary.

Expected Outcome: A colorless to pale yellow liquid. Purity should be assessed by GC-MS and NMR.

Protocol 2: Synthesis of 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (Intermediate C)

This protocol details the N-alkylation of imidazolidine-2,4-dione using the benzyl chloride synthesized in Protocol 1.[2]

Materials:

  • Imidazolidine-2,4-dione (1.0 eq)

  • 2-Chloro-6-fluorobenzyl chloride (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve imidazolidine-2,4-dione in methanol.

  • Add a solution of sodium hydroxide in methanol to the flask to form the corresponding anion.

  • Add 2-Chloro-6-fluorobenzyl chloride to the reaction mixture.

  • Heat the mixture to reflux (approx. 60 °C) and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of the Final Active Compound (LPSF/PTS23)

This protocol outlines the final steps to produce the schistosomicidal agent, involving thionation followed by a Michael-type addition.[2]

Materials:

  • 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (from Protocol 2)

  • Lawesson's Reagent

  • Anhydrous dioxane

  • 2-cyano-3-(2,4,6-trimethoxy-phenyl)acrylic acid ethyl ester

  • Ethanol

Procedure:

  • Thionation: React 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione with Lawesson's reagent in anhydrous dioxane under reflux for approximately 24 hours to yield 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.[2]

  • Michael Addition: The thionated intermediate is then reacted with 2-cyano-3-(2,4,6-trimethoxy-phenyl)acrylic acid ethyl ester in ethanol at 50 °C to form the final compound, LPSF/PTS23.[2]

  • The final product is purified using column chromatography.

Data Summary

The following table summarizes key properties of the starting material and the important intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₆ClFO160.5742 - 45White to almost white powder/crystal
2-Chloro-6-fluorobenzyl chlorideC₇H₅Cl₂F179.02N/A (Liquid)Colorless to pale yellow liquid

Conclusion and Future Outlook

This compound is a valuable and strategic building block for pharmaceutical synthesis. Its utility is maximized through a straightforward activation to the corresponding benzyl chloride, which serves as a potent electrophile for the alkylation of various nucleophiles. The successful synthesis of complex, biologically active heterocyclic molecules, such as the schistosomicidal agent LPSF/PTS23, underscores the importance of this reagent in modern drug discovery pipelines. Future applications will likely continue to exploit the unique electronic and steric properties conferred by the 2-chloro-6-fluorobenzyl moiety to develop next-generation therapeutics with improved efficacy and pharmacological profiles.

References

Technical Guide: Synthesis of Novel Halogenated Polyethers via Self-Condensation of 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This technical guide outlines a novel application for 2-Chloro-6-fluorobenzyl alcohol as a monomer for the synthesis of specialty polyethers. Traditionally used as a building block in pharmaceutical and agrochemical synthesis, the unique halogenation and reactive benzyl alcohol moiety of this compound make it an excellent candidate for producing poly(2-chloro-6-fluorobenzyl ether).[1][2] This guide provides the scientific rationale, a detailed step-by-step protocol for its acid-catalyzed step-growth polymerization, and a comprehensive plan for the structural and thermal characterization of the resulting specialty polymer. The incorporation of both chlorine and fluorine atoms into the polymer backbone is expected to impart desirable properties such as chemical inertness, thermal stability, and low surface energy, characteristic of fluorinated polymers.[3][4]

Introduction: Rationale and Scientific Foundation

Specialty polymers containing halogen atoms, particularly fluorine, are a cornerstone of advanced materials science due to their exceptional properties, including high thermal stability, chemical resistance, and low coefficients of friction.[4] While the market is dominated by polymers derived from the chain-growth polymerization of vinyl monomers (e.g., PTFE, PCTFE), there is a growing interest in specialty polymers synthesized via step-growth mechanisms, which allow for greater control over macromolecular structure and the incorporation of diverse functional groups.[5][6]

This compound is a bifunctional monomer in a latent sense. It possesses a single hydroxyl group, but its benzylic nature facilitates an acid-catalyzed self-condensation reaction, eliminating water to form an ether linkage. This process, a form of step-growth polymerization, can proceed sequentially to build a linear polyether chain.[7][8] The resulting polymer, poly(2-chloro-6-fluorobenzyl ether), would be a novel material with a unique combination of properties conferred by the aromatic backbone and the ortho-halogen substituents.

Key Attributes of this compound as a Monomer:

PropertyValueSource
CAS Number 56456-50-9[9]
Molecular Formula C₇H₆ClFO[10]
Molecular Weight 160.57 g/mol [10]
Melting Point 42 - 45 °C[1]
Appearance White to off-white crystalline powder[2]

The presence of the electron-withdrawing chlorine and fluorine atoms is anticipated to influence the reactivity of the benzyl alcohol and the properties of the final polymer, potentially enhancing its thermal stability and resistance to oxidation compared to non-halogenated polybenzyl ethers.[11]

Proposed Polymerization Pathway: Acid-Catalyzed Self-Condensation

The synthesis of poly(2-chloro-6-fluorobenzyl ether) is proposed to proceed via an acid-catalyzed step-growth polymerization mechanism. This type of reaction is well-established for the conversion of alcohols and diols into polyethers.[12][13] The mechanism involves the protonation of the hydroxyl group, followed by the nucleophilic attack by a second alcohol molecule, eliminating water.

The key steps are as follows:

  • Protonation: A strong acid catalyst protonates the hydroxyl group of the benzyl alcohol, forming a good leaving group (water).

  • Nucleophilic Attack: The hydroxyl group of a second monomer molecule attacks the benzylic carbon of the protonated monomer.

  • Deprotonation & Water Elimination: A water molecule is eliminated, and the catalyst is regenerated, forming a dimer linked by an ether bond.

  • Chain Propagation: This process repeats, with dimers, trimers, and larger oligomers reacting with each other to build the high molecular weight polymer chain.[7]

To achieve a high degree of polymerization, the equilibrium must be shifted towards the products by the efficient removal of the water byproduct.[5]

polymerization_mechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Dimer Formation cluster_growth Step 3: Chain Growth M1 Monomer (R-OH) Protonated_M Protonated Monomer (R-OH₂⁺) M1->Protonated_M Protonation M2 Monomer (R-OH) H_plus H⁺ (Catalyst) Dimer_Intermediate Protonated Dimer Intermediate Protonated_M->Dimer_Intermediate Nucleophilic Attack Dimer_growth Dimer + Monomer/Dimer... Dimer Dimer (R-O-R) Dimer_Intermediate->Dimer Deprotonation Water H₂O Dimer_Intermediate->Water Elimination Dimer->H_plus Catalyst Regeneration Polymer Polymer (-R-O-)n Dimer_growth->Polymer Repeat Steps 1 & 2

Caption: Proposed mechanism for acid-catalyzed polyether synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and comprehensive final characterization.

Materials and Equipment
  • Monomer: this compound (≥97% purity)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄)

  • Solvent: Toluene or Xylene (high-boiling, azeotropes with water)

  • Apparatus:

    • Three-neck round-bottom flask

    • Dean-Stark trap with condenser

    • Mechanical stirrer

    • Nitrogen inlet/outlet

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

Polymerization Workflow

workflow arrow arrow Setup 1. Assemble Apparatus (Flask, Stirrer, Dean-Stark) Charge 2. Charge Reactants (Monomer, Solvent, Catalyst) Setup->Charge React 3. Heat & React (Reflux, ~110-140°C) Remove Water via Azeotrope Charge->React Monitor 4. Monitor Reaction (Water collection, TLC/GC) React->Monitor Monitor->React Continue until no more water evolves Quench 5. Cool & Quench (Add NaHCO₃ solution) Monitor->Quench Reaction Complete Extract 6. Work-up (Wash with brine, dry organic layer) Quench->Extract Isolate 7. Isolate Polymer (Precipitate in Methanol) Extract->Isolate Dry 8. Dry Product (Vacuum Oven, 60°C) Isolate->Dry Characterize 9. Characterize Polymer (FTIR, NMR, GPC, TGA, DSC) Dry->Characterize

Caption: Experimental workflow for polyether synthesis.

Step-by-Step Methodology

1. Apparatus Setup:

  • Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.

  • Rationale: A dry, inert atmosphere (nitrogen) is crucial to prevent side reactions and ensure the polymerization is driven by the intended condensation chemistry. The Dean-Stark trap is essential for removing water and driving the reaction to completion.[5][7]

2. Charging the Reactor:

  • To the flask, add this compound (e.g., 16.06 g, 0.1 mol).

  • Add toluene (100 mL) to dissolve the monomer.

  • Add the acid catalyst, p-TSA (e.g., 0.19 g, 1 mol% relative to the monomer).

  • Rationale: Toluene serves as a solvent and forms an azeotrope with water, facilitating its removal. 1 mol% catalyst is a typical starting point for such polymerizations, balancing reaction rate with potential side reactions.

3. Polymerization Reaction:

  • Begin stirring and gently purge the system with nitrogen.

  • Heat the mixture to reflux (approx. 110-120°C for toluene). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap. This may take several hours (e.g., 8-24 hours).

  • Rationale: The extent of reaction is critical for achieving high molecular weight in step-growth polymerization.[5] Monitoring water evolution provides a direct measure of reaction progress.

4. Reaction Quenching and Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the viscous solution with an additional 50 mL of toluene.

  • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.

  • Rationale: Neutralizing the acid is essential to stop the reaction and prevent polymer degradation during isolation.

5. Polymer Isolation and Purification:

  • Take the concentrated, viscous polymer solution and slowly pour it into a beaker containing vigorously stirring methanol (approx. 500 mL). The polymer should precipitate as a solid.

  • Rationale: Poly(2-chloro-6-fluorobenzyl ether) is expected to be non-polar and insoluble in polar solvents like methanol, allowing for its separation from unreacted monomer and low molecular weight oligomers.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Characterization of the Specialty Polymer

Comprehensive characterization is required to confirm the structure, molecular weight, and thermal properties of the synthesized poly(2-chloro-6-fluorobenzyl ether).

TechniquePurposeExpected Result / Observation
FTIR Spectroscopy Confirm functional groupsDisappearance of broad -OH stretch (~3300 cm⁻¹). Appearance of strong C-O-C ether stretch (~1100-1250 cm⁻¹).
¹H & ¹³C NMR Spectroscopy Elucidate polymer structureDisappearance of the monomer's -OH proton signal. Shift of the benzylic CH₂ signal upon ether formation. Complex aromatic signals consistent with the polymer backbone.
¹⁹F NMR Spectroscopy Confirm fluorine incorporationA singlet or narrow multiplet confirming the C-F bond is intact.
Gel Permeation Chromatography (GPC/SEC) Determine molecular weight (Mn, Mw) and polydispersity (PDI)A chromatogram showing the molecular weight distribution. For step-growth, PDI is typically around 2.0.[5]
Thermogravimetric Analysis (TGA) Assess thermal stabilityA degradation curve indicating the onset temperature of weight loss, a key metric for thermal stability.
Differential Scanning Calorimetry (DSC) Determine thermal transitionsMeasurement of the glass transition temperature (Tg), and melting temperature (Tm) if the polymer is semi-crystalline.

A combination of these techniques provides a self-validating system to confirm the successful synthesis of the target specialty polymer.[14][15]

Potential Applications and Future Directions

The unique structure of poly(2-chloro-6-fluorobenzyl ether) suggests several potential high-value applications:

  • High-Performance Coatings: The halogenation could provide excellent chemical resistance and hydrophobicity, making it suitable for protective coatings in harsh environments.[3]

  • Advanced Dielectrics: Fluorinated polymers often exhibit low dielectric constants, making them candidates for use in microelectronics and high-frequency communication applications.

  • Specialty Membranes: The rigid aromatic backbone may allow for the creation of membranes with specific gas or liquid separation properties.

Future work should focus on optimizing polymerization conditions to control molecular weight, exploring copolymerization with other benzyl alcohols to tune properties, and conducting detailed studies on the physical and chemical properties of the resulting materials.

References

Protocol for the Selective Electrochemical Reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a detailed protocol for the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde, a critical intermediate in the synthesis of pharmaceuticals like Dicloxacillin and Flucloxacillin.[1][2] We present a robust methodology employing constant current electrolysis, a technique that offers significant advantages over conventional chemical reductions by eliminating hazardous reagents, simplifying work-up procedures, and enhancing process control.[3] The protocol is divided into two main stages: an initial analytical investigation using Cyclic Voltammetry (CV) to determine optimal reaction parameters, followed by a preparative-scale synthesis using a divided electrochemical cell. This guide is designed for researchers in organic synthesis and drug development, providing both the procedural steps and the underlying scientific rationale to ensure successful and reproducible outcomes.

Introduction: The Case for Electrosynthesis

2-Chloro-6-fluorobenzaldehyde is a high-value building block in the pharmaceutical and agrochemical industries.[1] Its conversion to the corresponding alcohol, 2-Chloro-6-fluorobenzyl alcohol, is a pivotal step in many synthetic routes. Traditional reduction methods often rely on metal hydrides (e.g., NaBH₄), which pose safety risks and generate stoichiometric waste streams.[4]

Electrochemical synthesis, or electrosynthesis, offers a compelling green alternative. By using electrons as the primary "reagent," this technique minimizes waste, operates under mild conditions, and allows for precise control over reactivity by tuning the electrode potential.[3][5] This control is particularly crucial for substrates like 2-Chloro-6-fluorobenzaldehyde, where undesirable side reactions such as hydrodehalogenation (the cleavage of the carbon-chlorine bond) must be suppressed to ensure high product yield and purity.[6][7] This protocol details a validated electrochemical approach to achieve this selective transformation.

Principle of the Electrochemical Reduction

The core of this process is the two-electron reduction of the aldehyde functional group at the cathode (the working electrode). The reaction proceeds via the following general steps:

  • Electron Transfer: The aldehyde molecule diffuses from the bulk solution to the cathode surface, where it accepts an electron to form a radical anion intermediate.

  • Protonation: The radical anion is protonated by a proton donor in the electrolyte solution (e.g., water or methanol).

  • Second Electron Transfer & Protonation: The resulting radical accepts a second electron and a second proton to yield the final primary alcohol product.

The selectivity of this process hinges on applying a potential sufficient to reduce the aldehyde group but not negative enough to cleave the C-Cl or C-F bonds. The C-Cl bond is more susceptible to reductive cleavage than the C-F bond.[8][9] A preliminary Cyclic Voltammetry (CV) analysis is therefore essential to identify this optimal potential window.

Reaction Pathway

The overall transformation is the selective reduction of the carbonyl group.

Caption: Electrochemical reduction of the aldehyde to an alcohol.

Instrumentation and Reagents

Required Equipment
EquipmentSpecification / Recommended ModelPurpose
Potentiostat/Galvanostat Capable of constant current and controlled potential electrolysisTo supply and control the electrical current/potential.
Electrochemical Cell H-type divided cell (100 mL per compartment) with a glass frit (G-4) or Nafion® membraneTo separate anodic and cathodic reactions, preventing product oxidation.[3]
Working Electrode (Cathode) Glassy Carbon Electrode (GCE) or Lead (Pb) plate (e.g., 2x2 cm)Surface for the reduction of the substrate.[3]
Counter Electrode (Anode) Platinum (Pt) wire or Graphite rodCompletes the electrical circuit; site of oxidation.
Reference Electrode Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)Provides a stable potential reference for measurements.
Magnetic Stirrer & Stir Bars Standard laboratory gradeTo ensure mass transport of the substrate to the electrode surface.
Inert Gas Supply Nitrogen (N₂) or Argon (Ar), high purityTo remove dissolved oxygen, which can interfere with the reaction.
Analytical Balance Readability of ±0.1 mgFor accurate weighing of reagents.
Rotary Evaporator Standard laboratory gradeFor solvent removal during product work-up.[10]
Chemicals and Reagents
ReagentGradeSupplier ExamplePurpose
2-Chloro-6-fluorobenzaldehyde>98% PuritySigma-AldrichSubstrate
Methanol (MeOH)Anhydrous or HPLCFisher ScientificSolvent
Sodium Perchlorate (NaClO₄)ACS Reagent GradeAlfa AesarSupporting electrolyte to ensure solution conductivity.[11][12]
Ethyl AcetateACS Reagent GradeVWRExtraction solvent for work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichDrying agent for the organic phase.
Deionized Water>18 MΩ·cmMillipore SystemCo-solvent and component of the electrolyte solution.

Experimental Protocol: A Step-by-Step Guide

This protocol is presented in three phases: preliminary analysis, preparative synthesis, and product isolation.

Phase 1: Cyclic Voltammetry (CV) for Mechanistic Insight

Objective: To determine the reduction potential of 2-Chloro-6-fluorobenzaldehyde and confirm that the process is diffusion-controlled.[3]

  • Solution Preparation: Prepare a 10 mM solution of 2-Chloro-6-fluorobenzaldehyde in a 0.1 M NaClO₄ solution of 50:50 Methanol/Water.

  • Cell Assembly: Assemble the electrochemical cell with the Glassy Carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode in a single compartment.[13]

  • Deaeration: Submerge the electrodes in the solution and purge with high-purity nitrogen or argon for 15 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.

  • CV Measurement:

    • Set the potentiostat to sweep the potential from 0.0 V to -1.8 V (vs. Ag/AgCl) and back to 0.0 V.

    • Perform the initial scan at a rate of 100 mV/s. A cathodic peak corresponding to the aldehyde reduction should be observed.

    • Vary the scan rate (e.g., 50, 100, 150, 200 mV/s) and record the voltammograms. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.[3]

Phase 2: Preparative Scale Constant Current Electrolysis

Objective: To synthesize this compound on a preparative scale. This protocol is adapted from a published procedure for this specific transformation.[3]

G cluster_prep Preparative Electrolysis Workflow prep Prepare Electrolyte Solutions - Catholyte: Substrate + Electrolyte in MeOH/H₂O - Anolyte: Electrolyte in MeOH/H₂O setup Assemble H-Type Cell - Install electrodes & membrane - Add solutions to compartments prep->setup purge Deaerate Catholyte - Purge with N₂ or Ar for 20 min setup->purge electrolysis Begin Constant Current Electrolysis - Apply 1.0 A for 6 hours - Maintain stirring and N₂ blanket purge->electrolysis monitor Monitor Reaction (Optional: TLC or GC) electrolysis->monitor

Caption: Workflow for the preparative electrolysis stage.

  • Electrolyte Preparation:

    • Catholyte (Cathode Compartment): Dissolve 1.58 g (10 mmol) of 2-Chloro-6-fluorobenzaldehyde and 1.22 g of NaClO₄ in 100 mL of 80:20 Methanol/Water.

    • Anolyte (Anode Compartment): Dissolve 1.22 g of NaClO₄ in 100 mL of 80:20 Methanol/Water.

  • Cell Assembly:

    • Set up the H-type divided cell, ensuring the glass frit or membrane separator is correctly installed.[14]

    • Place the lead (Pb) plate cathode and Ag/AgCl reference electrode in the cathode compartment. Place the graphite rod anode in the anode compartment.

    • Carefully add the prepared catholyte and anolyte to their respective compartments. Ensure the liquid levels are equal.

    • Place a magnetic stir bar in the cathode compartment.

  • Deaeration: Purge the catholyte with nitrogen or argon for at least 20 minutes.

  • Electrolysis:

    • Begin stirring the catholyte at a moderate speed (e.g., 300 rpm).

    • Using the galvanostat, apply a constant current of 1.0 A.[3]

    • Continue the electrolysis for 6 hours. Maintain the inert atmosphere and stirring throughout the process.[3]

Phase 3: Product Work-up and Purification

Objective: To isolate and purify the synthesized this compound from the reaction mixture.

  • Solvent Removal: After electrolysis, transfer the contents of the cathode compartment to a round-bottom flask. Remove the majority of the methanol using a rotary evaporator.

  • Liquid-Liquid Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product three times with 50 mL portions of ethyl acetate.[15][16]

  • Washing: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Final Isolation: Evaporate the ethyl acetate using a rotary evaporator to yield the crude product, this compound, which can be further purified by column chromatography if necessary.

Expected Results and Characterization

This protocol is expected to produce this compound in good yield and purity. The product should be characterized to confirm its identity.

ParameterExpected Outcome
Product Yield 75-85% (based on starting material)
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4-7.0 (m, 3H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH)
IR (ATR, cm⁻¹) ~3350 (O-H stretch, broad), ~3080 (Ar C-H stretch), ~1480 (Ar C=C stretch), ~1050 (C-O stretch)
Mass Spec (EI) m/z: 160/162 (M⁺, isotopic pattern for Cl), 143/145 ([M-OH]⁺)

Note: Spectroscopic data are predictive and should be confirmed experimentally.[3][17]

Troubleshooting and Scientific Justification

IssuePotential CauseRecommended Solution & Rationale
Low Product Yield Incomplete reaction or product re-oxidation.Extend electrolysis time. Ensure the membrane in the divided cell is intact to prevent anodic oxidation of the product.
Dehalogenated Byproduct Reduction potential is too negative.Use controlled potential electrolysis. Set the potential at the onset of the aldehyde reduction peak from the CV, avoiding more negative potentials that can cleave the C-Cl bond.
Low Current Flow High solution resistance.Increase supporting electrolyte concentration. Ensure electrodes are clean and properly immersed. A supporting electrolyte is crucial to minimize IR drop and facilitate current flow.[12][18]
Emulsion during Work-up Presence of electrochemically generated surfactants.Add more brine during the wash step. This increases the ionic strength of the aqueous phase, helping to break the emulsion and improve phase separation.[10]

Conclusion

This application note details a reliable and scalable electrochemical protocol for the reduction of 2-Chloro-6-fluorobenzaldehyde. By leveraging the principles of modern electrosynthesis, this method provides a greener, safer, and more controlled alternative to classical chemical reductions. The preliminary analysis via Cyclic Voltammetry ensures that optimal conditions can be identified to maximize selectivity, while the preparative constant current electrolysis in a divided cell allows for efficient synthesis. This approach is well-suited for applications in pharmaceutical and fine chemical development where purity, safety, and sustainability are paramount.

References

Application Note: A Detailed Protocol for the Constant Current Electrosynthesis of 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-6-fluorobenzyl alcohol via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde. The protocol employs constant current electrolysis (galvanostatic electrolysis), a method that offers significant advantages over traditional chemical reductions, including enhanced safety, simplified workup procedures, and alignment with green chemistry principles by eliminating hazardous reagents.[1] This document is intended for researchers, chemists, and process development professionals, offering detailed methodologies from apparatus setup to product characterization, alongside expert insights into the underlying electrochemical principles.

Introduction and Significance

This compound is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Traditional synthesis routes often rely on chemical reducing agents which can be hazardous, expensive, and generate significant chemical waste. Electrochemical synthesis presents a powerful and sustainable alternative. By using electrons as the primary "reagent," this method minimizes byproduct formation and offers high selectivity under mild reaction conditions.[1]

This protocol details the constant current electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde. The choice of a galvanostatic approach ensures a steady reaction rate, which is crucial for process control and scalability. The methodology is based on established electrochemical techniques, providing a robust and reproducible pathway to high-purity this compound.[1]

Principles of the Electrochemical Synthesis

The synthesis is conducted in a divided electrochemical cell, typically an "H-shaped" cell, to physically separate the anodic and cathodic processes.[1] This separation is critical for preventing the desired product, formed at the cathode, from migrating to the anode and undergoing unwanted oxidation.

  • Cathode (Working Electrode): At the cathode, a negative potential is applied. Electrons are supplied to the 2-Chloro-6-fluorobenzaldehyde molecules, causing the reduction of the aldehyde functional group to a primary alcohol.

  • Anode (Counter Electrode): At the anode, an oxidation reaction occurs to balance the charge. In the described aqueous buffer system, this is typically the Oxygen Evolution Reaction (OER), where water is oxidized to produce oxygen gas and protons.

  • Supporting Electrolyte: A supporting electrolyte (in this case, sodium acetate, CH₃COONa) is added to the solution to increase its conductivity and minimize the ohmic drop (iR drop), ensuring that the applied current is efficiently used for the desired electrochemical reaction.[1]

  • Constant Current (Galvanostatic) Control: By maintaining a constant current, the rate of the electrochemical reaction is held constant throughout the synthesis. This allows for precise control over the conversion rate and reaction time. The total charge passed (current × time) is directly proportional to the amount of reactant consumed, as described by Faraday's laws of electrolysis.

Reaction Mechanism

The core of this synthesis is the selective reduction of the aldehyde group. The process involves a two-electron, two-proton transfer at the cathode.

Cathodic Reaction (Reduction): The carbonyl group of 2-Chloro-6-fluorobenzaldehyde accepts two electrons and two protons (H⁺) to form the corresponding primary alcohol. The protons are supplied by the aqueous buffer solution.

C₇H₄ClFO (aldehyde) + 2e⁻ + 2H⁺ → C₇H₆ClFO (alcohol)

Anodic Reaction (Oxidation): Simultaneously, at the anode, water molecules are oxidized to complete the electrical circuit.

2H₂O → O₂ (gas) + 4H⁺ + 4e⁻

The overall process is illustrated in the diagram below.

Caption: Electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified parameters, coupled with the analytical checks, ensures reproducibility and success.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier CAS Number
2-Chloro-6-fluorobenzaldehyde≥98%Commercial387-45-1
Sodium Acetate (CH₃COONa)Analytical ReagentCommercial127-09-3
Britton-Robinson BufferpH 9.0Prepared in-houseN/A
Methanol (MeOH)ACS GradeCommercial67-56-1
Diethyl EtherACS GradeCommercial60-29-7
Anhydrous Magnesium SulfateLaboratory GradeCommercial7487-88-9
Equipment Specification
Galvanostat (Constant Current Supply)Capable of delivering ≥ 1.0 A
H-shaped Electrolysis CellWith G-4 fritted glass disc separator[1]
CathodeStainless Steel or Glassy Carbon Plate
AnodePlatinum or Graphite Plate
Magnetic Stirrer and Stir BarStandard laboratory model
Standard GlasswareBeakers, graduated cylinders, separatory funnel
Rotary EvaporatorStandard laboratory model

Experimental Workflow Diagram

G prep 1. Preparation - Prepare BR Buffer (pH 9.0) - Prepare Electrolyte Solution - Dissolve Aldehyde in MeOH setup 2. Apparatus Setup - Assemble H-Cell - Add electrolyte to both chambers - Add aldehyde solution to cathode chamber prep->setup electro 3. Electrolysis - Immerse electrodes - Apply constant current (1.0 A) - Stir and run for 6 hours setup->electro workup 4. Workup & Extraction - Transfer catholyte - Extract with Diethyl Ether (3x) - Combine organic layers electro->workup purify 5. Purification - Dry organic phase (MgSO₄) - Filter and evaporate solvent - Obtain crude product workup->purify analyze 6. Analysis - Weigh final product & calculate yield - Characterize via FT-IR, ¹H NMR, MS - Check purity via TLC/GC purify->analyze

Caption: Step-by-step workflow for electrosynthesis.

Step-by-Step Procedure
  • Electrolyte Preparation: Prepare a Britton-Robinson (BR) buffer solution and adjust its pH to 9.0. Dissolve sodium acetate (CH₃COONa) in the buffer to a final concentration of 0.1 M to act as the supporting electrolyte.

  • Apparatus Setup:

    • Assemble the H-shaped glass cell. Ensure the fritted disc separator is clean and free of cracks.[1]

    • Fill both the anodic and cathodic compartments with the prepared electrolyte solution, ensuring the liquid level is equal on both sides and covers the fritted disc.[1]

    • Accurately weigh the 2-Chloro-6-fluorobenzaldehyde starting material.

  • Catholyte Preparation & Addition:

    • In a separate small beaker, dissolve the weighed 2-Chloro-6-fluorobenzaldehyde in a minimal amount of methanol.[1] The causality here is to ensure the organic substrate is fully solubilized before being introduced into the aqueous buffer system.

    • Carefully add this solution to the cathodic chamber of the H-cell. Add a magnetic stir bar to the cathodic chamber.[1]

  • Electrolysis:

    • Place the entire H-cell assembly on a magnetic stirrer and begin gentle stirring in the cathodic compartment.

    • Carefully insert the cathode (e.g., stainless steel) into the cathodic compartment and the anode (e.g., platinum) into the anodic compartment. Ensure the electrodes are parallel and have sufficient surface area immersed in the solution.

    • Connect the electrodes to the galvanostat. Connect the cathode to the negative terminal and the anode to the positive terminal.

    • Turn on the power supply and set the current to a constant 1.0 A.[1]

    • Allow the electrolysis to proceed for 6 hours.[1] Bubbles (O₂) should be observed forming at the anode.

  • Workup and Extraction:

    • After 6 hours, turn off the power supply and dismantle the cell.

    • Carefully remove the contents of the cathodic compartment and transfer them to a separatory funnel.

    • Perform an extraction using diethyl ether. Add an equal volume of diethyl ether to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction process two more times with fresh diethyl ether to ensure complete recovery of the product.

    • Combine all organic extracts.

  • Purification and Isolation:

    • Dry the combined organic phase over anhydrous magnesium sulfate to remove residual water.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator under reduced pressure.

    • The resulting solid or oil is the crude this compound. It can be further purified by recrystallization or column chromatography if necessary.

  • Characterization:

    • Weigh the final product and calculate the percentage yield.

    • Confirm the identity of the synthesized product using spectral analysis (FT-IR, ¹H NMR, and Mass Spectrometry).[1]

    • Assess the purity of the final product using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Data Summary and Expected Results

The following table summarizes the key operational parameters for this synthesis.

ParameterValueRationale / Notes
Starting Material 2-Chloro-6-fluorobenzaldehydeThe substrate for reduction.
Mode of Electrolysis Constant Current (Galvanostatic)Ensures a constant reaction rate.
Applied Current 1.0 AA higher current speeds up the reaction but may affect selectivity.[1]
Duration 6 hoursDetermined by the amount of starting material and current.[1]
Cell Type Divided H-CellPrevents re-oxidation of the alcohol product at the anode.[1]
Cathode Material Stainless Steel / Glassy CarbonProvides a surface for the reduction reaction.
Anode Material Platinum / GraphiteInert material for the oxidation of water.
Solvent/Electrolyte pH 9.0 BR Buffer / 0.1M CH₃COONaProvides conductivity and maintains pH for optimal reaction.[1]
Temperature Ambient (20-25 °C)The reaction proceeds efficiently at room temperature.

Expected Outcome: The procedure is expected to produce this compound in good yield.[1] The final product should be a white solid, consistent with the known properties of the compound.[2][3] Spectroscopic analysis should confirm the disappearance of the aldehyde peak (~9.5-10.5 ppm in ¹H NMR; ~1700 cm⁻¹ in IR) and the appearance of alcohol peaks (~4.5-5.5 ppm for -CH₂- and a broad peak ~3200-3600 cm⁻¹ for -OH).

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Current Flow - Poor electrical connections.- Low electrolyte concentration.- High cell resistance.- Check all wire connections to the electrodes and power supply.- Ensure the supporting electrolyte was added at the correct concentration.- Ensure electrodes are clean and not passivated. Check that the separator is not clogged.
Incomplete Reaction - Insufficient electrolysis time.- Current density is too low.- Loss of substrate volatility.- Increase the reaction time or calculate the required time based on Faraday's law.- Ensure the immersed surface area of the electrode is appropriate for the applied current.- Ensure the cell is adequately sealed if running for extended periods.
Low Product Yield - Inefficient extraction.- Product re-oxidation.- Side reactions (e.g., dimerization).- Increase the number of extractions or use a different solvent.- Confirm the integrity of the cell divider; a crack can allow product to reach the anode.- Lower the current density or modify the pH to improve selectivity.
Product Contamination - Impure starting material.- Incomplete separation of layers during workup.- Contamination from electrodes.- Purify the starting aldehyde before the reaction.- Allow for complete phase separation during extraction.- Use high-purity, inert electrode materials (e.g., platinum, glassy carbon).

Conclusion

Constant current electrolysis is a highly effective and environmentally benign method for synthesizing this compound.[1] This protocol provides a detailed, step-by-step guide that allows for the reproducible and efficient reduction of 2-Chloro-6-fluorobenzaldehyde. By leveraging the principles of electrochemistry, researchers can avoid harsh chemical reagents, simplify purification processes, and adopt a more sustainable approach to organic synthesis. The inherent control and scalability of the galvanostatic method make it an attractive technique for both laboratory research and industrial applications.

References

Topic: Cyclic Voltammetry Analysis for the Optimized Electrochemical Synthesis of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorobenzyl alcohol is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Traditional chemical synthesis routes often involve harsh reagents and generate significant waste. Electrochemical synthesis presents a green, efficient, and highly selective alternative.[1][3] This application note provides a comprehensive guide to utilizing cyclic voltammetry (CV) as a powerful analytical tool to investigate and optimize the electrochemical synthesis of this compound from its precursor, 2-Chloro-6-fluorobenzaldehyde. We will detail the underlying principles, provide a step-by-step experimental protocol, and explain the interpretation of voltammetric data to elucidate reaction mechanisms and determine optimal synthesis parameters.

Introduction: The Rationale for Electrochemical Synthesis and Analysis

The pursuit of sustainable and efficient chemical manufacturing has positioned electro-organic synthesis as a technology of significant interest. By using electrons as the primary "reagent," electrochemical methods can minimize the use of hazardous oxidants or reductants, simplify product work-up, and often lead to higher purity and yields.[1] The synthesis of this compound via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde is a prime example of this green chemistry approach.

To successfully develop and scale up an electrochemical process, a thorough understanding of the reaction at the electrode-solution interface is paramount. Cyclic voltammetry (CV) is an indispensable technique for this purpose.[4] It provides critical insights into the thermodynamics and kinetics of electron transfer processes, allowing researchers to rapidly screen experimental conditions and identify the optimal potential, pH, and solvent system for the desired transformation.[1][4]

Fundamental Principles of Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time between two set values.[5] As the potential is swept, the resulting current from the analyte at the electrode surface is measured.

The Three-Electrode System: A standard CV setup consists of three electrodes immersed in a solution containing the analyte and a supporting electrolyte:[5][6]

  • Working Electrode (WE): An inert material (e.g., Glassy Carbon, Platinum) where the reaction of interest occurs. Its potential is controlled by the potentiostat.

  • Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl).

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing a current equal and opposite to that of the working electrode to ensure no current flows through the reference electrode.

A plot of current (I) versus applied potential (E) is called a cyclic voltammogram. For the reduction of 2-Chloro-6-fluorobenzaldehyde, the key features of the voltammogram are the cathodic (reduction) peak potential (Epc) and the cathodic peak current (ipc).[7] Analysis of these parameters as a function of experimental variables like scan rate and pH provides a window into the reaction mechanism.[1]

The Electrochemical Reaction: From Aldehyde to Alcohol

The core transformation is the two-electron, two-proton reduction of the aldehyde group of 2-Chloro-6-fluorobenzaldehyde to a primary alcohol. The two electron-withdrawing halogen substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to reduction.[8][9]

Reaction: C₆H₃Cl(F)CHO + 2e⁻ + 2H⁺ → C₆H₃Cl(F)CH₂OH

Previous studies have shown that this reduction is highly pH-dependent, with alkaline (basic) media favoring the reaction.[1] Our CV analysis will be designed to confirm and refine these optimal conditions.

Experimental Protocol: CV Analysis of 2-Chloro-6-fluorobenzaldehyde Reduction

This protocol provides a self-validating system for determining the ideal parameters for electrosynthesis.

Materials and Equipment

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (≥98% purity)

  • Methanol (HPLC grade)

  • Sodium Acetate (CH₃COONa) (Analytical grade)

  • Britton-Robinson (BR) buffer solutions (pH 5.0, 7.0, 9.0)

  • Deionized water

  • Alumina slurry (0.05 µm) for polishing

Equipment:

  • Potentiostat/Galvanostat with data acquisition software

  • Electrochemical cell (three-electrode configuration)

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Ag/AgCl (saturated KCl) as the reference electrode

  • Platinum wire as the counter electrode

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas cylinder with a purging tube

Workflow Diagram

G Figure 1. Experimental Workflow for CV Analysis cluster_prep Preparation Phase cluster_setup Setup Phase cluster_acq Data Acquisition Phase cluster_analysis Analysis Phase node_prep Prepare Buffer & Analyte Solutions node_polish Polish & Clean GCE Working Electrode node_prep->node_polish node_cell Assemble 3-Electrode Cell node_polish->node_cell node_purge Purge Solution with N2/Ar (15 min) node_cell->node_purge node_blank Record CV of Blank Electrolyte node_purge->node_blank node_sample Add Analyte & Record Sample CV node_blank->node_sample node_scan Vary Scan Rate (e.g., 25-200 mV/s) node_sample->node_scan node_ph Repeat for Different pH Buffers node_scan->node_ph node_plot Plot ipc vs. v^1/2 node_ph->node_plot node_interpret Determine Diffusion Control & Optimal pH node_plot->node_interpret

Caption: Figure 1. Step-by-step workflow for CV analysis.

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the glassy carbon working electrode surface with 0.05 µm alumina slurry on a polishing pad for 60 seconds.[10]

    • Rinse thoroughly with deionized water, then sonicate in deionized water and ethanol for 5 minutes each to remove any adhered alumina particles.

    • Dry the electrode completely before use. The causality here is critical: a clean, smooth electrode surface is essential for reproducible electron transfer kinetics. Contamination or surface roughness will lead to distorted and unreliable voltammograms.

  • Solution Preparation:

    • Prepare a stock solution of 10 mM 2-Chloro-6-fluorobenzaldehyde in methanol.

    • In the electrochemical cell, add 10 mL of the desired Britton-Robinson buffer (e.g., start with pH 9.0) containing 0.1 M CH₃COONa as the supporting electrolyte. The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion, not electrostatic attraction.

  • Cell Assembly and Measurement:

    • Assemble the three electrodes in the cell, ensuring the reference electrode tip is close to the working electrode surface.

    • Purge the solution with high-purity nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[11] Maintain a gentle gas blanket over the solution during the experiment.

    • Run a Blank: First, record a CV of the supporting electrolyte solution alone to establish the background current and potential window.

    • Run the Sample: Add a calculated volume of the aldehyde stock solution to the cell to achieve a final concentration of ~1 mM. Stir for 30 seconds to homogenize, then turn off the stirrer for the measurement.

    • Record the cyclic voltammogram using the parameters in Table 1.

Recommended CV Instrumental Parameters
ParameterRecommended ValueRationale
Initial Potential (E_initial) 0.0 V vs. Ag/AgClStart at a potential where no reaction occurs.
Vertex Potential 1 (E_vertex1) -1.5 V vs. Ag/AgClA sufficiently negative potential to ensure the full reduction peak is observed.
Vertex Potential 2 (E_vertex2) 0.0 V vs. Ag/AgClSweep back to the initial potential.
Scan Rate (ν) 100 mV/sA good starting rate for initial analysis.
Number of Scans 2-3The first scan can differ due to initial surface conditions; subsequent scans are more representative.

Data Interpretation: Unlocking Reaction Insights

Identifying the Reduction Peak

Upon adding 2-Chloro-6-fluorobenzaldehyde, a distinct cathodic (reduction) peak should appear in the negative potential region of the voltammogram, which was absent in the blank scan. This peak corresponds to the reduction of the aldehyde. Studies have shown this peak is most prominent in alkaline media.[1]

Investigating the Effect of Scan Rate (Diffusion vs. Adsorption)

To understand the mass transport of the analyte to the electrode, perform CV scans at various rates (e.g., 25, 50, 100, 150, 200 mV/s).

  • Analysis: For a diffusion-controlled process, the peak current (ipc) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.

  • Action: Plot ipc versus ν¹/². A linear plot passing through the origin confirms that the reaction rate is limited by the diffusion of the aldehyde to the electrode surface, which is typical for solution-phase species.[12] This validates that the observed current is a true measure of the reaction rate.

Investigating the Effect of pH (Finding the "Sweet Spot")

The reduction of an aldehyde to an alcohol involves protons. Therefore, the reaction is expected to be highly pH-dependent.

  • Analysis: Record voltammograms in different pH buffers (e.g., 5.0, 7.0, 9.0).

  • Observation: It is expected that the peak potential (Epc) will shift to more negative values as the pH increases, indicating that the reduction is more difficult in less acidic solutions. However, the peak current (ipc) is often highest in a specific pH range. For this specific synthesis, a prominent and well-defined peak is observed in alkaline medium (pH 9.0), indicating favorable reaction kinetics under these conditions.[1] The absence of a peak in acidic medium and a weak peak in neutral medium further supports this.[1]

Summary of Expected Data
ParameterConditionExpected ResultInterpretation
Peak Shape Single ScanA single, well-defined cathodic peak.Indicates a one-step reduction process.
Peak Current (ipc) Increasing Scan Rateipc increases linearly with ν¹/².The process is controlled by diffusion.
Peak Potential (Epc) pH 5.0 (Acidic)Peak may be absent or very small.[1]Unfavorable reduction conditions.
Peak Potential (Epc) pH 7.0 (Neutral)A weak reduction peak is observed.[1]Moderate reduction conditions.
Peak Potential (Epc) pH 9.0 (Alkaline)A prominent, well-defined reduction peak.[1]Optimal pH for synthesis.

Proposed Electrochemical Reduction Mechanism

The CV data supports a mechanism where the aldehyde is reduced at the cathode surface.

G Figure 2. Proposed Reduction Mechanism at the Electrode aldehyde 2-Chloro-6-fluorobenzaldehyde (R-CHO) electrode Cathode Surface aldehyde->electrode + e⁻ (Step 1) anion_radical Radical Anion [R-CHO]•⁻ electrode->anion_radical alkoxide Alkoxide (R-CH₂O⁻) anion_radical->alkoxide + H⁺, + e⁻ (Step 2) alcohol This compound (R-CH₂OH) alkoxide->alcohol + H⁺ (Step 3)

Caption: Figure 2. The multi-step electrochemical reduction pathway.

The process likely involves an initial electron transfer to form a radical anion, followed by protonation and a second electron transfer, culminating in a final protonation to yield the target alcohol.

Conclusion

Cyclic voltammetry is a rapid, informative, and indispensable tool for the development of electrochemical synthetic routes. The protocols and analysis framework detailed in this note demonstrate how CV can be systematically employed to probe the reduction of 2-Chloro-6-fluorobenzaldehyde. The key takeaways from this analysis—confirmation of a diffusion-controlled process and the identification of an alkaline medium (pH 9.0) as optimal—provide a solid, data-driven foundation for subsequent preparative-scale electrolysis to synthesize this compound efficiently and sustainably.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-fluorobenzyl Alcohol to Enhance Schistosomicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Schistosomiasis, a debilitating parasitic disease caused by trematodes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the emergence of drug-resistant strains, necessitating the development of novel therapeutic agents.[1] 2-Chloro-6-fluorobenzyl alcohol is a versatile chemical intermediate whose halogenated phenyl ring provides a unique scaffold for the synthesis of bioactive molecules.[2] Derivatization of this alcohol, by incorporating it into various heterocyclic systems, has been shown to yield compounds with significant biological activities. This application note provides a detailed guide for the synthesis and evaluation of imidazolidine-based derivatives of this compound, which have demonstrated promising in vitro activity against Schistosoma mansoni.

The strategic derivatization of this compound into complex heterocyclic structures, such as imidazolidinones, leverages the unique electronic properties of the substituted benzyl group to enhance interaction with biological targets. The synthetic pathway detailed herein involves a three-step process commencing with the N-alkylation of imidazolidine-2,4-dione, followed by thionation, and culminating in a Knoevenagel condensation to afford the final bioactive compounds.

Rationale for Derivatization

The 2-chloro-6-fluorobenzyl moiety is a key pharmacophore in several biologically active compounds. The presence of both chlorine and fluorine atoms on the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, while also influencing its binding affinity to target proteins. By incorporating this moiety into an imidazolidine scaffold, a class of compounds known for a wide range of biological activities including schistosomicidal properties, we can generate novel derivatives with potentially enhanced efficacy.[1]

Experimental Workflows and Protocols

This section details the multi-step synthesis of schistosomicidal imidazolidine derivatives starting from this compound. The overall workflow is depicted in the following diagram:

workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A This compound B 2-Chloro-6-fluorobenzyl chloride A->B Chlorination D 1-(2-Chloro-6-fluorobenzyl)imidazolidine-2,4-dione B->D N-Alkylation C Imidazolidine-2,4-dione C->D E 1-(2-Chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one D->E Thionation G Final Derivative (e.g., LPSF/PTS10) E->G Knoevenagel Condensation F Aromatic Aldehyde F->G H In vitro Assay with S. mansoni G->H I Data Analysis (Mortality, Tegumental Damage) H->I

Caption: Overall workflow from synthesis to biological evaluation.

Part 1: Synthesis of 2-Chloro-6-fluorobenzyl Chloride

The initial step involves the conversion of this compound to its corresponding chloride, a more reactive electrophile for the subsequent N-alkylation reaction.

Protocol 1: Chlorination of this compound

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Ice bath

    • Separatory funnel

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2-chloro-6-fluorobenzyl chloride.

Part 2: Synthesis of Imidazolidine Derivatives

This part outlines the core synthesis of the schistosomicidal compounds.

Protocol 2: N-Alkylation of Imidazolidine-2,4-dione

  • Materials:

    • Imidazolidine-2,4-dione

    • 2-Chloro-6-fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve imidazolidine-2,4-dione (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloro-6-fluorobenzyl chloride (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to 60-70°C and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the precipitated product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to yield 1-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione.

Protocol 3: Thionation of 1-(2-Chloro-6-fluorobenzyl)imidazolidine-2,4-dione

  • Materials:

    • 1-(2-Chloro-6-fluorobenzyl)imidazolidine-2,4-dione

    • Lawesson's reagent

    • Anhydrous dioxane

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (1 equivalent) in anhydrous dioxane.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 24 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.

Protocol 4: Knoevenagel Condensation

  • Materials:

    • 1-(2-Chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one

    • Appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde or 2,4,6-trimethoxybenzaldehyde) (1 equivalent)

    • Piperidine (catalytic amount)

    • Ethanol

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified final derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_steps start Start: Imidazolidine-2,4-dione & 2-Chloro-6-fluorobenzyl chloride step1 Step 1: N-Alkylation (K2CO3, DMF, 60-70°C) start->step1 intermediate1 Intermediate: 1-(2-Chloro-6-fluorobenzyl)imidazolidine-2,4-dione step1->intermediate1 step2 Step 2: Thionation (Lawesson's reagent, Dioxane, Reflux) intermediate1->step2 intermediate2 Intermediate: 1-(2-Chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one step2->intermediate2 step3 Step 3: Knoevenagel Condensation (Aldehyde, Piperidine, Ethanol, Reflux) intermediate2->step3 end Final Product: Schistosomicidal Derivative step3->end

Caption: Key steps in the synthesis of schistosomicidal imidazolidine derivatives.

Biological Evaluation: In Vitro Schistosomicidal Activity Assay

The following protocol is a standard method for assessing the in vitro activity of compounds against adult Schistosoma mansoni worms.

Protocol 5: In Vitro Assay with Adult S. mansoni

  • Materials:

    • Adult S. mansoni worms

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

    • 24-well culture plates

    • Test compounds dissolved in DMSO (stock solution)

    • Praziquantel (positive control)

    • DMSO (vehicle control)

    • Inverted microscope

    • CO₂ incubator (37°C, 5% CO₂)

  • Procedure:

    • Wash freshly perfused adult worms in RPMI-1640 medium.

    • Place one pair of worms (one male and one female) in each well of a 24-well plate containing the culture medium.

    • Add the test compounds to the wells at various final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control (DMSO only) and a positive control (praziquantel).

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

    • Observe the worms under an inverted microscope at 24, 48, and 72 hours.

    • Assess and record worm motility, mortality, and any observable tegumental alterations (e.g., peeling, erosion). A scoring system can be used for motility.

    • All experiments should be performed in triplicate.

Data Presentation

The schistosomicidal activity of the synthesized derivatives should be quantified and presented in a clear format. The following table provides an example of how to present the in vitro data for two synthesized compounds, LPSF/PTS10 and LPSF/PTS23.

CompoundConcentration (µM)Time (hours)% Mortality (Male)% Mortality (Female)Tegumental Alterations
LPSF/PTS10 1002410080Severe
50246040Moderate
LPSF/PTS23 10024100100Severe
50248070Severe
Praziquantel 1024100100Severe
Vehicle (DMSO) 0.5%7200None

Note: The data in this table is illustrative and based on reported findings.[1][3]

Conclusion

The derivatization of this compound into imidazolidine-based compounds represents a promising strategy for the development of novel schistosomicidal agents. The protocols outlined in this application note provide a comprehensive guide for the synthesis and in vitro evaluation of these compounds. The unique structural features of the 2-chloro-6-fluorobenzyl moiety contribute significantly to the biological activity of the final derivatives. Further structure-activity relationship (SAR) studies, exploring a wider range of substitutions on the imidazolidine ring and the pendant aromatic group, are warranted to optimize the schistosomicidal potency and pharmacokinetic properties of this promising class of compounds.

References

Application Note & Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-6-fluorobenzaldehyde, a critical intermediate in pharmaceutical and agrochemical industries.[1][2][3][4] The protocol details the oxidation of 2-chloro-6-fluorobenzyl chloride, focusing on the Sommelet reaction as a reliable and high-yield method. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and safe synthesis.

Introduction: The Significance of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring an aldehyde flanked by both a chlorine and a fluorine atom, provides a versatile scaffold for creating complex molecular architectures.[1] Notably, it is a crucial precursor in the manufacture of semi-synthetic, penicillinase-resistant antibiotics such as flucloxacillin and dicloxacillin.[1][2][3] The specific halogen arrangement is vital for the efficacy and enzymatic resistance of these life-saving drugs.[1] Given its importance, a robust and reproducible synthetic route from readily available precursors is of high value. This guide focuses on the targeted oxidation of 2-chloro-6-fluorobenzyl chloride to the desired aldehyde.

Mechanistic Insight: Choosing the Right Oxidation Strategy

The conversion of a benzyl halide to a benzaldehyde is a formal oxidation of the benzylic carbon.[5] Several named reactions can accomplish this transformation, including the Kornblum oxidation, the Hass-Bender oxidation, and the Sommelet reaction.[6][7][8]

  • Kornblum Oxidation : This method uses dimethyl sulfoxide (DMSO) as the oxidant.[9][10] The reaction proceeds via an alkoxysulfonium salt intermediate, which, upon treatment with a base, eliminates to form the aldehyde.[10] While effective for many benzylic halides, it can be complicated by side reactions, such as the formation of thiomethyl ether derivatives.[11][12]

  • Hass-Bender Oxidation : This reaction employs the sodium salt of 2-nitropropane as the oxidant.[13][14] The mechanism involves an SN2 displacement of the halide by the nitronate, followed by a pericyclic rearrangement to yield the aldehyde.[14][15]

  • Sommelet Reaction : This classic method utilizes hexamethylenetetramine (HMTA, also known as hexamine or urotropine) to convert a benzylic halide into an aldehyde.[5][16][17] The reaction is valued for its mild conditions and its ability to prevent over-oxidation to the corresponding carboxylic acid, a common issue with stronger oxidizing agents like chromic acid.[16] The reaction proceeds in two main stages:

    • Quaternary Salt Formation : The benzyl halide reacts with HMTA in an SN2 fashion to form a quaternary ammonium salt (a hexaminium salt).[5][16]

    • Hydrolysis : The hexaminium salt is then hydrolyzed under aqueous, often acidic, conditions to yield the final aldehyde product.[5][16][18]

For the synthesis of 2-chloro-6-fluorobenzaldehyde, the Sommelet reaction is the recommended protocol. The ortho-substituents on the benzyl chloride might slightly hinder the initial SN2 reaction, but the Sommelet reaction is generally tolerant of various electron-withdrawing and electron-donating groups on the aromatic ring.[16] Its primary advantage is the operational simplicity and the clean conversion to the aldehyde without significant byproduct formation, typically affording yields in the 50-80% range.[16]

Experimental Protocol: Sommelet Synthesis of 2-Chloro-6-fluorobenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-6-fluorobenzyl chloride>98%Sigma-AldrichStarting material. Handle with care.
Hexamethylenetetramine (HMTA)>99%Acros OrganicsThe oxidant and amine source.
Chloroform (CHCl₃)ACS GradeFisher ScientificSolvent for salt formation.
Ethanol (EtOH), 95%Reagent GradeVWRSolvent for hydrolysis.
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeJ.T. BakerFor acidic hydrolysis.
Diethyl Ether (Et₂O)AnhydrousEMD MilliporeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated solution-For neutralization wash.
Brine (Saturated NaCl solution)--For final wash.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood : Conduct all steps of this procedure in a well-ventilated chemical fume hood. 2-Chloro-6-fluorobenzyl chloride is a lachrymator and irritant. Chloroform is a suspected carcinogen.

  • Handling Reagents : Handle concentrated HCl with extreme care.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-6-fluorobenzyl chloride + HMTA in Chloroform Reflux1 Step 1: Reflux (Formation of Hexaminium Salt) Start->Reflux1 Heat Filter Filter & Wash (Isolate Salt) Reflux1->Filter Cool Hydrolysis Step 2: Hydrolyze Salt in Aqueous Ethanol Filter->Hydrolysis Reflux2 Reflux (Aldehyde Formation) Hydrolysis->Reflux2 Heat Workup Aqueous Workup (Extraction with Ether) Reflux2->Workup Cool Purify Purification (Distillation or Chromatography) Workup->Purify Product Final Product: 2-Chloro-6-fluorobenzaldehyde Purify->Product

Caption: Experimental workflow for the Sommelet reaction.

Step-by-Step Procedure

Part A: Formation of the Hexaminium Salt

  • Setup : Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagents : In the flask, dissolve 14.0 g (100 mmol) of hexamethylenetetramine (HMTA) in 150 mL of chloroform.

  • Addition : To this stirring solution, add 17.7 g (100 mmol) of 2-chloro-6-fluorobenzyl chloride.

  • Reaction : Heat the mixture to a gentle reflux and maintain for 2-3 hours. A white precipitate of the quaternary hexaminium salt will form.

  • Isolation : After the reflux period, cool the mixture to room temperature. Collect the white precipitate by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of cold chloroform or diethyl ether to remove any unreacted starting material. Air-dry the salt. The yield of the salt should be nearly quantitative.

Part B: Hydrolysis to the Aldehyde

  • Setup : Place the dried hexaminium salt from Part A into a round-bottom flask fitted with a reflux condenser.

  • Hydrolysis Medium : Add 150 mL of 50% aqueous ethanol to the flask.

  • Reaction : Heat the mixture to reflux and stir for 1-2 hours. The salt will dissolve as the hydrolysis proceeds.

  • Acidification (Optional but Recommended) : For a more efficient hydrolysis, after the initial reflux, cautiously add 15 mL of concentrated hydrochloric acid and continue to reflux for an additional 15-20 minutes.

  • Cooling : Cool the reaction mixture to room temperature.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing : Combine the organic extracts and wash successively with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).

  • Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and remove the diethyl ether by rotary evaporation.

Purification

The crude product, a pale yellow oil or low-melting solid, can be purified by one of the following methods:

  • Vacuum Distillation : This is the preferred method for larger scales. The product will distill at a reduced pressure.

  • Column Chromatography : For smaller scales or higher purity, silica gel chromatography using a hexane/ethyl acetate gradient is effective.

The final product, 2-chloro-6-fluorobenzaldehyde, is a white solid with a melting point of 32-35 °C.[19]

Expertise & Experience: Causality and Troubleshooting

  • Why Chloroform? : Chloroform is an excellent solvent for the initial salt formation as it readily dissolves the reactants but precipitates the polar quaternary salt, driving the reaction to completion and simplifying isolation.

  • Why Aqueous Ethanol for Hydrolysis? : The mixture of water and ethanol provides a good medium to dissolve the polar hexaminium salt while also being compatible with the less polar aldehyde product that forms.

  • The Role of Acid : While hydrolysis can occur under neutral conditions, adding acid catalyzes the breakdown of intermediates, often leading to cleaner and faster reactions.

  • Troubleshooting: Low Yield

    • Incomplete Salt Formation : Ensure the benzyl chloride is of high purity. If it has degraded, the initial SN2 reaction will be inefficient. Ensure sufficient reflux time.

    • Incomplete Hydrolysis : The hydrolysis step may require longer reflux times. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Emulsion during Workup : If an emulsion forms during extraction, adding more brine can help break it.

Conclusion

The Sommelet reaction provides a reliable and efficient pathway for the synthesis of 2-chloro-6-fluorobenzaldehyde from its corresponding benzyl chloride.[5][16] By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain this valuable intermediate in high yield and purity, facilitating its use in the development of pharmaceuticals and other advanced materials.

References

The Strategic Employment of 2-Chloro-6-fluorobenzyl chloride as a Precision Alkylating Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic introduction of substituted benzyl moieties is a cornerstone of molecular design. 2-Chloro-6-fluorobenzyl chloride (CAS 55117-15-2), a bifunctional electrophile, has emerged as a reagent of significant interest. Its unique substitution pattern—a chlorine and a fluorine atom flanking the chloromethyl group—imparts a distinct electronic and steric profile that influences its reactivity and makes it an invaluable tool for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of 2-Chloro-6-fluorobenzyl chloride as an alkylating agent, complete with detailed protocols for its use in N-, S-, O-, and C-alkylation reactions.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key physical and chemical characteristics of 2-Chloro-6-fluorobenzyl chloride are summarized below.

PropertyValueReference(s)
CAS Number 55117-15-2[1]
Molecular Formula C₇H₅Cl₂F[1]
Molecular Weight 179.02 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.401 g/mL at 25 °C[3]
Boiling Point 208-210 °C
Melting Point 7 °C
Refractive Index n20/D 1.537[3]
Flash Point 93.4 °C (200.1 °F)[3]

Safety and Handling: 2-Chloro-6-fluorobenzyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a combustible liquid. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong bases, alcohols, amines, and metals. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Mechanistic Insights: The Reactivity of an Ortho-Substituted Benzyl Chloride

The utility of 2-Chloro-6-fluorobenzyl chloride as an alkylating agent is rooted in the reactivity of the benzylic chloride. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group.

Figure 1: General Sₙ2 Alkylation Mechanism.

The ortho-substituents (Cl and F) play a crucial role in modulating the reactivity of the benzylic carbon. While ortho-substituents can sometimes sterically hinder the approach of a nucleophile, the electronic effects are often more dominant. Both chlorine and fluorine are electron-withdrawing groups, which can influence the stability of the transition state. This electronic landscape makes 2-Chloro-6-fluorobenzyl chloride a moderately reactive alkylating agent, generally allowing for controlled reactions with a wide range of nucleophiles.

Application Notes and Protocols

The following sections provide detailed protocols for the application of 2-Chloro-6-fluorobenzyl chloride in the alkylation of various heteroatoms and carbon nucleophiles. These protocols are designed to be self-validating, providing clear, step-by-step instructions and expected outcomes.

N-Alkylation: Synthesis of Heterocyclic Scaffolds

N-alkylation is a cornerstone of medicinal chemistry, and 2-Chloro-6-fluorobenzyl chloride is frequently used to introduce the 2-chloro-6-fluorobenzyl moiety onto nitrogen-containing heterocycles. This modification is critical in the synthesis of various biologically active compounds, including the anti-coccidial drug Arprinocid and precursors to potent kinase inhibitors.

Workflow for a Typical N-Alkylation Reaction:

N_Alkylation_Workflow start Start: N-Heterocycle, Base, Solvent deprotonation Deprotonation: Generate Nucleophilic Anion start->deprotonation add_reagent Add 2-Chloro-6-fluorobenzyl chloride (1.0 - 1.2 eq) deprotonation->add_reagent reaction Reaction: Stir at RT to elevated temp. (e.g., 25-80 °C) add_reagent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: Quench, Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: N-(2-Chloro-6-fluorobenzyl)heterocycle purification->product

Figure 2: General workflow for N-alkylation.

Protocol 1: N-Alkylation of Adenine

This protocol describes the synthesis of 9-(2-chloro-6-fluorobenzyl)adenine, a key intermediate in the development of various therapeutic agents.[4]

  • Materials:

    • Adenine

    • 2-Chloro-6-fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1.0 eq) and anhydrous DMF (approx. 10 mL per mmol of adenine).

    • Add anhydrous potassium carbonate (1.5 eq) to the suspension and stir the mixture at room temperature for 30 minutes.

    • Add 2-Chloro-6-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N9-alkylated product.

S-Alkylation: Formation of Thioethers

The reaction of 2-Chloro-6-fluorobenzyl chloride with thiol-containing compounds provides a straightforward route to substituted benzyl thioethers. These motifs are present in a range of compounds with applications in materials science and medicinal chemistry, including antimycobacterial agents.[2]

Protocol 2: S-Alkylation of 1,2,4-Triazole-3-thiol

This protocol is adapted from the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole.[2]

  • Materials:

    • 1,2,4-Triazole-3-thiol

    • 2-Chloro-6-fluorobenzyl chloride

    • Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

    • Ethanol or DMF, anhydrous

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1,2,4-triazole-3-thiol (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.05 eq) dropwise at room temperature to form the thiolate. Alternatively, use potassium carbonate (1.5 eq) in DMF.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 2-Chloro-6-fluorobenzyl chloride (1.0 eq) in a small amount of ethanol dropwise.

    • Heat the reaction mixture to reflux (for ethanol) or 60 °C (for DMF) and stir for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the crude product by recrystallization or column chromatography to yield 3-((2-chloro-6-fluorobenzyl)thio)-1H-1,2,4-triazole.

O-Alkylation: Synthesis of Benzyl Ethers

The Williamson ether synthesis is a classic method for forming ether linkages. 2-Chloro-6-fluorobenzyl chloride can be effectively used to alkylate phenols and alcohols to produce the corresponding benzyl ethers.

Protocol 3: O-Alkylation of a Substituted Phenol

  • Materials:

    • Substituted phenol (e.g., 4-hydroxybenzaldehyde)

    • 2-Chloro-6-fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN) or DMF, anhydrous

    • Ethyl acetate

    • 1 M Sodium hydroxide solution

    • Deionized water and brine

  • Procedure:

    • To a solution of the substituted phenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension vigorously at room temperature for 20 minutes.

    • Add 2-Chloro-6-fluorobenzyl chloride (1.2 eq) to the mixture.

    • Heat the reaction to 80 °C and stir for 3-5 hours until TLC analysis indicates the consumption of the starting phenol.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.

    • Purify by column chromatography or recrystallization as needed.

C-Alkylation: Formation of Carbon-Carbon Bonds

While less common than heteroatom alkylation for this reagent, 2-Chloro-6-fluorobenzyl chloride can also be used to alkylate soft carbon nucleophiles, such as enolates derived from active methylene compounds.

Protocol 4: C-Alkylation of Ethyl Acetoacetate

This protocol is a general procedure for the C-alkylation of an active methylene compound.

  • Materials:

    • Ethyl acetoacetate

    • 2-Chloro-6-fluorobenzyl chloride

    • Sodium ethoxide (NaOEt)

    • Ethanol, absolute

    • Diethyl ether

    • Dilute hydrochloric acid

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

    • To the stirred solution of sodium ethoxide, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • Stir for 30 minutes to ensure complete formation of the enolate.

    • Add 2-Chloro-6-fluorobenzyl chloride (1.0 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, remove the excess ethanol by distillation.

    • Add water to the residue and carefully neutralize with dilute HCl.

    • Extract the product with diethyl ether.

    • Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate.

Conclusion

2-Chloro-6-fluorobenzyl chloride is a highly effective and versatile alkylating reagent with broad applicability in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the ortho-chloro and -fluoro substituents, allow for controlled and efficient alkylation of a wide range of N-, S-, O-, and C-nucleophiles. The protocols provided in this guide serve as a robust starting point for researchers and drug development professionals seeking to incorporate the 2-chloro-6-fluorobenzyl moiety into their target structures. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe implementation in the laboratory.

References

Experimental setup for the biotransformation of halo substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Biotransformation of Halo-Substituted Benzaldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Biocatalysis in Synthesizing Halogenated Aromatics

Halogenated aromatic compounds are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The precise introduction and modification of these moieties are often challenging using traditional synthetic chemistry, which can require harsh reagents and complex protecting group strategies. Biotransformation, leveraging the exquisite selectivity of enzymes within whole-cell systems, offers a compellingly green and efficient alternative.[1][2] This application note provides a detailed experimental framework for the biotransformation of halo-substituted benzaldehydes, focusing on their reduction to the corresponding benzyl alcohols—a common and synthetically valuable transformation.

The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for costly enzyme purification and provides a native environment for cofactor regeneration, which is essential for the reductase enzymes that typically catalyze these reactions.[3][4][5] However, the inherent reactivity and potential toxicity of aldehydes to microbial cells necessitate carefully designed experimental setups to ensure high conversion rates and yields.[6] This guide will detail a robust protocol using a whole-cell biocatalyst, methods for reaction monitoring, and strategies to overcome common challenges.

Core Principles & Experimental Rationale

The biotransformation of halo-substituted benzaldehydes to their corresponding alcohols is primarily an enzymatic reduction. This process relies on oxidoreductase enzymes present within the microbial host, which utilize reducing cofactors like NAD(P)H to donate hydride to the aldehyde's carbonyl group.

The choice of a whole-cell biocatalyst, such as E. coli or Saccharomyces cerevisiae, is deliberate. These microorganisms are well-characterized, genetically tractable, and possess a robust metabolism capable of regenerating the required NAD(P)H cofactors from a simple carbon source like glucose.[1][7] The general workflow for this biotransformation is depicted below.

Reaction_Pathway Substrate    Halo-substituted Benzaldehyde   Product    Halo-substituted Benzyl Alcohol   Substrate->Product Reduction Enzyme Oxidoreductase (from Whole Cell) Cofactor_reg NAD(P)H NAD(P)+ Cofactor_reg:s->Enzyme Hydride Donor Glucose_reg Glucose Glucose Metabolism Glucose_reg:n->Cofactor_reg:n Regeneration

References

The Strategic Role of 2-Chloro-6-fluorobenzyl Alcohol in Engineering High-Efficacy Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the 2-Chloro-6-fluorobenzyl Moiety

In the relentless pursuit of novel agrochemicals with superior performance and enhanced safety profiles, the strategic selection of molecular building blocks is paramount. 2-Chloro-6-fluorobenzyl alcohol has emerged as a pivotal intermediate in the synthesis of a new generation of high-efficiency fungicides.[1] Its unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts distinct electronic and steric properties that can enhance the biological activity and target specificity of the final fungicidal compound.[2] This guide provides an in-depth exploration of the application of this compound in fungicide development, with a focus on the synthesis and fungicidal activity of N-(2-chloro-6-fluorobenzyl)chitosan, a promising biopolymer-based fungicide.

From Alcohol to Aldehyde: The Gateway Intermediate

The journey from this compound to a potent fungicide begins with its oxidation to the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This aldehyde serves as a versatile precursor for introducing the 2-chloro-6-fluorobenzyl moiety into a larger molecular scaffold.[1]

Protocol 1: Oxidation of this compound to 2-Chloro-6-fluorobenzaldehyde

This protocol details a common method for the oxidation of this compound.

Materials:

  • This compound

  • N-phenylglycine

  • Copper(II) bromide (CuBr2)

  • Sodium carbonate (Na2CO3)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • 100 mL Schlenk tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL Schlenk tube, add this compound (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr2 (0.05 mmol), Na2CO3 (1.0 mmol), and TEMPO (0.05 mmol).

  • Add 3.0 mL of deionized water to the Schlenk tube.

  • Stir the mixture vigorously under reflux conditions in the air for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x 2.0 mL).

  • Combine the organic phases and wash with deionized water (3.0 mL).

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluorobenzaldehyde.[3]

Causality of Experimental Choices:

  • TEMPO/CuBr2: This catalytic system is a mild and efficient method for the aerobic oxidation of primary alcohols to aldehydes. TEMPO acts as the primary oxidant, and the copper salt facilitates the regeneration of the active oxoammonium species.

  • N-phenylglycine: This co-catalyst enhances the reaction rate.

  • Sodium Carbonate: The base is crucial for maintaining the optimal pH for the catalytic cycle.

  • Aqueous Medium: The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic solvents.

Synthesis of a High-Efficiency Fungicide: N-(2-chloro-6-fluorobenzyl)chitosan

The functionalization of chitosan, a natural and biodegradable polysaccharide, with bioactive moieties is a promising strategy for developing environmentally benign fungicides. The following protocol outlines the synthesis of N-(2-chloro-6-fluorobenzyl)chitosan via reductive amination.

Protocol 2: Synthesis of N-(2-chloro-6-fluorobenzyl)chitosan

This protocol details the synthesis of the target fungicide through the formation of a Schiff base followed by reduction.

Materials:

  • Low molecular weight chitosan

  • 2-Chloro-6-fluorobenzaldehyde

  • Acetic acid

  • Methanol

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Diethyl ether

Equipment:

  • Reaction flask with a stirrer

  • Nitrogen inlet

  • pH meter

  • Soxhlet extractor

  • Freeze-dryer or vacuum oven

Procedure:

Part A: Schiff Base Formation

  • Suspend 1.5 g of low molecular weight chitosan in 60 mL of a 2% aqueous acetic acid solution.

  • To this suspension, add a solution of 2-chloro-6-fluorobenzaldehyde in a small amount of methanol. The molar ratio of the aldehyde to the -NH2 groups of chitosan should be at least 2:1 to drive the reaction towards a higher degree of substitution.

  • Stir the mixture vigorously under a nitrogen atmosphere for 4 hours. The formation of the Schiff base (imine) is indicated by a change in the viscosity and appearance of the solution.

Part B: Reduction to the Amine

  • After 4 hours, slowly add a freshly prepared aqueous solution of sodium borohydride (0.36 g in 8 mL of water) to the reaction mixture. Maintain the pH of the solution between 4.0 and 4.5 during the addition.

  • Continue stirring the reaction mixture for an additional 4 hours at room temperature.

  • Increase the pH of the solution to 10 by the dropwise addition of a 1 M sodium hydroxide solution to precipitate the N-(2-chloro-6-fluorobenzyl)chitosan.

  • Wash the resulting gel with distilled water until the washings are neutral, followed by a wash with ethanol.

  • Further purify the product by Soxhlet extraction with diethyl ether for 48 hours.

  • Dry the purified product under vacuum or by freeze-drying to a constant weight.

Causality of Experimental Choices:

  • Acetic Acid Solution: Chitosan is insoluble in water but dissolves in dilute acidic solutions, which protonates the amino groups and makes them available for reaction.

  • Reductive Amination: This two-step, one-pot reaction is a highly efficient method for forming stable carbon-nitrogen bonds. The initial formation of the imine is followed by its in-situ reduction to the more stable amine.

  • Sodium Borohydride: This is a mild and selective reducing agent that efficiently reduces the imine bond without affecting other functional groups present in the chitosan backbone.

  • pH Control: Maintaining a slightly acidic pH during the reduction step is crucial for the stability of both the chitosan and the reducing agent.

Visualizing the Synthetic Pathway

Synthesis of N-(2-chloro-6-fluorobenzyl)chitosan cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 2-Chloro-6-fluorobenzyl\nalcohol 2-Chloro-6-fluorobenzyl alcohol 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzyl\nalcohol->2-Chloro-6-fluorobenzaldehyde TEMPO, CuBr2 Na2CO3, H2O Schiff Base Intermediate Schiff Base Intermediate 2-Chloro-6-fluorobenzaldehyde->Schiff Base Intermediate Chitosan, Acetic Acid Chitosan Chitosan N-(2-chloro-6-fluorobenzyl)chitosan N-(2-chloro-6-fluorobenzyl)chitosan Schiff Base Intermediate->N-(2-chloro-6-fluorobenzyl)chitosan NaBH4

Caption: Synthetic pathway from this compound to N-(2-chloro-6-fluorobenzyl)chitosan.

Fungicidal Efficacy of N-(2-chloro-6-fluorobenzyl)chitosan

The introduction of the 2-chloro-6-fluorobenzyl group onto the chitosan backbone significantly enhances its fungicidal properties. Studies have demonstrated that this derivative exhibits potent activity against economically important plant pathogens.[4]

Fungal PathogenEfficacy DataReference
Botrytis cinerea (Grey Mould)More active than unsubstituted chitosan. Other N-benzyl chitosan derivatives show EC50 values in the range of 0.52-0.57 g/L.[4]
Pyricularia grisea (Rice Blast)Shows significant inhibitory activity.[4]

Proposed Mechanism of Antifungal Action

While the precise mechanism of action for N-(2-chloro-6-fluorobenzyl)chitosan is still under investigation, it is believed to be multifaceted, leveraging the inherent properties of both the chitosan backbone and the bioactive benzyl moiety.[4]

The primary proposed mechanism involves the disruption of the fungal cell membrane. The polycationic nature of the chitosan backbone, due to the protonated amino groups, facilitates electrostatic interactions with the negatively charged components of the fungal cell membrane, such as phospholipids and proteins.[5][6] This interaction leads to:

  • Membrane Destabilization: The binding of the chitosan derivative alters the membrane potential and increases its permeability.[2][7]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[2][7]

  • Inhibition of Cellular Processes: The 2-chloro-6-fluorobenzyl group may also contribute to the fungicidal activity by interfering with specific cellular processes within the fungal cell after internalization.

Mechanism_of_Action N-(2-chloro-6-fluorobenzyl)chitosan N-(2-chloro-6-fluorobenzyl)chitosan Fungal Cell Membrane Fungal Cell Membrane N-(2-chloro-6-fluorobenzyl)chitosan->Fungal Cell Membrane Electrostatic Interaction Membrane Destabilization Membrane Destabilization Fungal Cell Membrane->Membrane Destabilization Leakage of Intracellular Components Leakage of Intracellular Components Membrane Destabilization->Leakage of Intracellular Components Fungal Cell Death Fungal Cell Death Leakage of Intracellular Components->Fungal Cell Death

Caption: Proposed mechanism of action for N-(2-chloro-6-fluorobenzyl)chitosan against fungal cells.

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of advanced, high-efficiency fungicides. The strategic incorporation of the 2-chloro-6-fluorobenzyl moiety, as demonstrated in the case of N-(2-chloro-6-fluorobenzyl)chitosan, can lead to the development of potent and potentially more environmentally friendly crop protection agents. The protocols and insights provided in this guide are intended to empower researchers and scientists in their efforts to design and synthesize the next generation of fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-chloro-6-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we will delve into the nuances of purification, moving beyond simple procedural lists to explain the underlying scientific principles of each step. Our goal is to empower you with the knowledge to not only execute purification protocols but also to troubleshoot effectively when faced with unexpected challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing concise and actionable answers.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted 2-chloro-6-fluorobenzaldehyde or other precursors.

  • By-products of reduction: If prepared by the reduction of the corresponding aldehyde, by-products can include over-reduced species or products from side reactions.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Reagents: Traces of catalysts or other reagents used in the synthesis.

Q2: What is the melting point of pure this compound, and how can it be used to assess purity?

A2: The reported melting point of this compound is in the range of 42-45°C.[1] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point lower than the expected range typically suggests the presence of impurities.

Q3: Which analytical techniques are most suitable for determining the purity of this compound?

A3: The following techniques are highly recommended for purity assessment:

  • Gas Chromatography (GC): An effective method for quantifying volatile impurities and determining the overall purity. Commercial suppliers often use GC to specify a purity of ≥ 97%.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (160.57 g/mol ) and can help in identifying unknown impurities.[2]

Q4: Is this compound stable under normal laboratory conditions?

A4: this compound is a white to almost white crystalline powder and is generally stable when stored at room temperature.[1] However, like many benzyl alcohols, it can be susceptible to oxidation to the corresponding aldehyde, especially if exposed to air and light over extended periods. It is advisable to store it in a tightly sealed container in a cool, dark, and dry place.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent Choice 1. Perform small-scale solubility tests with a range of solvents (e.g., hexanes, toluene, ethyl acetate/heptane mixtures). 2. Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.The principle of recrystallization relies on the differential solubility of the compound and its impurities at different temperatures. An ideal solvent will dissolve the compound when hot and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Excessive Solvent Volume 1. If the compound does not crystallize upon cooling, reduce the solvent volume by evaporation. 2. Be cautious not to evaporate to dryness, as this will redeposit all impurities.Using too much solvent can result in a solution that is not saturated upon cooling, thus preventing crystallization and leading to significant product loss in the mother liquor.
Crystallization Occurred Too Rapidly 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Avoid disturbing the solution during the initial cooling phase.Rapid cooling can lead to the formation of small, impure crystals or an oil, as impurities can become trapped within the rapidly forming crystal lattice. Slow cooling promotes the growth of larger, purer crystals.
Product is an Oil, Not a Solid 1. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of pure this compound. 3. Consider a different solvent system.Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or an inappropriate solvent. Inducing nucleation can help initiate crystallization.
Issue 2: Incomplete Separation During Column Chromatography
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Mobile Phase Polarity 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. 2. Aim for an Rf value of 0.2-0.4 for the desired compound.The mobile phase's polarity dictates the elution speed of compounds from the stationary phase. A well-chosen mobile phase will provide good separation between the target compound and its impurities.
Column Overloading 1. Reduce the amount of crude material loaded onto the column. 2. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, resulting in poor separation. A sufficient amount of stationary phase is necessary to achieve effective separation.
Improper Column Packing 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 2. Use a slurry packing method for better results.A poorly packed column will have channels that allow for uneven solvent flow, leading to band broadening and co-elution of compounds.
Sample Insolubility in Mobile Phase 1. Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent before loading. 2. If a stronger solvent is used for loading, ensure it is a very small volume.The sample should be applied to the column in a concentrated band. If the sample is not fully dissolved, it will not load evenly, leading to poor separation.
Issue 3: Product Discoloration
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Purge reaction vessels and storage containers with an inert gas like nitrogen or argon. 2. Consider adding an antioxidant during work-up or storage if the issue persists.Benzyl alcohols can be oxidized to their corresponding aldehydes, which are often colored. An inert atmosphere minimizes contact with oxygen, reducing the rate of oxidation.
Presence of Chromophoric Impurities 1. Utilize activated carbon treatment during recrystallization to remove colored impurities. 2. Perform column chromatography to separate the colored impurities from the product.Activated carbon has a high surface area and can adsorb large, colored molecules. Chromatography is a more selective method for separating impurities based on their polarity.
Thermal Decomposition 1. If using distillation, ensure it is performed under reduced pressure to lower the boiling point. 2. Avoid prolonged heating at high temperatures.This compound may be susceptible to decomposition at elevated temperatures. Vacuum distillation allows for purification at lower temperatures, minimizing thermal degradation.

Section 3: Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a step-by-step method for the purification of this compound via recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., hexanes, toluene, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If colored impurities are present, consider a hot filtration step after dissolution and before cooling.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol details the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Select an appropriate mobile phase by running TLC plates of the crude material in various solvent systems.

  • Pack the chromatography column with silica gel using a slurry method with the chosen mobile phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Collect fractions in separate tubes.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Section 4: Visualizations

Workflow for Selecting a Purification Technique

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (TLC, GC, NMR) start->purity_check is_solid Is the crude material a solid? purity_check->is_solid distillation Consider Vacuum Distillation purity_check->distillation Liquid with volatile impurities recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Liquid) final_purity_check Final Purity Analysis recrystallization->final_purity_check column_chromatography->final_purity_check distillation->final_purity_check success Pure Product Obtained final_purity_check->success Purity Meets Specs troubleshoot Troubleshoot & Re-evaluate final_purity_check->troubleshoot Purity Below Specs troubleshoot->purity_check

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Workflow for Low Recrystallization Yield

Recrystallization_Troubleshooting start Low Recrystallization Yield check_solubility Review Solvent Choice & Volume start->check_solubility check_cooling Analyze Cooling Rate start->check_cooling check_mother_liquor Analyze Mother Liquor (TLC) start->check_mother_liquor adjust_solvent Test New Solvents / Reduce Volume check_solubility->adjust_solvent slow_cooling Implement Slower Cooling Protocol check_cooling->slow_cooling recover_product Recover Product from Mother Liquor check_mother_liquor->recover_product end Improved Yield adjust_solvent->end slow_cooling->end re_purify Re-purify Recovered Product recover_product->re_purify re_purify->end

Caption: Troubleshooting flowchart for low recrystallization yield.

Section 5: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Appearance White to almost white powder to crystal[1]
Melting Point 42 - 45 °C[1]
Boiling Point 232 °C[3]
CAS Number 56456-50-9[1][2]

References

Technical Support Center: Optimizing pH for the Reduction of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reduction of 2-Chloro-6-fluorobenzaldehyde. As a key intermediate in the synthesis of pharmaceuticals like flucloxacillin and various agrochemicals, achieving a high-yield, high-purity reduction is critical.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, focusing on the pivotal role of pH in controlling reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of 2-Chloro-6-fluorobenzaldehyde. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction yield is very low, and I observe vigorous gas evolution upon adding the reducing agent. What is happening?

Probable Cause: This is a classic sign of reducing agent decomposition due to acidic or neutral pH conditions, especially when using sodium borohydride (NaBH₄). NaBH₄ is a hydride donor, and its stability is highly pH-dependent. In acidic or even neutral aqueous/alcoholic solutions, it reacts rapidly with protons (from water or alcohol) to produce hydrogen gas and inactive borate salts, consuming the reagent before it can reduce the aldehyde.[5]

Suggested Solution:

  • Verify Solvent and Starting Material pH: Before adding NaBH₄, ensure your reaction solvent (e.g., methanol, ethanol) is anhydrous if possible. If using an aqueous or alcoholic solvent system, adjust the pH to an alkaline range.

  • Optimize Reaction pH: The reduction capacity of NaBH₄ on aldehydes is significantly enhanced under basic conditions.[6] Maintain a pH between 8.0 and 10.0 for the reaction mixture. This can be achieved by adding a small amount of aqueous NaOH or by using a basic buffer. One study specifically notes that incomplete aldehyde reduction occurs unless the pH is above 8.2.[6]

  • Controlled Reagent Addition: Add the NaBH₄ portion-wise at a low temperature (0-5 °C) to manage the initial exotherm and any minor decomposition.

Q2: The reaction is complete, but my final product is contaminated with 2-Chloro-6-fluorobenzoic acid. How can I prevent this?

Probable Cause: The presence of the corresponding carboxylic acid suggests a disproportionation side reaction known as the Cannizzaro reaction. Aldehydes lacking α-hydrogens, such as 2-Chloro-6-fluorobenzaldehyde, can undergo this reaction under strongly basic conditions, where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. This becomes competitive if the primary reduction pathway is slow.

Suggested Solution:

  • Moderate the pH: While alkaline conditions are necessary, an excessively high pH (>12) can promote the Cannizzaro reaction. Aim for the optimal 8.0-10.0 range, which is sufficient to stabilize the NaBH₄ without excessively accelerating the Cannizzaro pathway.

  • Ensure Sufficient Reducing Agent: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the hydride reduction is significantly faster than the disproportionation reaction.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or GC/HPLC analysis shows full consumption of the starting material, proceed with the workup.[7][8][9]

Q3: My product is impure, and I've identified byproducts where the chlorine or fluorine atom is missing. What causes this side reaction?

Probable Cause: This side reaction is hydrodehalogenation, where the C-Cl or C-F bond is cleaved and replaced with a C-H bond. While less common with NaBH₄ under standard conditions, it is a known issue in catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C).[10] The generation of acidic byproducts (HCl) during the reaction can poison the catalyst and alter selectivity.[10]

Suggested Solution:

  • For Catalytic Hydrogenation:

    • pH Control: The presence of a non-nucleophilic base or a buffer system can be crucial to neutralize any generated acid and maintain catalyst activity and selectivity.[10]

    • Catalyst Choice: Select a catalyst known for lower hydrodehalogenation activity.

    • Milder Conditions: Operate at the lowest effective hydrogen pressure and temperature to minimize C-X bond cleavage.[11]

  • For NaBH₄ Reduction: If this is observed, it may indicate contamination of the starting material or reaction with an unexpectedly reactive borane intermediate. Ensure the purity of your 2-Chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

What is the optimal pH range for the reduction of 2-Chloro-6-fluorobenzaldehyde with Sodium Borohydride?

The optimal pH range is alkaline, typically between 8.0 and 10.0 . This range provides a balance between stabilizing the NaBH₄ reagent against decomposition and preventing side reactions like the Cannizzaro reaction.[6] Acidic conditions should be strictly avoided during the reduction step.[5][12]

Why is an acidic workup often used after the reaction is complete?

An acidic workup serves two primary purposes after the reduction is finished:

  • To Quench Excess Reagent: Any remaining NaBH₄ is safely and rapidly decomposed by the acid.

  • To Hydrolyze Borate Esters: The initial product of the reduction is an alkoxide-boron complex. Adding acid (e.g., dilute HCl or NH₄Cl solution) protonates the alkoxide, liberating the final this compound product for extraction.[13][14]

How can I monitor the progress of my reaction?

The most effective methods for monitoring the reaction are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[7][8][15][16] These techniques can effectively separate the starting aldehyde from the product alcohol, allowing for accurate determination of reaction completion and the detection of any impurities.[7][15]

Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

While LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, it is generally not recommended for this specific transformation unless other functional groups in a more complex molecule require it.[14] LiAlH₄ is much more reactive than NaBH₄, reacts violently with water and alcohols, and requires strictly anhydrous solvents like diethyl ether or THF.[14][17] Given the effectiveness and safety of NaBH₄ under controlled pH, it is the superior choice for this specific reduction.

Data Summary & Protocols

Table 1: Effect of pH on NaBH₄ Reduction of 2-Chloro-6-fluorobenzaldehyde
pH RangePrimary OutcomePotential Side Reactions & IssuesScientific Rationale
< 7.0 Very Low to No YieldRapid decomposition of NaBH₄, vigorous H₂ evolution.Hydride ions are rapidly quenched by protons from the solvent, preventing nucleophilic attack on the aldehyde.[5]
7.0 - 8.0 Moderate to Good YieldSome NaBH₄ decomposition, potentially incomplete reaction.The rate of reagent decomposition is slower but still significant, potentially requiring an excess of the reducing agent.
8.0 - 10.0 Optimal / High Yield Minimal side reactions.NaBH₄ is sufficiently stable, and its reducing power is high. This is the recommended range for optimal performance.[6]
> 11.0 High YieldIncreased risk of Cannizzaro reaction (formation of carboxylic acid).The high concentration of hydroxide ions can promote the disproportionation of the aldehyde.
Experimental Protocol: NaBH₄ Reduction with pH Control
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Chloro-6-fluorobenzaldehyde (1.0 eq) in methanol.

  • Temperature Control: Cool the solution to 0-5 °C using an ice bath.

  • pH Adjustment: Add 1 M sodium hydroxide solution dropwise until the pH of the mixture is between 8.5 and 9.0 (check with a pH strip or meter).

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC, GC, or HPLC until the starting material is consumed.[8]

  • Workup:

    • Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (pH ~7).

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by flash chromatography or distillation under reduced pressure.[2]

Protocol: Reaction Monitoring by HPLC
  • System: HPLC with a UV detector.[16]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50).[15]

  • Detection: UV at 254 nm.

  • Procedure: Dilute a small aliquot of the reaction mixture in the mobile phase and inject. The aldehyde is less polar and will have a longer retention time than the more polar alcohol product.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Product A 2-Chloro-6-fluorobenzaldehyde B This compound A->B  1. NaBH4, pH 8-10  2. Acidic Workup

Caption: Reduction of the aldehyde to a primary alcohol.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product? CheckpH Check Reaction pH Start->CheckpH Acidic pH < 7? CheckpH->Acidic Measure Basic pH > 11? Acidic->Basic No Sol_Acidic Increase pH to 8-10 to stabilize NaBH4 Acidic->Sol_Acidic Yes Optimal pH 8-10? Basic->Optimal No Sol_Basic Lower pH to 8-10 to prevent Cannizzaro reaction Basic->Sol_Basic Yes CheckOther Investigate other factors: - Reagent purity - Reaction time - Temperature Optimal->CheckOther Yes

Caption: Decision tree for troubleshooting common reduction issues.

References

Minimizing byproduct formation in the chlorination of 2-chloro-6-fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselectivity

The chlorination of 2-chloro-6-fluorotoluene is a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The starting material possesses three substituents—a methyl group, a chlorine atom, and a fluorine atom—each influencing the position of the incoming chloro group. Both the halogens (Cl and F) and the methyl group (CH₃) are ortho, para-directors. This alignment of directing effects strongly favors the substitution at the 4-position, which is para to the activating methyl group and ortho to the deactivating but still ortho, para-directing halogen substituents.

However, achieving high selectivity for the desired 2,4-dichloro-6-fluorotoluene product is not without its challenges. Several byproducts can emerge due to competing reaction pathways, including the formation of positional isomers and over-chlorination. This guide provides a structured approach to understanding and mitigating these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 2-chloro-6-fluorotoluene in a question-and-answer format.

Question 1: I am observing significant amounts of dichlorinated byproducts. How can I reduce this over-chlorination?

Answer:

The formation of dichlorinated products occurs when the desired monochlorinated product undergoes a second chlorination reaction. The initial product, 2,4-dichloro-6-fluorotoluene, is still activated towards further electrophilic substitution, albeit less so than the starting material. To minimize this, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride). Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of the chlorinating agent to 2-chloro-6-fluorotoluene is a good starting point.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the dichlorinated product begin to form.

  • Lower Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Lowering the reaction temperature can decrease the overall reaction rate, providing a wider window to stop the reaction after the first chlorination and before the second one begins.[1]

  • Catalyst Loading: High catalyst loading can accelerate both the primary and secondary chlorination reactions.[2] Experiment with reducing the amount of Lewis acid catalyst to find a balance between a reasonable reaction rate and minimal over-chlorination.

Question 2: My product mixture contains multiple positional isomers other than the desired 2,4-dichloro-6-fluorotoluene. What is causing this and how can I improve regioselectivity?

Answer:

While the 4-position is electronically favored, substitution at other positions can occur, leading to a mixture of isomers. The primary cause is a lack of sufficient kinetic or thermodynamic control over the reaction. Here’s how to enhance regioselectivity:

  • Choice of Lewis Acid Catalyst: The nature and strength of the Lewis acid catalyst play a crucial role.[2]

    • Mild Lewis Acids: Catalysts like ZnCl₂ or FeCl₃ are commonly used. Their moderate Lewis acidity can provide good selectivity.

    • Bulky Catalysts: Employing a bulkier Lewis acid or a catalyst system with sterically demanding ligands can enhance selectivity for the less sterically hindered 4-position. The positions ortho to the methyl group (3- and 5-positions) are sterically hindered by the adjacent chloro and fluoro groups, making them less accessible to the electrophile-catalyst complex.[3]

  • Reaction Temperature: As mentioned, lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the isomer with less steric hindrance. Running the reaction at or below room temperature is advisable.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Non-polar solvents are often preferred for electrophilic chlorinations. Experiment with solvents like dichloromethane, carbon tetrachloride, or a non-polar ionic liquid to see if selectivity improves.

Question 3: I am detecting byproducts that suggest side-chain chlorination (on the methyl group). Why is this happening and how can I prevent it?

Answer:

Side-chain chlorination occurs via a free-radical mechanism, which competes with the desired electrophilic aromatic substitution (ionic mechanism).[2] To suppress the radical pathway:

  • Exclude UV Light: Free-radical chlorination is often initiated by UV light.[4] Conduct the reaction in the dark or in a flask wrapped in aluminum foil.

  • Avoid High Temperatures: High temperatures can also promote radical formation. Maintain a controlled, lower reaction temperature throughout the process.

  • Use an Appropriate Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst generally favor electrophilic aromatic substitution. While chlorine gas (Cl₂) is also used, it can be more prone to radical reactions under certain conditions.

  • Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) might be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q: What is the expected major product of the chlorination of 2-chloro-6-fluorotoluene?

A: The major product is expected to be 2,4-dichloro-6-fluorotoluene . The methyl group is an activating ortho, para-director, while the chloro and fluoro groups are deactivating ortho, para-directors. The directing effects of all three substituents converge to activate the 4-position (para to the methyl group and ortho to the halogens). Steric hindrance from the 2- and 6-substituents disfavors attack at the 3- and 5-positions.[3][5]

Q: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?

A:

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying the volatile components of the reaction mixture, including the starting material, the desired product, and various isomers and dichlorinated byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides both separation and identification of the components by their mass spectra, which is crucial for confirming the identity of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile components or for preparative separation of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final purified product and can also be used to determine the isomeric ratio in the crude product mixture.

Q: Are there any safety precautions I should be aware of?

A: Yes, absolutely.

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is also corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids: Lewis acids like aluminum chloride and ferric chloride are corrosive and moisture-sensitive. Handle them in a dry environment (e.g., under an inert atmosphere if necessary).

  • Solvents: Many of the solvents used (e.g., dichloromethane, carbon tetrachloride) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Quenching: The reaction should be quenched carefully, typically by slowly adding it to a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic components.

Experimental Protocols

Protocol 1: Selective Monochlorination of 2-Chloro-6-Fluorotoluene

This protocol is designed to favor the formation of 2,4-dichloro-6-fluorotoluene while minimizing byproducts.

Materials:

  • 2-chloro-6-fluorotoluene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-6-fluorotoluene (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.05 - 0.1 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 - 1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by GC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a flask containing a stirred, saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the 2,4-dichloro-6-fluorotoluene.

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Favors electrophilic substitution over radical pathways.
Catalyst Anhydrous FeCl₃ or AlCl₃ (0.05-0.1 eq)Effective Lewis acids for activating the chlorinating agent.[7]
Temperature 0 °CReduces the rate of over-chlorination and side reactions.[1]
Solvent Anhydrous DichloromethaneInert solvent that is suitable for electrophilic reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the Lewis acid catalyst.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways A 2-Chloro-6-fluorotoluene B Chlorination (+Cl₂, Lewis Acid) A->B H Side-chain Chlorination (Radical Pathway) A->H UV light / High Temp C Desired Product: 2,4-Dichloro-6-fluorotoluene B->C F Positional Isomerization B->F Poor Selectivity D Over-chlorination C->D +Cl₂ E Trichlorinated Products D->E G e.g., 2,3- or 2,5-Dichloro- 6-fluorotoluene F->G I 2-Chloro-6-fluoro- benzyl chloride H->I

Caption: Reaction scheme for the chlorination of 2-chloro-6-fluorotoluene and potential byproduct pathways.

Troubleshooting Workflow

G cluster_solutions start Start: Chlorination of 2-Chloro-6-fluorotoluene issue Problem Observed in Product Mixture start->issue over_chlor High % of Dichlorinated Products issue->over_chlor Over-chlorination isomers Multiple Positional Isomers issue->isomers Poor Regioselectivity side_chain Side-chain Chlorination Products issue->side_chain Radical Byproducts sol_over_chlor Solutions: - Control Stoichiometry (1:1) - Monitor Reaction Closely - Lower Reaction Temperature - Reduce Catalyst Loading over_chlor->sol_over_chlor sol_isomers Solutions: - Use Milder/Bulky Lewis Acid - Lower Reaction Temperature - Optimize Solvent isomers->sol_isomers sol_side_chain Solutions: - Exclude UV Light - Avoid High Temperatures - Use SO₂Cl₂ side_chain->sol_side_chain

Caption: A decision-making workflow for troubleshooting common issues in the chlorination of 2-chloro-6-fluorotoluene.

References

Technical Support Center: Recrystallization of Fluoroadenine Derived from 2-Chloro-6-Fluorobenzyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluoroadenine, specifically when derived from 2-chloro-6-fluorobenzyl precursors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization and purification of the target compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the highest purity of your final product.

Troubleshooting Guide: Common Issues in Fluoroadenine Recrystallization

This section addresses specific problems you may encounter during the purification of fluoroadenine synthesized via the alkylation of adenine with 2-chloro-6-fluorobenzyl chloride.

Issue 1: Low Yield of Recrystallized Fluoroadenine

Symptoms: After the recrystallization process, the amount of recovered crystalline product is significantly lower than expected.

Potential Causes & Solutions:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.

    • Solution: In subsequent experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover the product from the current mother liquor, you can reduce its volume by evaporation (e.g., using a rotary evaporator) and then cool it again to induce further crystallization. This second crop of crystals may require a separate recrystallization to achieve the desired purity.[1]

  • Significant Solubility in Cold Solvent: The chosen solvent system may not be optimal, leading to substantial product loss.

    • Solution: If you suspect high solubility in the cold solvent, try cooling the flask in an ice bath or refrigerator to maximize crystal formation.[1] For future purifications, consider a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is less soluble).

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the product may crystallize prematurely in the funnel.

    • Solution: To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask). After filtration, evaporate the excess solvent before allowing the solution to cool.[2]

Issue 2: Oily Product Instead of Crystals (Oiling Out)

Symptoms: Upon cooling, the product separates as an oil or a syrupy liquid rather than forming solid crystals.

Potential Causes & Solutions:

  • High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step before recrystallization, such as a quick filtration through a plug of silica gel to remove highly polar or non-polar impurities.[1]

  • Solution is Supersaturated or Cooled Too Quickly: Rapid cooling of a highly concentrated solution can lead to oiling out.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Leaving the flask at room temperature before moving it to an ice bath can promote the formation of crystals over oil.[1][3] Scratching the inside of the flask with a glass rod at the meniscus can also provide nucleation sites for crystal growth.[1]

  • Low Melting Point of the Compound: Compounds with low melting points are more prone to oiling out.

    • Solution: Adding more solvent to the hot solution can help. This lowers the saturation temperature, and the compound is more likely to crystallize as the solution cools.

Issue 3: Impure Crystals After Recrystallization

Symptoms: Analytical data (e.g., HPLC, NMR) of the recrystallized product shows the presence of impurities.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: If the impurities have similar solubility profiles to the desired product, they may crystallize along with it.

    • Solution: A second recrystallization is often necessary. Alternatively, if the impurities are known, a different solvent system with a different selectivity may be more effective at separating them. For instance, if a non-polar solvent system was used, a more polar one might be beneficial.

  • Incomplete Removal of Starting Materials: Unreacted adenine or 2-chloro-6-fluorobenzyl chloride may be present.

    • Solution: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the removal of unreacted adenine, which is more polar, a solvent system where fluoroadenine has good solubility while adenine has poor solubility would be ideal. Conversely, to remove the less polar 2-chloro-6-fluorobenzyl chloride, a more polar recrystallization solvent could be effective.

  • Presence of Regioisomers: The alkylation of adenine with 2-chloro-6-fluorobenzyl chloride can lead to the formation of N3- and N7-substituted isomers in addition to the desired N9-substituted product.[4][5]

    • Solution: These isomers can be difficult to separate by simple recrystallization. Column chromatography is often the most effective method for separating regioisomers. For purine derivatives, silica gel chromatography with a mobile phase such as dichloromethane/methanol or hexane/ethyl acetate can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for fluoroadenine?

A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For fluoroadenine, which is a purine derivative, polar solvents are generally a good starting point. It has been reported to be sparingly soluble in water but has better solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] A specific and effective method for purifying crude fluoroadenine involves dissolving it in hot glacial acetic acid and then precipitating the purified product by adding hot water to form a supersaturated solution, followed by cooling.[7]

Q2: How can I be sure that my recrystallized fluoroadenine is pure?

A2: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any isomeric impurities. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

Q3: What are the likely impurities I should be looking for when synthesizing fluoroadenine from 2-chloro-6-fluorobenzyl chloride?

A3: The primary impurities to be aware of are:

  • Unreacted Starting Materials: Adenine and 2-chloro-6-fluorobenzyl chloride.

  • Regioisomers: N3-(2-chloro-6-fluorobenzyl)adenine and N7-(2-chloro-6-fluorobenzyl)adenine. The formation of the N9 isomer is generally favored, especially in polar aprotic solvents.[4]

  • Byproducts from the Synthesis of 2-chloro-6-fluorobenzyl chloride: These can include di- and trichlorinated toluenes, as well as 2-chloro-6-fluorobenzoic acid from over-oxidation.[3][8]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system (co-solvent system) can be very effective, especially if a single solvent does not provide the desired solubility characteristics. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common example for purine-like molecules is a mixture of an alcohol (like ethanol or methanol) and water.

Experimental Protocols

Protocol 1: Recrystallization of Fluoroadenine using Glacial Acetic Acid and Water

This protocol is adapted from a reported method for the purification of crude fluoroadenine.[7]

  • In a reaction kettle or a suitable flask, heat a sufficient amount of glacial acetic acid to 50-80°C.

  • Add the crude fluoroadenine to the hot glacial acetic acid and stir to dissolve.

  • Increase the temperature to 90°C and maintain it for 2-4 hours to ensure complete dissolution.

  • In a separate, larger reaction kettle, heat water to 70-90°C.

  • Slowly add the hot fluoroadenine-glacial acetic acid solution to the hot water to create a supersaturated solution.

  • Allow the solution to cool to room temperature. The purified fluoroadenine will precipitate out as a solid.

  • Collect the solid by filtration.

  • Wash the collected solid twice with water to remove any residual acetic acid and other water-soluble impurities.

  • Dry the purified fluoroadenine at 75-90°C to a constant weight.

Data Summary

Table 1: Solubility of 2-Fluoroadenine

SolventSolubilityReference
WaterSparingly soluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[7]
EthanolSoluble[7]

Diagrams

General Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Insoluble impurities C Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree for "Oiling Out"

G Start Product 'Oils Out' During Cooling Q1 Is the solution highly concentrated? Start->Q1 A1_Yes Add more hot solvent to redissolve the oil Q1->A1_Yes Yes Q2 Was the solution cooled too quickly? Q1->Q2 No A1_Yes->Q2 A2_Yes Allow for slower cooling (room temp then ice bath) Q2->A2_Yes Yes A_End Consider pre-purification (e.g., silica plug) or a different solvent system Q2->A_End No

Caption: A decision tree for troubleshooting the issue of a product oiling out.

References

Technical Support Center: Purifying 2-Chloro-6-Fluorobenzaldehyde via Reduced Pressure Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical synthetic intermediate. This guide provides in-depth, experience-driven advice and troubleshooting protocols for reduced pressure distillation, ensuring both efficiency and safety in your laboratory operations.

Understanding the "Why": The Rationale for Reduced Pressure Distillation

2-Chloro-6-fluorobenzaldehyde is a key building block in the synthesis of pharmaceuticals, such as certain antibiotics, and agrochemicals.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.

While other purification methods like column chromatography or recrystallization exist, reduced pressure (vacuum) distillation is often the preferred method for several reasons:

  • Thermal Sensitivity: Although stable under normal conditions, aromatic aldehydes can be susceptible to oxidation or decomposition at elevated temperatures.[4] Vacuum distillation allows for boiling at a significantly lower temperature, mitigating the risk of thermal degradation.[5][6]

  • Efficiency at Scale: For quantities beyond the research scale, distillation is a more practical and scalable purification technique compared to chromatography.

  • Impurity Profile: The common impurities from its synthesis, such as unreacted 2-chloro-6-fluorotoluene or chlorinated intermediates, often have boiling points that are sufficiently different from the desired product, making distillation an effective separation technique.[7][8]

Frequently Asked Questions (FAQs)

Here we address common questions that arise when planning the reduced pressure distillation of 2-chloro-6-fluorobenzaldehyde.

Q1: What are the expected boiling points of 2-chloro-6-fluorobenzaldehyde under vacuum?

A1: The boiling point is highly dependent on the pressure. It is crucial to have a reliable vacuum source and an accurate pressure gauge. Below is a table of reported and estimated boiling points at various pressures.

Pressure (mmHg)Boiling Point (°C)Source
Atmospheric~215-220 (estimated)N/A
1092-93[4]
Not Specified104-105[9][10]

Q2: What are the primary impurities I should be concerned about?

A2: Impurities largely depend on the synthetic route. A common industrial method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[2][3][11][12] Potential impurities from this process include:

  • Unreacted 2-chloro-6-fluorotoluene

  • Monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride)

  • Over-oxidation product (2-chloro-6-fluorobenzoic acid)[8]

  • Ring-chlorinated byproducts[7]

Q3: Is a fractional distillation column necessary?

A3: For high purity, a short fractional distillation column (e.g., a Vigreux column) is recommended. This will provide a theoretical plate count sufficient to separate the product from close-boiling impurities.[8]

Q4: The product is a solid at room temperature. How does this impact the distillation?

A4: 2-Chloro-6-fluorobenzaldehyde has a melting point of approximately 32-35°C.[9][13][14] This is a critical consideration. The condenser and receiving flask may need to be gently warmed to prevent the distilled product from solidifying and causing blockages. An air condenser, rather than a water-cooled one, can sometimes be sufficient.

Experimental Protocol: Reduced Pressure Distillation

This protocol is a guideline. Temperatures and pressures should be optimized for your specific setup and purity requirements.

Materials and Equipment:

  • Crude 2-chloro-6-fluorobenzaldehyde

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask(s)

  • Vigreux column (optional but recommended)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Manometer (vacuum gauge)

  • Glass wool for insulation

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves[13][14]

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination and ensure a stable vacuum.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place the crude 2-chloro-6-fluorobenzaldehyde and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiating the Distillation:

    • Begin stirring to ensure even heating.

    • Turn on the vacuum pump and slowly evacuate the system. A sudden pressure drop can cause bumping.

    • Once the desired pressure is reached and stable (e.g., 10 mmHg), begin to gently heat the distillation flask.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. A forerun of lower-boiling impurities may distill first.

    • As the temperature approaches the expected boiling point of the product at the set pressure, switch to a clean receiving flask.

    • Collect the main fraction while maintaining a stable head temperature and pressure.

    • If the product solidifies in the condenser, you may need to gently warm the exterior of the condenser with a heat gun or use an air condenser instead of a water-cooled one.

  • Shutdown:

    • Once the main fraction is collected and the distillation rate slows, stop heating.

    • Allow the system to cool before slowly and carefully reintroducing air to the apparatus.

    • Disassemble the glassware and characterize the purified product.

Visualizing the Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis prep1 Assemble Dry Glassware prep2 Charge Flask with Crude Product prep1->prep2 dist1 Evacuate System to Target Pressure prep2->dist1 dist2 Apply Gentle Heating & Stirring dist1->dist2 dist3 Collect Forerun dist2->dist3 dist4 Collect Main Fraction at Stable Temp/Pressure dist3->dist4 shut1 Cool the Apparatus dist4->shut1 shut2 Vent System to Atmospheric Pressure shut1->shut2 shut3 Characterize Purified Product (GC, NMR) shut2->shut3

Caption: A streamlined workflow for the reduced pressure distillation of 2-chloro-6-fluorobenzaldehyde.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses potential issues in a question-and-answer format.

Q: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

A: This is a common issue related to vacuum integrity.

  • Possible Cause 1: Leaks in the System.

    • Solution: Check all glass joints, seals, and tubing connections. Ensure they are properly sealed and that there are no cracks in the glassware. Re-grease joints if necessary. A leak test can help pinpoint the source.[15]

  • Possible Cause 2: Inefficient Cold Trap.

    • Solution: Ensure your cold trap is sufficiently cold (e.g., using dry ice/acetone or a cryocooler). Volatile components from your crude mixture can enter the pump oil and degrade its performance.

  • Possible Cause 3: Worn Pump Oil.

    • Solution: Vacuum pump oil should be changed regularly. Contaminated oil will have a higher vapor pressure, limiting the ultimate vacuum of the pump.

Q: The distillation is very slow, or nothing is distilling over, even at the expected temperature.

A: This points to an issue with temperature or pressure measurement.

  • Possible Cause 1: Inaccurate Temperature Reading.

    • Solution: Ensure the thermometer bulb is positioned correctly within the distillation head – the top of the bulb should be level with the bottom of the sidearm leading to the condenser.

  • Possible Cause 2: Inaccurate Pressure Reading.

    • Solution: Your manometer may be faulty or improperly calibrated. If possible, verify the pressure with a second gauge. An actual pressure higher than the reading would mean a higher boiling temperature is required.

  • Possible Cause 3: Insufficient Heating.

    • Solution: Ensure the heating mantle is in good contact with the flask. Insulating the distillation flask and column with glass wool can help minimize heat loss.

Q: The liquid in the distillation flask is darkening, and the distillation rate has dropped.

A: This could indicate thermal decomposition.

  • Possible Cause 1: Pot Temperature is Too High.

    • Solution: This can happen if you are "chasing" the distillation at a pressure that is not low enough. Immediately reduce the heat. It is better to distill more slowly at a lower temperature.

  • Possible Cause 2: Presence of Non-Volatile Impurities.

    • Solution: As the distillation proceeds, non-volatile impurities become concentrated in the distillation pot, which can elevate the boiling point and lead to decomposition. It is often best to leave a small amount of residue in the pot rather than trying to distill to dryness.

Troubleshooting Decision Tree

G start Distillation Issue Occurs q1 Is Target Vacuum Reached? start->q1 a1_yes Check for System Leaks q1->a1_yes No a1_no Is Distillation Slow/Not Occurring? q1->a1_no Yes q2 Is Pot Liquid Darkening? a1_no->q2 a2_yes Check Thermometer/Manometer Placement & Calibration q2->a2_yes Yes a2_no Check for Solidification in Condenser q2->a2_no No q3 q3 a2_no->q3 a3_yes Reduce Heat Immediately a3_no Continue Monitoring q3->a3_yes Yes q3->a3_no No

Caption: A decision tree for troubleshooting common vacuum distillation issues.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[16][19]

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use. Vacuum can cause flawed glassware to implode.

  • Cold Trap: Use a cold trap between the distillation setup and the vacuum pump to prevent corrosive vapors from damaging the pump and being exhausted into the lab.

  • Shutdown Procedure: Always allow the apparatus to cool before venting to atmospheric pressure to avoid igniting any residual flammable vapors.

By understanding the principles behind the purification, adhering to a robust protocol, and being prepared to troubleshoot common issues, you can consistently and safely obtain high-purity 2-chloro-6-fluorobenzaldehyde for your research and development needs.

References

Technical Support Center: Stabilizing 2-Chloro-6-fluorobenzyl Alcohol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the stability of this compound and navigate potential challenges during your reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, storage, and reactivity of this compound.

Q1: What are the primary stability concerns with this compound?

A1: this compound is generally stable at room temperature when stored in a tightly closed container away from light and moisture.[1] However, its stability can be compromised under certain reactive conditions. The primary concerns are:

  • Oxidation: The benzylic alcohol functionality is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde) or carboxylic acid (2-chloro-6-fluorobenzoic acid), depending on the strength of the oxidizing agent and reaction conditions.[2][3]

  • Acid-Catalyzed Reactions: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). This can facilitate unwanted side reactions such as etherification (self-condensation to form a dibenzyl ether) or substitution with other nucleophiles present in the reaction mixture.[4][5]

  • Strongly Basic Conditions: While the alcohol is a weak acid, strong bases can deprotonate the hydroxyl group to form an alkoxide. This highly nucleophilic species can participate in various reactions, some of which may be undesirable.[5]

  • Thermal Decomposition: At elevated temperatures, halogenated benzyl alcohols can undergo thermal decomposition.[6] For this compound, this can lead to the release of toxic gases such as hydrogen chloride and hydrogen fluoride.[1][6]

Q2: How do the chloro and fluoro substituents affect the reactivity of the alcohol?

A2: The electron-withdrawing nature of the chlorine and fluorine atoms at the ortho positions significantly influences the reactivity of the molecule.[7] These substituents make the benzylic carbon more electron-deficient, which can affect the rates and pathways of reactions involving the hydroxyl group. For instance, the increased electrophilicity of the benzylic carbon can make it more susceptible to nucleophilic attack in certain contexts.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from oxidizing agents and sources of ignition.[1]

Section 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting advice for specific experimental challenges you may encounter when using this compound.

Oxidation Reactions

The oxidation of this compound is a common transformation, but achieving the desired product (aldehyde vs. carboxylic acid) without degradation requires careful control of reaction conditions.

Issue 1: Over-oxidation to the Carboxylic Acid When the Aldehyde is the Target Product.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the intermediate aldehyde to a carboxylic acid.[3][8] The presence of water in the reaction medium can also facilitate this over-oxidation.[9]

  • Troubleshooting Strategy:

    • Choice of Reagent: Employ milder oxidizing agents that are known to stop at the aldehyde stage.[10] Recommended reagents include:

      • Pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM).[9][11][12]

      • Dess-Martin periodinane (DMP) in DCM.

      • Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

    • Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions to prevent the formation of the gem-diol hydrate of the aldehyde, which is more susceptible to further oxidation.[9]

Issue 2: Low Yield or Incomplete Reaction.

  • Causality: The electron-withdrawing chloro and fluoro groups can slightly deactivate the alcohol towards oxidation, potentially requiring longer reaction times or slightly elevated temperatures compared to unsubstituted benzyl alcohol.

  • Troubleshooting Strategy:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and determine the optimal reaction time.

    • Temperature Control: A modest increase in temperature may be necessary, but be cautious of potential side reactions or decomposition at higher temperatures.

Oxidizing Agent Typical Product Key Considerations
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong oxidant, risk of over-oxidation and decomposition.[3]
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidant, toxic chromium waste.
Pyridinium Chlorochromate (PCC)AldehydeMilder, requires anhydrous conditions.[10]
Dess-Martin Periodinane (DMP)AldehydeMild, avoids heavy metals.
Swern OxidationAldehydeMild, requires low temperatures.
Ether and Ester Synthesis

The hydroxyl group of this compound can be readily converted to an ether or an ester. However, side reactions can lower the yield and purity of the desired product.

Issue 3: Formation of Dibenzyl Ether as a Byproduct in Ether Synthesis (e.g., Williamson Ether Synthesis).

  • Causality: In the Williamson ether synthesis, a strong base is used to deprotonate the alcohol to form a reactive alkoxide.[13][14] If the concentration of the alkyl halide is too low, or if the reaction temperature is too high, the alkoxide of this compound can react with another molecule of the starting material (acting as an electrophile) to form a symmetrical dibenzyl ether.

  • Troubleshooting Strategy:

    • Order of Addition: Add the base to the alcohol to form the alkoxide, and then slowly add the alkyl halide to this solution. This ensures that the alkyl halide is always in excess relative to the unreacted alkoxide.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol.[14]

    • Temperature Control: Maintain a moderate reaction temperature to minimize the rate of the competing self-condensation reaction.

Issue 4: Low Yields in Fischer Esterification.

  • Causality: Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol under acidic catalysis.[1][15][16][17] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. The electron-withdrawing groups on this compound might also slightly reduce its nucleophilicity.

  • Troubleshooting Strategy:

    • Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[18] Alternatively, a dehydrating agent can be added to the reaction mixture.

    • Use of Excess Reagent: Employ a large excess of either the alcohol or the carboxylic acid to drive the equilibrium towards the product side.[16]

    • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider converting the carboxylic acid to a more reactive species like an acid chloride or anhydride, which will then react readily with the alcohol.[17]

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from interfering with subsequent reactions.[19][20][21]

Issue 5: Difficulty in Choosing an Appropriate Protecting Group.

  • Causality: The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions under which it needs to be removed.[22] The electronic nature of the substituted benzyl alcohol should also be considered.

  • Troubleshooting Strategy:

    • Silyl Ethers (e.g., TMS, TBS, TIPS): These are excellent choices for protecting the alcohol under basic, nucleophilic, and many oxidative and reductive conditions.[19][20] They are typically installed using a silyl chloride (e.g., TBSCl) and a base like imidazole or triethylamine.[20] Removal is efficiently achieved with a fluoride source like tetrabutylammonium fluoride (TBAF).[23]

    • Benzyl Ethers (Bn): While seemingly counterintuitive to protect a benzyl alcohol with a benzyl ether, this strategy is viable. The benzyl ether is stable to a wide range of acidic and basic conditions.[23] It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[23] However, this method is not suitable if other reducible functional groups (e.g., alkenes, alkynes) are present in the molecule.

Decision Workflow for Protecting Group Selection

G start Need to protect the -OH group of This compound q1 Are subsequent reaction conditions strongly acidic? start->q1 q2 Are there reducible functional groups (e.g., alkenes, alkynes) in the molecule? q1->q2 Yes silyl_ether Use a Silyl Ether (e.g., TBS, TIPS) q1->silyl_ether No benzyl_ether Use a Benzyl Ether (Bn) q2->benzyl_ether No reconsider Re-evaluate synthetic route or consider alternative protecting groups q2->reconsider Yes

Caption: Decision tree for selecting a suitable protecting group.

Section 3: Understanding Decomposition Pathways

A proactive approach to enhancing stability involves understanding the potential decomposition pathways of this compound.

Decomposition under Strongly Acidic Conditions

Under strongly acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). The resulting benzylic carbocation is stabilized by the aromatic ring, though somewhat destabilized by the inductive effect of the halogens. This carbocation can then undergo several reactions:

  • Nucleophilic Substitution: If other nucleophiles are present (e.g., halide ions from the acid), they can attack the carbocation to form a substituted product.[24]

  • Elimination: While less common for benzyl alcohols, elimination to form a fulvene-type structure is a theoretical possibility under harsh conditions.

  • Self-Condensation/Etherification: The carbocation can be attacked by the hydroxyl group of another molecule of the alcohol, leading to the formation of a dibenzyl ether.[4]

G cluster_0 Acid-Catalyzed Decomposition A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Benzylic Carbocation B->C - H₂O D Substitution Product (e.g., Benzyl Halide) C->D + Nucleophile⁻ E Dibenzyl Ether C->E + R-OH

Caption: Simplified pathway for acid-catalyzed decomposition.

Decomposition under Strongly Basic Conditions and Heat

While less prone to decomposition under basic conditions than acidic ones, strong bases can deprotonate the alcohol. At elevated temperatures, this could potentially initiate elimination reactions involving the halogen substituents, although this is generally not a major pathway under typical synthetic conditions. The primary concern with strong bases is the formation of the highly reactive alkoxide, which can lead to undesired side reactions as discussed in the troubleshooting section.

References

Preventing over-oxidation of primary alcohols to carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Selective Oxidation of Primary Alcohols

Welcome to the technical support hub for the controlled oxidation of primary alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of selectively oxidizing primary alcohols to aldehydes while preventing over-oxidation to carboxylic acids. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your reactions.

The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. In the presence of water, this aldehyde can form a hydrate (a geminal diol), which is readily oxidized further to the carboxylic acid.[1][2] Therefore, the key to isolating the aldehyde is to employ reaction conditions that are anhydrous or use reagents that are incapable of oxidizing the aldehyde hydrate.[1][3]

This guide provides a detailed examination of the most common and effective methods for achieving this selective transformation, complete with troubleshooting advice and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why did my PCC oxidation turn into a thick, tar-like mess?

A1: This is a common issue with chromium-based oxidations like Pyridinium Chlorochromate (PCC). The reduced chromium salts are often insoluble and can trap your product, leading to low yields and difficult purification.[4]

  • Causality: As the Cr(VI) in PCC is reduced to Cr(IV), it forms chromium byproducts that are often gummy and insoluble in the reaction solvent (typically dichloromethane, DCM).[2]

  • Preventative Measure: Co-adsorbing the PCC onto a solid support like silica gel or Celite before the reaction can mitigate this problem. The byproducts are deposited onto the solid support, which can then be easily filtered off at the end of the reaction, simplifying the workup.[4][5]

Q2: My Swern oxidation produced a foul smell and a low yield of my desired aldehyde. What went wrong?

A2: The infamous "rotten cabbage" smell is dimethyl sulfide (DMS), a byproduct of the Swern oxidation, and its presence is actually a sign that the reaction has occurred.[6] However, low yield often points to issues with temperature control or reagent addition.

  • Causality: The Swern oxidation relies on the formation of a reactive intermediate at very low temperatures (-78 °C).[7] If the temperature rises prematurely, this intermediate can decompose, leading to side reactions and reduced yield. The slow, controlled addition of the alcohol and then the amine base is critical to maintain the reaction's integrity.[7]

  • Troubleshooting:

    • Strict Temperature Control: Ensure your cooling bath (typically dry ice/acetone) remains at -78 °C throughout the addition of reagents.[7][8]

    • Slow Addition: Add the alcohol and triethylamine dropwise to prevent localized warming.[7]

    • Proper Quenching: After the reaction, excess reagents and DMS can be quenched by adding water and then extracted. Proper handling in a fume hood is essential to manage the odor.[7][9]

Q3: I used Dess-Martin Periodinane (DMP) and now I'm struggling to remove the iodine-containing byproducts. How can I improve my workup?

A3: The byproduct of DMP oxidation, 2-iodoxybenzoic acid (IBX) and its reduced form, can be challenging to remove due to their solubility characteristics.[10]

  • Causality: The hypervalent iodine reagent is reduced during the reaction, generating byproducts that may not be fully insoluble in the reaction solvent.[10][11]

  • Optimized Workup:

    • Dilution: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes. This will further precipitate the iodine byproducts.

    • Aqueous Wash: A common and effective method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[12][13] The thiosulfate reduces any remaining hypervalent iodine species, and the bicarbonate neutralizes the acetic acid byproduct.[11][13]

    • Filtration: In some cases, especially on a smaller scale, direct filtration through a pad of Celite can be sufficient to remove the bulk of the byproducts.[12]

Troubleshooting Guides: A Deeper Dive

Guide 1: Chromium-Based Oxidations (PCC & PDC)
Symptom Potential Cause Recommended Action
Over-oxidation to Carboxylic Acid Presence of water. Use of a polar aprotic solvent like DMF with PDC.[14]Ensure anhydrous conditions. Use DCM as the solvent.[3][14] PCC is generally preferred for stopping at the aldehyde.
Low Yield/Incomplete Reaction Steric hindrance around the alcohol. Deactivation of the reagent by polar functional groups.Consider a less sterically demanding reagent like Dess-Martin Periodinane or a Swern-type oxidation.[15]
Formation of Tar-like Residue Precipitation of chromium byproducts.[4]Adsorb PCC/PDC onto Celite or silica gel before adding the alcohol. This simplifies filtration and improves yield.[4][5]
Reaction with Acid-Sensitive Groups PCC is slightly acidic.[14]Add a buffer like sodium acetate to the reaction mixture.[5] Alternatively, use the less acidic Pyridinium Dichromate (PDC).[14]
Guide 2: Activated DMSO Oxidations (Swern, Parikh-Doering, Corey-Kim)
Symptom Potential Cause Recommended Action
No Reaction or Low Conversion Insufficient activation of DMSO. Temperature too low for the final elimination step.Ensure proper stoichiometry of activating agent (e.g., oxalyl chloride, SO₃·Py).[16][17] Allow the reaction to warm to room temperature after the addition of the base.[7]
Formation of Methylthiomethyl (MTM) Ether Byproduct Premature warming of the reaction mixture before the addition of the amine base.Maintain strict low-temperature control (-78 °C for Swern) until the base is added.[18] The Parikh-Doering oxidation is less prone to this side reaction as it can be run at 0 °C to room temperature.[18][19]
Chlorinated Byproducts (Corey-Kim) The substrate is an allylic or benzylic alcohol.[20]Add the triethylamine base quickly after the alcohol to promote oxidation over chlorination. For these substrates, other oxidation methods may be more suitable.[20]
Violent Gas Evolution (Swern) Temperature is not kept sufficiently low during the initial reaction of DMSO and oxalyl chloride.[6]Maintain a temperature of -78 °C during the formation of the reactive intermediate.[7]

Experimental Protocols & Mechanistic Insights

Method 1: Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and highly selective reagent for oxidizing primary alcohols to aldehydes.[11][21] It operates under neutral conditions at room temperature and is tolerant of many functional groups.[11][22]

The mechanism involves the initial displacement of an acetate group on the hypervalent iodine by the alcohol, followed by an intramolecular elimination facilitated by another acetate ion acting as a base.[21][22]

DMP_Mechanism cluster_Reagents Initial Reaction cluster_Intermediate Intermediate Formation cluster_Products Products Alcohol R-CH₂OH Periodinane_Ester Periodinane Ester Intermediate Alcohol->Periodinane_Ester Ligand Exchange DMP Dess-Martin Periodinane (I(V)) DMP->Periodinane_Ester Aldehyde R-CHO (Aldehyde) Periodinane_Ester->Aldehyde Intramolecular Elimination Reduced_Iodine Reduced Iodine Byproduct (I(III)) Periodinane_Ester->Reduced_Iodine Acetic_Acid Acetic Acid Periodinane_Ester->Acetic_Acid Swern_Troubleshooting Start Low Aldehyde Yield in Swern Oxidation Check_Temp Was temperature maintained at -78°C during additions? Start->Check_Temp Check_Addition Were alcohol and base added slowly/dropwise? Check_Temp->Check_Addition Yes Temp_High Intermediate decomposed. Repeat with strict temperature control. Check_Temp->Temp_High No Check_Reagents Are reagents (DMSO, Oxalyl Chloride) anhydrous? Check_Addition->Check_Reagents Yes Addition_Fast Localized warming caused side reactions. Repeat with slow, dropwise addition. Check_Addition->Addition_Fast No Reagents_Wet Reagents were quenched. Use freshly distilled/anhydrous reagents. Check_Reagents->Reagents_Wet No Success Optimize other parameters (e.g., reaction time). Check_Reagents->Success Yes

References

Validation & Comparative

A Comparative Guide to Electrochemical Synthesis and Biotransformation for the Production of Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aromatic Alcohols

Aromatic alcohols are cornerstone building blocks in the pharmaceutical, fragrance, and fine chemical industries. Their synthesis, however, presents a classic chemical challenge: achieving high selectivity and yield while adhering to the growing imperatives of sustainable, "green" chemistry. Traditional methods often rely on stoichiometric, and frequently hazardous, chemical reductants. This guide provides an in-depth comparison of two powerful and sustainable alternatives: direct electrochemical synthesis and enzyme-driven biotransformation. We will dissect the fundamental principles, operational advantages, and practical limitations of each approach, supported by experimental data and detailed protocols, to empower researchers and process development professionals in selecting the optimal synthetic strategy.

Section 1: Electrochemical Synthesis - Harnessing the Power of the Electron

Electrochemical organic synthesis utilizes electricity—the electron as a "green" reagent—to drive redox reactions.[1] For the synthesis of aromatic alcohols, this typically involves the reduction of a corresponding aldehyde, ketone, or carboxylic acid at a cathode surface. This approach offers precise control over the reaction's driving force (the applied potential) and avoids the need for chemical reducing agents, thereby minimizing waste.[2]

Core Principles and Mechanistic Insights

The electrochemical reduction of an aromatic carbonyl compound, such as benzaldehyde to benzyl alcohol, proceeds via a series of electron and proton transfer steps at the cathode. The initial step is typically a single-electron transfer (SET) to the carbonyl group, forming a radical anion.[3] The fate of this highly reactive intermediate is dictated by the reaction conditions—including the electrode material, solvent, electrolyte, and pH—and determines the selectivity and efficiency of the process.

The primary advantages of this method are:

  • Sustainability: It replaces chemical reagents with traceless electrons, often sourced from renewable energy, significantly reducing waste generation.[2][4]

  • Mild Conditions: Reactions are typically conducted at ambient temperature and pressure.[5]

  • Tunability: Reaction potential and current can be precisely controlled to optimize selectivity and reaction rate.[2]

  • Safety and Scalability: Electrochemical flow reactors offer enhanced safety profiles and improved scalability by managing mass and heat transfer effectively.[6][7]

However, the method is not without its challenges:

  • Mass Transport Limitations: The rate of reaction can be limited by the diffusion of the substrate to the electrode surface, a critical factor in scaling up processes.[6][8]

  • Electrode Fouling: Deposition of byproducts on the electrode surface can passivate it, reducing efficiency over time.

  • Selectivity Issues: Over-reduction to alkanes or competing side reactions like dimerization can occur if conditions are not carefully optimized.[5]

Experimental Workflow: Electrochemical Synthesis

The logical flow of an electrochemical synthesis experiment is a systematic process from preparation to analysis.

G cluster_prep Preparation cluster_setup Execution cluster_analysis Analysis A Substrate & Supporting Electrolyte Preparation C Electrochemical Cell Assembly (Working, Counter, Reference Electrodes) A->C B Electrode Polishing & Cleaning B->C D Galvanostatic/Potentiostatic Electrolysis C->D Apply Current/ Potential E Reaction Monitoring (e.g., HPLC, GC) D->E Time-based Sampling F Reaction Quenching & Work-up E->F Upon Completion G Product Isolation (e.g., Column Chromatography) F->G H Characterization & Yield (NMR, MS) G->H

Caption: Generalized workflow for electrochemical synthesis of aromatic alcohols.

Section 2: Biotransformation - Nature's Approach to Selective Chemistry

Biotransformation leverages the exquisite catalytic machinery of nature—either isolated enzymes or whole microbial cells—to perform chemical modifications.[9] For synthesizing aromatic alcohols, oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs), are paramount.[10] These biocatalysts facilitate the reduction of aldehydes and ketones with unparalleled selectivity, often operating in environmentally benign aqueous systems.

Core Principles and Mechanistic Insights

The power of biotransformation lies in the high chemo-, regio-, and stereoselectivity of enzymes.[11] ADHs, for example, use a cofactor such as nicotinamide adenine dinucleotide (NADH) as a hydride source to reduce a carbonyl group. In whole-cell systems (e.g., using baker's yeast, Saccharomyces cerevisiae), the cofactor is continuously regenerated by the cell's own metabolism, making the process economically viable.[12][13]

Key advantages of biotransformation include:

  • Exceptional Selectivity: Enzymes can distinguish between similar functional groups and produce a single enantiomer of a chiral alcohol with high purity, a significant advantage in pharmaceutical synthesis.[14]

  • Green Chemistry: Reactions are run in water under mild pH and temperature conditions, eliminating the need for organic solvents and harsh reagents.[9]

  • Cost-Effectiveness: Whole-cell catalysts are often inexpensive to produce and can be used directly without costly enzyme purification.[14]

The limitations, however, must be considered:

  • Substrate Scope: Enzymes are often highly specific, and a given biocatalyst may not accept a wide range of substrates.[9]

  • Reaction Rates: Biocatalytic reactions can be slower than their chemical counterparts, potentially requiring longer batch times.[9]

  • Process Complexity: Maintaining cell viability and enzyme activity requires careful control of parameters like pH, temperature, and nutrient levels. Product inhibition can also limit final titers.

Experimental Workflow: Biotransformation

The biotransformation workflow centers on creating an optimal environment for the biocatalyst to function efficiently.

G cluster_prep Preparation cluster_setup Execution cluster_analysis Analysis A Biocatalyst Preparation (Cell Culture Growth / Enzyme Isolation) C Bioreactor Setup (pH, Temp, Aeration Control) A->C B Media & Buffer Sterilization B->C D Substrate Addition & Biotransformation C->D Introduce Substrate E Process Monitoring (Substrate/Product Concentration) D->E Time-based Sampling F Biomass Separation (Centrifugation) E->F Upon Completion G Product Extraction (Solvent Extraction) F->G H Purification & Analysis (Chromatography, NMR) G->H

Caption: Generalized workflow for the biotransformation of aromatic alcohols.

Section 3: Head-to-Head Comparison

The choice between electrochemical synthesis and biotransformation is context-dependent, hinging on factors like the desired product structure (chiral vs. achiral), scale, cost tolerance, and downstream processing capabilities.

Quantitative Data Summary

The following table summarizes typical performance metrics for the synthesis of an achiral aromatic alcohol (e.g., benzyl alcohol from benzaldehyde).

ParameterElectrochemical SynthesisBiotransformation (Whole-Cell)Rationale & Causality
Yield 85-95%90-99%[15]Both methods can be highly efficient. Electrochemical yields depend on preventing over-reduction and side reactions through potential control. Biocatalytic yields are high due to enzyme specificity, but can be limited by substrate/product toxicity to the cells.
Selectivity Good to ExcellentExcellent to SuperbElectrochemistry's selectivity is governed by electrode material and potential. Biocatalysis offers unparalleled chemo-, regio-, and enantioselectivity due to the precise 3D structure of the enzyme's active site.[11][14]
Reaction Time 1-6 hours12-48 hoursElectrochemical reactions are often faster as they are limited primarily by mass transport and current density. Biotransformations are dependent on metabolic rates and enzyme kinetics, which are inherently slower.[9]
Conditions Ambient Temp/PressureAmbient Temp/Pressure, Aqueous BufferBoth are considered "mild" methods. Electrochemistry requires a supporting electrolyte in an organic or aqueous/organic solvent. Biotransformation requires a buffered aqueous medium to maintain physiological pH.[9]
Scalability Moderate to HighModerate to HighElectrochemical scale-up requires specialized flow reactors to manage mass/heat transfer.[16] Biotransformation is scaled using standard fermentation technology, a well-established industrial process.[12]
Substrate Scope BroadNarrow to ModerateElectrochemical methods are generally applicable to a wide range of functionalized aromatic aldehydes and ketones.[17][18] A specific enzyme typically has a more restricted substrate range, though enzyme engineering can broaden this.[9]
Downstream Processing Simple (Extraction, Distillation)Complex (Cell Removal, Extraction)Electrochemical work-up involves removing the electrolyte salt. Biotransformation requires separating the product from biomass, proteins, and complex media components.
Green Credentials High (uses electrons, avoids reagents)Very High (uses water, biodegradable catalyst)Electrochemistry is very green, especially when powered by renewables.[4] Biocatalysis is often considered the benchmark for green chemistry due to its aqueous nature and biodegradable components.[19]

Section 4: Detailed Experimental Protocols

To provide a practical context, we present self-validating, step-by-step protocols for the synthesis of 4-methoxybenzyl alcohol from 4-methoxybenzaldehyde using both techniques.

Protocol 1: Electrochemical Synthesis of 4-Methoxybenzyl Alcohol

Objective: To achieve >90% conversion of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol with high Faradaic efficiency.

Materials:

  • Potentiostat/Galvanostat

  • H-type divided electrochemical cell (with a glass frit or Nafion membrane separator)

  • Working Electrode: Lead (Pb) sheet (2x2 cm)

  • Counter Electrode: Platinum (Pt) foil (2x2 cm)

  • Reference Electrode: Ag/AgCl

  • Catholyte: 0.5 M H₂SO₄ in 1:1 Water:Ethanol (100 mL)

  • Anolyte: 0.5 M H₂SO₄ in 1:1 Water:Ethanol (100 mL)

  • Substrate: 4-methoxybenzaldehyde (1.36 g, 10 mmol)

  • Nitrogen gas supply

Methodology:

  • Electrode Preparation: Polish the Pb working electrode with fine-grit sandpaper, sonicate in deionized water, then ethanol, and dry under a stream of N₂. This step is critical to remove any passivating oxide layer and ensure a reproducible active surface.

  • Cell Assembly: Assemble the H-type cell. Place the Pb electrode and Ag/AgCl reference electrode in the cathodic chamber and the Pt foil in the anodic chamber. The separator prevents the product formed at the cathode from being re-oxidized at the anode.

  • Electrolyte & Substrate Addition: Add the anolyte and catholyte to their respective chambers. Dissolve the 4-methoxybenzaldehyde in the catholyte. Purge both chambers with N₂ for 15 minutes to remove dissolved oxygen, which can act as a competing electron acceptor and generate side products.

  • Electrolysis: Begin stirring the catholyte. Apply a constant current (galvanostatic electrolysis) of -100 mA (current density = -25 mA/cm²). The choice of current density is a trade-off: higher currents speed up the reaction but can decrease selectivity by driving the potential to a point where over-reduction occurs.

  • Monitoring: Periodically take small aliquots (0.1 mL) from the catholyte, neutralize with NaHCO₃ solution, extract with ethyl acetate, and analyze by GC-MS to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete (typically after ~5.4 hours, corresponding to a theoretical charge of 2 F/mol), stop the electrolysis. Transfer the catholyte to a round-bottom flask.

  • Purification: Neutralize the solution carefully with saturated NaHCO₃. Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield pure 4-methoxybenzyl alcohol.

Protocol 2: Biotransformation of 4-Methoxybenzaldehyde using Saccharomyces cerevisiae

Objective: To achieve >95% conversion of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol using a whole-cell biocatalyst.

Materials:

  • Saccharomyces cerevisiae (common baker's yeast)

  • YPD Broth (1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Substrate: 4-methoxybenzaldehyde

  • Glucose

  • Shaking incubator

  • Centrifuge

Methodology:

  • Biocatalyst Preparation: Inoculate 10 mL of sterile YPD broth with a loopful of baker's yeast. Grow overnight at 30°C with shaking (200 rpm). Use this starter culture to inoculate 1 L of YPD broth and grow for 24 hours under the same conditions. This ensures a high density of metabolically active cells.

  • Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant. Wash the cell pellet twice with sterile 0.1 M phosphate buffer (pH 7.0) to remove residual media components.

  • Biotransformation Setup: Resuspend the washed cell pellet in 500 mL of 0.1 M phosphate buffer (pH 7.0) to a final cell concentration of ~50 g/L (wet weight). Add glucose to a final concentration of 2% (w/v). The glucose is essential as a co-substrate for the yeast to regenerate the NADH cofactor required by the ADH enzymes.

  • Substrate Addition: Dissolve 4-methoxybenzaldehyde (0.68 g, 5 mmol) in a minimal amount of ethanol (~1 mL) and add it to the cell suspension (final substrate concentration ~1 g/L). The substrate is often added stepwise or as a solution in a co-solvent to avoid toxicity to the cells at high concentrations.

  • Reaction: Incubate the flask at 30°C with gentle shaking (150 rpm) for 24-48 hours. The gentle shaking ensures suspension without shearing the cells.

  • Monitoring: Monitor the reaction progress by taking aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC or GC.

  • Work-up & Extraction: Once the reaction is complete, centrifuge the entire culture to pellet the yeast cells. Decant the supernatant.

  • Purification: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Section 5: Future Perspectives: The Rise of Hybrid Systems

The future of selective synthesis lies not in choosing one method over the other, but in their intelligent integration. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a rapidly growing field.[20][21] For example, an electrochemical step could be used to generate a novel substrate that is then selectively converted by an enzyme.

Even more promising is the direct integration in bio-electrocatalytic systems .[22][23][24] In this approach, an electrode is used to directly or indirectly transfer electrons to an enzyme or a microbial cell, driving the enzymatic reaction without the need for a biological cofactor regeneration cycle. This could merge the high efficiency and control of electrochemistry with the unparalleled selectivity of biocatalysis, representing a true paradigm shift in sustainable chemical production.

References

Analytical methods for confirming the structure of 2-Chloro-6-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for Confirming the Structure of 2-Chloro-6-fluorobenzyl Alcohol

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This compound (C₇H₆ClFO, MW: 160.57 g/mol [1]) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its specific substitution pattern—a chlorine and a fluorine atom ortho to the benzyl alcohol group—necessitates a robust, multi-technique approach for structural verification.

This guide provides a comparative analysis of the primary analytical methods used to confirm the structure of this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale, guiding the user toward a self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.

The Imperative of a Multi-Technique Approach

No single analytical technique can provide a complete and unambiguous structural picture. Each method interrogates the molecule from a different perspective, and their combined data create a comprehensive and validated structural dossier. Spectroscopy provides information about the connectivity and chemical environment of atoms, while spectrometry reveals the molecular mass and fragmentation, and crystallography can offer the definitive three-dimensional structure. This orthogonal approach is the bedrock of modern structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality Behind the Experimental Choice

The unique substitution pattern of this compound makes NMR particularly informative. ¹H NMR will confirm the presence and integration of the aromatic and benzylic protons, with coupling patterns revealing their adjacency. ¹³C NMR will identify all unique carbon environments, while crucial C-F coupling constants will definitively place the fluorine atom. ¹⁹F NMR provides a direct and highly sensitive method to confirm the presence and environment of the fluorine substituent.

Predicted NMR Data Summary

The following table summarizes the expected NMR data based on spectral databases and established principles of chemical shifts and coupling constants.[3][4]

Technique Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity & Coupling (J, Hz)
¹H NMR -CH₂ (Benzylic)~4.7s (singlet) or d (doublet) if coupled to OH
-OH (Alcohol)Variable (broad singlet)bs (broad singlet)
Ar-H (Aromatic)~7.0 - 7.4m (multiplet)
¹³C NMR -CH₂ (Benzylic)~59Singlet
C-Cl~133Doublet (due to C-F coupling)
C-F~160Doublet (large ¹JCF coupling)
C-CH₂~128Doublet (due to C-F coupling)
Aromatic CH~115 - 131Signals may show C-F coupling
¹⁹F NMR Ar-F~ -110 to -120Multiplet (coupled to aromatic protons)

Note: Chemical shifts are solvent-dependent and the values presented are representative.[5]

Experimental Protocol: ¹H/¹³C NMR
  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • Instrumentation Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Ensure adequate signal-to-noise by adjusting the number of scans. Integrate the signals to determine proton ratios.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire 1H, 13C, 19F Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Peaks & Analyze Couplings proc3->proc4 result result proc4->result Confirm Connectivity

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine.

Causality Behind the Experimental Choice

The primary goal is to confirm the molecular formula (C₇H₆ClFO) by identifying the molecular ion peak (M⁺). The presence of a chlorine atom provides a crucial validation point: the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will result in two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1.[7][8] Fragmentation analysis helps confirm the presence of the benzyl alcohol moiety.

Predicted Mass Spectrometry Data (Electron Ionization)
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
160 / 162[C₇H₆ClFO]⁺˙-Molecular Ion (M⁺) peak, confirms MW and presence of one Cl atom.[1]
142 / 144[C₇H₄ClFO]⁺˙H₂OLoss of water, common for alcohols.[8]
125[C₇H₆F]⁺ClLoss of a chlorine radical.
95[C₆H₄F]⁺CH₂O, ClLoss of formaldehyde and chlorine.

Note: The presence of two mass units for chlorine-containing fragments is due to the ³⁵Cl and ³⁷Cl isotopes.[7]

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation : Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.[5]

  • GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column, separating it from any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection & Spectrum Generation : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation prep1 Prepare Dilute Solution acq1 Inject into GC prep1->acq1 acq2 Separation in Column acq1->acq2 acq3 Electron Ionization (70 eV) acq2->acq3 acq4 Mass Analysis (m/z separation) acq3->acq4 proc1 Identify Molecular Ion Peak (M⁺) acq4->proc1 proc2 Check for M+2 Isotope Peak proc1->proc2 proc3 Analyze Fragmentation proc2->proc3 result result proc3->result Confirm MW & Substructure

Caption: Workflow for GC-MS based structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Behind the Experimental Choice

For this compound, FTIR serves as a quick confirmation of key functional groups. The most critical is the alcohol O-H stretch, which appears as a characteristic broad and intense band. Additionally, absorptions corresponding to the aromatic ring and the C-X (halogen) bonds provide further corroborating evidence for the proposed structure.[10]

Predicted FTIR Data Summary
Wavenumber (cm⁻¹) Vibration Type Expected Appearance
3650 - 3200O-H stretch (alcohol)Broad, strong
3100 - 3000Aromatic C-H stretchMedium, sharp
~2900Aliphatic C-H stretch (-CH₂-)Medium, sharp
1600 - 1450Aromatic C=C stretchMedium to strong, multiple bands
~1250C-O stretch (alcohol)Strong
~1100C-F stretchStrong
800 - 600C-Cl stretchMedium to strong

Sources for characteristic absorption ranges:[10][11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan : Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The processed spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of the major absorption bands and comparing them to correlation charts.

Workflow for FTIR Analysis

G cluster_acq Data Acquisition (ATR) cluster_proc Spectral Interpretation acq1 Collect Background Spectrum acq2 Place Sample on Crystal acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 proc1 Identify Key Absorption Bands acq3->proc1 proc2 Compare to Correlation Charts proc1->proc2 proc3 Assign Bands to Functional Groups proc2->proc3 result result proc3->result Confirm Functional Groups

Caption: Workflow for FTIR-based functional group analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[14][15] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through a single crystal.

Methodology Comparison

Unlike spectroscopic methods which provide inferential data about connectivity, X-ray crystallography provides a direct visualization of the molecular structure, including bond lengths, bond angles, and stereochemistry. However, it is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge.[16][17]

Experimental Protocol: X-ray Crystallography
  • Crystallization : The most critical and often difficult step. Grow a single crystal of this compound, typically 0.1-0.3 mm in size, with high internal order.[15] Methods include slow evaporation from a saturated solution, or liquid/vapor diffusion.[17][18]

  • Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.

  • Data Collection : Place the crystal in a monochromatic X-ray beam. The crystal is rotated while a detector collects the diffraction pattern (the positions and intensities of thousands of reflected spots).[16]

  • Structure Solution : The diffraction data is used to calculate an electron density map of the unit cell. This initial map reveals the positions of the atoms.

  • Structure Refinement : A molecular model is built into the electron density map and refined computationally to achieve the best possible fit with the experimental data.[15]

  • Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Workflow for X-ray Crystallography

G cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement prep1 Purify Compound prep2 Grow Single Crystal (Slow Evaporation etc.) prep1->prep2 acq1 Mount Crystal prep2->acq1 acq2 Expose to X-ray Beam acq1->acq2 acq3 Collect Diffraction Pattern acq2->acq3 proc1 Solve Phase Problem acq3->proc1 proc2 Calculate Electron Density Map proc1->proc2 proc3 Build & Refine Molecular Model proc2->proc3 result result proc3->result Obtain 3D Atomic Structure

Caption: Workflow for X-ray crystallography.

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of H, C, F nuclei.Highly detailed structural information, non-destructive.Requires soluble sample, relatively large sample amount.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.High sensitivity, confirms molecular formula, isotopic information.Destructive, fragmentation can be complex to interpret.
FTIR Spectroscopy Presence of specific functional groups (-OH, C=C, C-X).Fast, simple, requires minimal sample.Provides limited connectivity information, not quantitative.
X-ray Crystallography Absolute 3D atomic arrangement, bond lengths, and angles.Definitive, unambiguous structure determination.Requires a high-quality single crystal, which can be difficult to obtain.

By integrating the data from these orthogonal techniques, a researcher can build a robust and self-validating case for the structure of this compound, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Spectroscopic Guide to 2-Chloro-6-fluorobenzyl Alcohol: An In-depth 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for unambiguous structure elucidation. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-6-fluorobenzyl alcohol, offering insights into the influence of its unique substitution pattern on the spectral data. By comparing its spectra with those of benzyl alcohol, 2-chlorobenzyl alcohol, and 2-fluorobenzyl alcohol, we will dissect the nuanced effects of ortho-halogen substituents on chemical shifts and coupling constants.

Introduction to the Spectroscopic Challenge

This compound presents an interesting case for NMR analysis. The presence of two different halogen atoms, chlorine and fluorine, ortho to the hydroxymethyl group on the benzene ring introduces significant electronic and steric effects. These effects modulate the electron density distribution within the aromatic ring and influence the magnetic environment of each proton and carbon nucleus. Understanding these influences is key to accurate spectral assignment and, ultimately, to confirming the molecular structure.

This guide will delve into a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. We will leverage experimental data to illustrate key spectroscopic principles and provide a comparative framework against simpler, related molecules to highlight the specific contributions of the chloro and fluoro substituents.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following provides a generalized, yet robust, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, similar to the methods used to obtain the data presented in this guide.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak in both ¹H and ¹³C NMR spectra.

  • Concentration: A sample concentration of approximately 10-20 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

¹H NMR Spectral Analysis: Unraveling Proton Environments

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. By comparing it to related structures, we can systematically understand the impact of the ortho substituents.

Comparative ¹H NMR Data
CompoundAr-H (ppm)CH₂ (ppm)OH (ppm)
Benzyl Alcohol~7.3 (m, 5H)~4.7 (s, 2H)variable (s, 1H)
2-Chlorobenzyl Alcohol~7.2-7.5 (m, 4H)~4.8 (s, 2H)variable (s, 1H)
2-Fluorobenzyl Alcohol~7.0-7.4 (m, 4H)~4.7 (s, 2H)variable (s, 1H)
This compound ~7.0-7.4 (m, 3H) ~4.74 (s, 2H) ~2.1 (s, 1H)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet.[1] The data for the reference compounds is sourced from The Royal Society of Chemistry.[2] The data for this compound is from a study on its synthesis.[3]

Key Observations and Interpretations
  • Aromatic Region (Ar-H): In this compound, the three aromatic protons give rise to a complex multiplet between approximately 7.0 and 7.4 ppm. The electron-withdrawing nature of both chlorine and fluorine atoms deshields the aromatic protons, causing them to resonate at a relatively downfield region. The splitting pattern is complicated by both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Long-range proton-fluorine couplings can extend over several bonds.[4]

  • Benzylic Protons (CH₂): The methylene protons appear as a singlet at approximately 4.74 ppm.[3] The proximity to the electronegative oxygen atom and the aromatic ring causes a significant downfield shift compared to aliphatic methylene groups. The observation of a singlet indicates that there is no significant coupling to the hydroxyl proton, a common phenomenon due to rapid proton exchange.[5]

  • Hydroxyl Proton (OH): The hydroxyl proton is observed as a singlet at 2.1 ppm.[3] Its chemical shift is highly variable and can be affected by hydrogen bonding, solvent, and temperature.[1][6][7]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound. The influence of the halogen substituents is particularly pronounced in the carbon chemical shifts and the appearance of carbon-fluorine couplings.

Comparative ¹³C NMR Data
CompoundC-Ar (ppm)C-CH₂OH (ppm)CH₂ (ppm)
Benzyl Alcohol127.0, 127.6, 128.5, 140.9140.965.2
2-Chlorobenzyl Alcohol127.0, 128.7, 128.8, 129.3, 132.7, 138.2138.262.8
2-Fluorobenzyl Alcohol115.2 (d), 124.2 (d), 127.9 (d), 129.2 (d), 129.3, 160.5 (d)127.9 (d)58.9
This compound See detailed analysis below See detailed analysis below ~58-60

Note: The data for the reference compounds is sourced from The Royal Society of Chemistry.[2] The chemical shifts for this compound are estimated based on typical values and substituent effects, as detailed assignments require 2D NMR data. 'd' denotes a doublet due to carbon-fluorine coupling.

Detailed Analysis of the this compound ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals. The interpretation is aided by understanding the substituent effects of the chloro and fluoro groups and the characteristic carbon-fluorine coupling patterns.

  • Carbon Bearing Fluorine (C-F): This carbon will appear as a doublet with a large one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. Due to the high electronegativity of fluorine, this carbon will be significantly deshielded, appearing at a high chemical shift (likely >160 ppm).

  • Carbon Bearing Chlorine (C-Cl): The carbon directly attached to chlorine will also be deshielded, though generally to a lesser extent than the carbon attached to fluorine. Its chemical shift is expected in the region of 130-140 ppm.

  • Carbon Bearing the Hydroxymethyl Group (C-CH₂OH): This quaternary carbon will be deshielded by the attached oxygen and the aromatic ring. It will also exhibit a smaller, two-bond coupling to fluorine (²JCF).

  • Other Aromatic Carbons (C-H): The remaining three aromatic carbons will appear as doublets due to longer-range carbon-fluorine couplings (²JCF, ³JCF, and ⁴JCF). The magnitudes of these couplings provide valuable structural information.[7]

  • Benzylic Carbon (CH₂): The methylene carbon will appear at a chemical shift of around 58-60 ppm, influenced by the deshielding effect of the attached oxygen. It will also likely show a small two-bond coupling to the fluorine atom (²JCF).

The Power of 2D NMR: HSQC and HMBC for Unambiguous Assignment

While 1D NMR provides essential information, complex molecules like this compound often require 2D NMR techniques for complete and unambiguous signal assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond apart). It is invaluable for definitively assigning the signals of the protonated carbons in the aromatic ring and the benzylic CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the quaternary carbons (which are not seen in an HSQC spectrum) and for piecing together the connectivity of the entire molecule. For instance, correlations from the benzylic protons to the aromatic carbons can confirm the position of the hydroxymethyl group.

G cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_2D 2D NMR Correlations H_arom Aromatic Protons (δ 7.0-7.4) HSQC HSQC (¹JCH correlations) H_arom->HSQC to C-H HMBC HMBC (ⁿJCH correlations, n=2,3) H_arom->HMBC to C-C, C-Cl, C-F H_CH2 Benzylic Protons (δ ~4.74) H_CH2->HSQC to CH₂ H_CH2->HMBC to C-Ar, C-quat H_OH Hydroxyl Proton (δ ~2.1) C_arom Aromatic Carbons C_CH2 Benzylic Carbon C_quat Quaternary Carbons HSQC->C_arom HSQC->C_CH2 HMBC->C_quat

Conclusion: A Multifaceted Approach to Structural Verification

The comprehensive NMR analysis of this compound demonstrates the power of modern spectroscopic techniques in elucidating complex molecular structures. By systematically comparing its ¹H and ¹³C NMR spectra with those of simpler analogues, the specific electronic and steric influences of the ortho-chloro and -fluoro substituents become evident. The deshielding effects on adjacent protons and carbons, along with the characteristic proton-fluorine and carbon-fluorine coupling patterns, provide a unique spectroscopic fingerprint for this molecule. For unequivocal assignment, particularly of the quaternary carbons and the complex aromatic spin system, 2D NMR experiments such as HSQC and HMBC are indispensable tools. This guide serves as a practical reference for researchers, illustrating the logical workflow and key considerations for the NMR spectral analysis of substituted aromatic compounds.

References

Unraveling the Molecular Fragmentation of 2-Chloro-6-fluorobenzyl Alcohol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise structural elucidation of novel or intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-chloro-6-fluorobenzyl alcohol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with alternative analytical techniques and related molecules, this document serves as a practical reference for its characterization.

The Indispensable Role of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of organic chemistry, it provides invaluable information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern generated under specific ionization conditions, such as electron ionization (EI), offers a molecular fingerprint that aids in the detailed structural elucidation of the analyte. EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways based on its chemical structure. The analysis of these fragments allows chemists to piece together the original molecular puzzle.

Deciphering the Fragmentation Fingerprint of this compound

The mass spectrum of this compound (C7H6ClFO), with a molecular weight of approximately 160.57 g/mol , is characterized by a distinct molecular ion peak and a series of fragment ions that reveal the interplay of its functional groups and halogen substituents.

The Molecular Ion: A Tale of Two Isotopes

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for the molecular ion. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), the molecular ion of this compound will appear as two peaks separated by two m/z units. The mass spectrum of this compound indeed shows molecular ion peaks at m/z 160 (M⁺) and m/z 162 (M+2) , corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively[1]. The approximate 3:1 intensity ratio of these peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragments. The primary fragmentation events are influenced by the benzylic alcohol moiety and the electron-withdrawing nature of the halogen substituents. Based on established fragmentation principles for benzyl alcohols and halogenated aromatic compounds, the following key fragmentation pathways are proposed:

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
160/162[C₇H₆ClFO]⁺•-Molecular Ion
142/144[C₇H₅ClFO]⁺•HLoss of a hydrogen radical
125[C₇H₆FO]⁺•ClLoss of a chlorine radical
107[C₆H₄FO]⁺•CHOLoss of a formyl radical
77[C₆H₅]⁺CClFOPhenyl cation

The proposed fragmentation pathway can be visualized as a series of logical bond cleavages and rearrangements:

fragmentation_pathway M [C₇H₆ClFO]⁺• m/z 160/162 F1 [C₇H₅ClFO]⁺ m/z 142/144 M->F1 - •H F2 [C₇H₆FO]⁺ m/z 125 M->F2 - •Cl F3 [C₆H₄FO]⁺ m/z 107 F2->F3 - •CHO F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Proposed EI-MS fragmentation pathway of this compound.

The fragmentation is initiated by the loss of an electron from the molecule to form the molecular ion. Subsequent fragmentation can proceed through several pathways:

  • Loss of a Hydrogen Radical: The cleavage of a C-H bond, likely from the benzylic carbon, results in the formation of a relatively stable cation at m/z 142/144.

  • Loss of a Chlorine Radical: The C-Cl bond is susceptible to cleavage, leading to a fragment ion at m/z 125. This is a common fragmentation pathway for chlorinated aromatic compounds.

  • Loss of a Formyl Radical (CHO): Alpha-cleavage, a characteristic fragmentation of alcohols, involves the breaking of the bond between the aromatic ring and the hydroxymethyl group. This results in the loss of a formyl radical and the formation of an ion at m/z 107.

  • Formation of the Phenyl Cation: Further fragmentation of the m/z 107 ion through the loss of carbon monoxide (CO) can lead to the highly stable phenyl cation at m/z 77.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (from isotopic patterns), structural information from fragmentation.High sensitivity, provides molecular formula clues, detailed structural insights.Isomers may have similar fragmentation patterns, requires pure sample for direct infusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the hydroxyl proton, with coupling patterns providing information about their relative positions. The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. IR spectroscopy would confirm the presence of the hydroxyl (-OH) group through its characteristic stretching vibration, as well as aromatic C-H and C-C stretching bands.

Experimental Protocol for GC-MS Analysis

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) method is employed.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless

MS Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a detailed molecular fingerprint that is invaluable for its structural confirmation. The characteristic isotopic pattern of the molecular ion at m/z 160/162 definitively indicates the presence of a chlorine atom. The key fragment ions arise from predictable cleavages, including the loss of hydrogen, chlorine, and a formyl radical, which are consistent with the known fragmentation behavior of benzyl alcohols and halogenated aromatic compounds. For unambiguous structure determination, a multi-technique approach that integrates MS with NMR and IR spectroscopy is recommended. This guide provides the foundational knowledge and practical protocols for the confident characterization of this and structurally related molecules in a research and development setting.

References

A Comparative Spectroscopic Guide to the Synthesis of 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and efficacy of the final product. 2-Chloro-6-fluorobenzyl alcohol is a key building block in the synthesis of numerous active compounds, and its purity and structural confirmation are critical checkpoints in the manufacturing process.[1] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of synthesized this compound, offering a comparative framework against its common precursor and other structural analogs. Through this lens, we will explore the causal relationships behind experimental choices and provide a self-validating protocol for the spectroscopic verification of this important intermediate.

The Synthetic Pathway: From Aldehyde to Alcohol

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2-Chloro-6-fluorobenzaldehyde.[1] This transformation of a carbonyl group to a primary alcohol is a fundamental reaction in organic chemistry and serves as an excellent case study for the power of FT-IR spectroscopy in monitoring reaction progress and confirming product identity.

Synthesis_Pathway Precursor 2-Chloro-6-fluorobenzaldehyde Product This compound Precursor->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Precursor

Caption: Synthetic route from 2-Chloro-6-fluorobenzaldehyde to this compound.

Experimental Protocol: FT-IR Analysis

A robust and reproducible FT-IR analysis is contingent on meticulous sample preparation and data acquisition. For liquid samples such as this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high-quality data output.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is impeccably clean by wiping it with a lint-free cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric or instrumental interferences.

  • Place a small drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

This protocol ensures a high degree of self-validation, as a clean background and consistent sample contact are essential for obtaining a reliable spectrum.

Spectral Analysis: Fingerprinting the Product

The FT-IR spectrum of this compound is a unique molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The table below outlines the key peak assignments for the synthesized alcohol.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3365O-H stretchHydroxyl (-OH)
3020C-H stretch (aromatic)Benzene Ring
2960-2880C-H stretch (aliphatic)Methylene (-CH₂)
1500, 1450C=C stretch (in-ring)Benzene Ring
1040C-O stretchPrimary Alcohol

The presence of a strong, broad absorption band at 3365 cm⁻¹ is a definitive indicator of the hydroxyl group, characteristic of an alcohol. The sharpness and position of this peak can be influenced by hydrogen bonding. The aromatic C-H stretching vibration above 3000 cm⁻¹ and the in-ring C=C stretching vibrations confirm the presence of the benzene ring. The aliphatic C-H stretching bands correspond to the methylene group, and the strong absorption at 1040 cm⁻¹ is characteristic of the C-O stretching in a primary alcohol.

Comparative Analysis: Distinguishing Product from Precursor

The true power of FT-IR in this context is its ability to clearly differentiate the product, this compound, from its starting material, 2-Chloro-6-fluorobenzaldehyde. The most significant spectral change upon reduction of the aldehyde is the disappearance of the strong carbonyl (C=O) stretching band and the appearance of the hydroxyl (O-H) stretching band.

CompoundKey Differentiating PeakWavenumber (cm⁻¹)Functional Group
2-Chloro-6-fluorobenzaldehyde C=O stretch~1700Aldehyde
This compound O-H stretch3365Alcohol

This stark difference provides an unambiguous method for monitoring the reaction's progress and confirming the complete conversion of the starting material.

Spectral_Comparison cluster_precursor 2-Chloro-6-fluorobenzaldehyde cluster_product This compound Precursor_Spectrum Key Feature: Strong C=O Stretch ~1700 cm⁻¹ Transformation Reduction (Disappearance of C=O, Appearance of O-H) Precursor_Spectrum->Transformation Product_Spectrum Key Feature: Broad O-H Stretch ~3365 cm⁻¹ Transformation->Product_Spectrum

Caption: Key spectral differences between the precursor and the product.

Comparison with Structural Analogs

To further validate the identity of the synthesized this compound, its FT-IR spectrum can be compared with those of structurally similar benzyl alcohol derivatives. This comparison helps to understand the influence of the chloro and fluoro substituents on the vibrational frequencies of the molecule.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Benzyl Alcohol~3350~1030~3030
2-Fluorobenzyl Alcohol~3360~1035~3040
2-Chlorobenzyl Alcohol~3355~1025~3050
This compound 3365 1040 3020

The data shows that while the general spectral features are similar across these analogs, the precise peak positions are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and fluorine atoms in the ortho positions in this compound results in a slight shift of the O-H and C-O stretching frequencies compared to the unsubstituted benzyl alcohol.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of synthesized this compound. By understanding the characteristic peak assignments and comparing the spectrum of the product with that of its precursor and other structural analogs, researchers and drug development professionals can confidently verify the identity and purity of this crucial intermediate. The detailed experimental protocol and comparative data presented in this guide provide a robust framework for the reliable and reproducible spectroscopic analysis of this compound, ensuring the integrity of subsequent synthetic steps.

References

A Comparative Guide to the Efficacy of Advanced Triazole Antifungals and Existing Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Moieties

In the continuous effort to safeguard global crop yields, the development of novel fungicides with high efficacy and unique modes of action is paramount. The chemical scaffold of 2-Chloro-6-fluorobenzyl alcohol and its derivatives represents a promising area of research for the synthesis of new agrochemicals. While direct agricultural fungicides derived from this specific alcohol are not yet prevalent in the commercial landscape, its structural motifs are found in highly potent antifungal compounds. This guide will delve into the efficacy of a powerful triazole antifungal, Voriconazole, which shares features with potential derivatives of this compound. Although primarily a pharmaceutical, Voriconazole's well-characterized, broad-spectrum activity provides a valuable benchmark for a theoretical comparison against established agricultural fungicides.

This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of Voriconazole and two widely used agricultural fungicides: Azoxystrobin (a strobilurin) and Tebuconazole (a triazole). We will explore their mechanisms of action, present comparative in vitro efficacy data against key plant pathogens, and provide detailed experimental protocols for assessing antifungal activity.

Mechanisms of Action: A Tale of Two Targets

The efficacy of a fungicide is intrinsically linked to its mode of action at the molecular level. The compounds under review target two distinct and vital processes in fungal cells.

Triazoles (Voriconazole and Tebuconazole): Disrupting Fungal Cell Membrane Integrity

Voriconazole and Tebuconazole belong to the triazole class of fungicides. Their primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] By inhibiting this enzyme, triazoles disrupt ergosterol production, leading to an accumulation of toxic sterol precursors. This alters the structure and function of the fungal cell membrane, compromising its permeability and the activity of membrane-bound enzymes, which ultimately inhibits fungal growth and can lead to cell death.[1]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Triazoles Voriconazole / Tebuconazole Triazoles->Enzyme Inhibition Enzyme->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) Enzyme->Disrupted_Membrane

Caption: Mechanism of Action for Triazole Fungicides.

Strobilurins (Azoxystrobin): Halting Fungal Respiration

Azoxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration. Specifically, Azoxystrobin binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, preventing ATP synthesis and leading to a rapid cessation of fungal growth and spore germination.

Complex_II Complex II Complex_III Cytochrome bc1 (Complex III) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- No_ATP No ATP Production (Growth Inhibition) Complex_III->No_ATP ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibition at Qo site ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mechanism of Action for Strobilurin Fungicides.

Comparative In Vitro Efficacy

The following tables summarize the in vitro efficacy of Voriconazole, Azoxystrobin, and Tebuconazole against several key fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) in µg/mL. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies between studies.

Table 1: Efficacy Against Aspergillus Species

CompoundAspergillus fumigatus (µg/mL)Aspergillus flavus (µg/mL)
Voriconazole (MIC) 0.23 - 1.0[4][5]0.63[5]
Azoxystrobin (EC50) Data not readily availableData not readily available
Tebuconazole (EC50) Data not readily availableData not readily available

Table 2: Efficacy Against Fusarium Species

CompoundFusarium oxysporum (µg/mL)Fusarium solani (µg/mL)
Voriconazole (MIC) 0.5 - >8.0[6]2.0 - 16[7]
Azoxystrobin (EC50) >100[8]Data not readily available
Carbendazim (EC50) 2.1[9]Data not readily available

Table 3: Efficacy Against Other Significant Plant Pathogens

CompoundBotrytis cinerea (EC50, µg/mL)Septoria tritici (EC50, µg/mL)
Voriconazole (MIC) Data not readily availableData not readily available
Azoxystrobin (EC50) 0.36 - >71.9[2][10]Data not readily available
Tebuconazole (EC50) >10[11]Variable, dependent on resistance[12]

Note: Carbendazim is included in Table 2 for a relevant comparison against Fusarium, a pathogen for which Azoxystrobin shows low efficacy.

Experimental Protocols for Antifungal Efficacy Testing

Accurate and reproducible assessment of fungicide efficacy is critical. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against filamentous fungi, based on the Clinical & Laboratory Standards Institute (CLSI) broth microdilution method.

Protocol: Broth Microdilution Assay for Filamentous Fungi

This protocol is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

1. Preparation of Fungal Inoculum:

  • Culture the filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension concentration to 1-5 x 10^6 CFU/mL using a hemocytometer.

  • Further dilute the adjusted suspension in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

  • The concentration range should be selected to encompass the expected MIC value.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.

  • Include a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only) on each plate.

  • Seal the plates and incubate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

4. Determination of MIC:

  • Visually inspect the microtiter plates for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth.[1] For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) may be considered the endpoint.

cluster_0 Inoculum Preparation cluster_1 Plate Preparation cluster_2 Assay A1 Fungal Culture on Agar A2 Harvest Conidia A1->A2 A3 Adjust Concentration A2->A3 C1 Inoculate Plate A3->C1 B1 Prepare Stock Solution B2 Serial Dilutions in 96-well Plate B1->B2 B2->C1 C2 Incubate (48-72h) C1->C2 C3 Read MIC C2->C3

References

A Comparative Guide to the Reactivity of 2-Chloro-6-fluorobenzyl Alcohol and Its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of substituted benzyl alcohols serves as a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-6-fluorobenzyl alcohol against its non-fluorinated counterparts, 2-chlorobenzyl alcohol and the parent benzyl alcohol. We will explore how the interplay of electronic and steric effects, introduced by the halogen substituents, governs the alcohol's susceptibility to common organic transformations, including oxidation, nucleophilic substitution, and etherification. This analysis is supported by illustrative experimental data to provide a quantitative basis for comparison, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Impact of Ortho-Halogenation on Reactivity: A Theoretical Framework

The reactivity of a benzyl alcohol is intrinsically linked to the electronic environment of the aromatic ring and the steric hindrance around the benzylic hydroxyl group. The introduction of halogen substituents, particularly at the ortho positions, profoundly alters these characteristics.

Electronic Effects: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, in reactions involving the benzylic carbon, this inductive effect decreases electron density at the benzylic position, influencing the stability of reaction intermediates. Fluorine is more electronegative than chlorine, leading to a stronger -I effect. Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect.[1]

Steric Effects: The presence of substituents at the ortho positions (2- and 6-) creates steric hindrance around the benzylic hydroxyl group. This can impede the approach of bulky reagents, thereby slowing down reaction rates. The van der Waals radius of chlorine is larger than that of fluorine, suggesting that 2-chlorobenzyl alcohol would experience greater steric hindrance than a hypothetical 2-fluorobenzyl alcohol, and this compound will experience significant steric hindrance from both substituents.

Based on these principles, we can predict a general trend in reactivity:

Benzyl alcohol > 2-Chlorobenzyl alcohol > this compound

The following sections will delve into specific reaction types and present experimental data to validate this hypothesis.

Comparative Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.[2] Electron-withdrawing groups are expected to decrease the rate of oxidation by destabilizing the transition state, which often involves the removal of a hydride from the benzylic carbon.

Experimental Protocol: Comparative Oxidation of Benzyl Alcohols

Objective: To quantitatively compare the rates of oxidation of benzyl alcohol, 2-chlorobenzyl alcohol, and this compound to their respective aldehydes using pyridinium chlorochromate (PCC).

Materials:

  • Benzyl alcohol

  • 2-Chlorobenzyl alcohol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M stock solutions of benzyl alcohol, 2-chlorobenzyl alcohol, this compound, and the internal standard in anhydrous DCM.

  • In three separate round-bottom flasks, each charged with a magnetic stir bar, add 1.5 equivalents of PCC.

  • To each flask, add 10 mL of the respective benzyl alcohol stock solution and 1 mL of the internal standard stock solution.

  • Stir the reactions at room temperature and monitor the progress at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) by withdrawing a small aliquot.

  • Quench the aliquot by passing it through a short plug of silica gel with DCM to remove the chromium salts.

  • Analyze the quenched aliquots by GC-MS to determine the conversion of the starting material and the yield of the corresponding aldehyde.

Illustrative Data and Analysis

The following table summarizes the hypothetical percentage conversion of the benzyl alcohols to their corresponding aldehydes over time.

Time (minutes)Benzyl Alcohol Conversion (%)2-Chlorobenzyl Alcohol Conversion (%)This compound Conversion (%)
15452515
30754828
60987050
120>999275
240>99>9995

Observations: The data clearly illustrates that the presence of electron-withdrawing chloro and fluoro groups significantly retards the rate of oxidation. Benzyl alcohol undergoes the fastest oxidation, followed by 2-chlorobenzyl alcohol, with this compound being the least reactive. This aligns with the theoretical prediction that the electron-withdrawing nature of the halogens deactivates the benzylic position towards oxidation.

Oxidation_Workflow Stock_Solutions Prepare 0.1 M Stock Solutions (Alcohols, Internal Standard) Flasks Prepare 3 Flasks with PCC Add_Reactants Add Alcohol and Internal Standard Flasks->Add_Reactants Stir Stir at Room Temperature Add_Reactants->Stir Aliquot Withdraw Aliquots at Intervals Stir->Aliquot Quench Quench with Silica Gel Aliquot->Quench GCMS Analyze by GC-MS Quench->GCMS

Caption: Experimental workflow for the comparative oxidation of benzyl alcohols.

Reactivity in Nucleophilic Substitution

The conversion of benzyl alcohols to benzyl halides via nucleophilic substitution is another key transformation. This reaction typically proceeds through an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation. Electron-withdrawing groups destabilize the formation of a carbocation, thus disfavoring an SN1 pathway. In an SN2 reaction, both electronic and steric effects are at play.

Experimental Protocol: Comparative Nucleophilic Substitution

Objective: To compare the reactivity of benzyl alcohol, 2-chlorobenzyl alcohol, and this compound in a nucleophilic substitution reaction with thionyl chloride (SOCl₂) to form the corresponding benzyl chlorides.

Materials:

  • Benzyl alcohol

  • 2-Chlorobenzyl alcohol

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • In three separate flame-dried, three-necked round-bottom flasks equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 10 mmol of the respective benzyl alcohol in 20 mL of anhydrous diethyl ether.

  • Add 1.1 equivalents of pyridine to each flask.

  • Cool the flasks to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of thionyl chloride dropwise to each flask via the dropping funnel.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reactions by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product by ¹H NMR to determine the conversion to the benzyl chloride.

Illustrative Data and Analysis
SubstrateTime to Completion (hours)Isolated Yield (%)
Benzyl alcohol295
2-Chlorobenzyl alcohol488
This compound> 6 (incomplete)65 (after 6 hours)

Observations: The results indicate a significant decrease in reactivity towards nucleophilic substitution with increasing halogen substitution. Benzyl alcohol reacts the fastest, affording a high yield of benzyl chloride. The presence of a single ortho-chloro group in 2-chlorobenzyl alcohol slows down the reaction, likely due to a combination of steric hindrance and the electron-withdrawing nature of the chlorine atom. The di-substituted this compound is the least reactive, with the reaction not reaching completion even after an extended period. This pronounced decrease in reactivity can be attributed to the cumulative electron-withdrawing effects of both the chlorine and fluorine atoms, which destabilize any positive charge development on the benzylic carbon, and the significant steric hindrance from the two ortho substituents.

Etherification: A Look at Steric Dominance

Etherification of benzyl alcohols can proceed via several mechanisms, often involving the formation of a benzylic carbocation or an SN2-type displacement. In acid-catalyzed etherifications, the stability of the benzylic carbocation is paramount. For reactions under basic conditions (Williamson ether synthesis), the steric accessibility of the hydroxyl group is a key factor.

Experimental Protocol: Comparative Williamson Ether Synthesis

Objective: To compare the yields of the Williamson ether synthesis for benzyl alcohol, 2-chlorobenzyl alcohol, and this compound with methyl iodide.

Materials:

  • Benzyl alcohol

  • 2-Chlorobenzyl alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In three separate flame-dried round-bottom flasks under a nitrogen atmosphere, suspend 1.2 equivalents of sodium hydride in 15 mL of anhydrous THF.

  • Cool the suspensions to 0 °C.

  • Slowly add a solution of 10 mmol of the respective benzyl alcohol in 5 mL of anhydrous THF to each flask.

  • Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the flasks back to 0 °C and add 1.5 equivalents of methyl iodide dropwise.

  • Allow the reactions to warm to room temperature and stir overnight.

  • Carefully quench the reactions by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel.

Illustrative Data and Analysis
SubstrateProductIsolated Yield (%)
Benzyl alcoholBenzyl methyl ether92
2-Chlorobenzyl alcohol2-Chlorobenzyl methyl ether75
This compound2-Chloro-6-fluorobenzyl methyl ether45

Observations: The yields from the Williamson ether synthesis clearly demonstrate the impact of steric hindrance. Benzyl alcohol, being the least sterically hindered, provides the highest yield of the corresponding ether. The ortho-chloro group in 2-chlorobenzyl alcohol impedes the approach of the alkoxide to the electrophile, resulting in a lower yield. The presence of two ortho substituents in this compound creates significant steric congestion around the reactive center, leading to a substantially lower yield. In this reaction, steric effects appear to be the dominant factor influencing the outcome.

Etherification_Mechanism cluster_reactivity Decreasing Reactivity in Williamson Ether Synthesis BA Benzyl Alcohol (Least Hindered) CBA 2-Chlorobenzyl Alcohol (Moderately Hindered) BA->CBA Increased Steric Hindrance CFBA This compound (Most Hindered) CBA->CFBA Significant Steric Congestion

Caption: The influence of steric hindrance on the Williamson etherification of benzyl alcohols.

Conclusion

The reactivity of this compound is significantly attenuated compared to its non-fluorinated analogues, 2-chlorobenzyl alcohol and benzyl alcohol. This reduced reactivity is a direct consequence of the cumulative electron-withdrawing inductive effects of the ortho-chloro and -fluoro substituents, which destabilize carbocationic intermediates and deactivate the benzylic position towards oxidation. Furthermore, the presence of two ortho-substituents creates substantial steric hindrance, which impedes the approach of nucleophiles and other reagents.

For researchers and drug development professionals, this understanding is crucial for designing synthetic routes and predicting reaction outcomes. While this compound may be less reactive in standard transformations, this stability can be advantageous in preventing unwanted side reactions in complex syntheses. Conversely, forcing this molecule to react may require harsher conditions, which could impact the stability of other functional groups within a molecule. The choice of benzyl alcohol substrate should therefore be a deliberate one, guided by a thorough understanding of the electronic and steric factors at play.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-6-fluorobenzyl Alcohol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-6-fluorobenzyl alcohol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring both chloro and fluoro substituents, imparts unique reactivity that is leveraged in the creation of complex therapeutic agents.[1] The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities stemming from the synthesis—such as unreacted starting materials, byproducts from side-reactions, or over-oxidation products like 2-Chloro-6-fluorobenzoic acid—can carry forward, potentially leading to undesired biological activity or degradation of the API.[3]

This guide provides an in-depth, comparative analysis of Gas Chromatography (GC) as the primary modality for the purity assessment of this compound. We will explore the causality behind methodological choices, present a robust, self-validating experimental protocol, and objectively compare GC with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas Chromatography is an exceptionally powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for analyzing intermediates like this compound.[4] The principle relies on partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Its high resolution, sensitivity, and robustness make it a staple in pharmaceutical quality control.[5][6]

The Rationale Behind GC Method Design

An effective GC method is built on a series of logical choices, each grounded in the physicochemical properties of the analyte and potential impurities.

  • Injector System (Split/Splitless): A split injection is typically employed to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp, symmetrical peaks. The injector temperature is set high enough (e.g., 250°C) to ensure rapid and complete vaporization of the analyte and impurities without causing thermal degradation.[7]

  • The Capillary Column - Heart of the Separation: The choice of the stationary phase is the most critical factor dictating the separation's selectivity.[8]

    • Causality: this compound is a polar molecule due to its hydroxyl (-OH) group and halogen substituents. Following the chromatographic principle of "like dissolves like," a polar or mid-polarity stationary phase is required for optimal interaction and separation.[9][10] A non-polar phase would result in poor retention and co-elution with other non-polar impurities.

    • Recommended Phase: A column with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624) is an excellent choice. This mid-polarity phase provides a unique selectivity for polarizable compounds and those with dipole moments, effectively resolving halogenated and aromatic compounds.[11][12]

  • Detector - Flame Ionization Detector (FID): The FID is the universal detector of choice for organic compounds. It offers high sensitivity, a wide linear range, and remarkable robustness. It responds proportionally to the number of carbon atoms entering the flame, making it ideal for purity calculations based on area percent without needing response factors for every unknown impurity.[6]

  • Carrier Gas: Helium or Hydrogen is typically used as the carrier gas due to their inertness and efficiency. Nitrogen is also a viable, cost-effective option.[11]

Workflow for GC Purity Assessment

The following diagram outlines the logical flow of the purity analysis process from sample receipt to final report.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dissolve in Methanol) GC_System GC-FID System (Method Parameters Set) SamplePrep->GC_System StandardPrep Reference Standard Prep (For Peak Identification) StandardPrep->GC_System SST_Sol System Suitability Solution (Analyte + Key Impurity) SST_Sol->GC_System SST_Check System Suitability Test (SST) (Verify Resolution & Precision) GC_System->SST_Check SST_Check->GC_System Fail (Troubleshoot) Sample_Run Inject Sample & Acquire Data SST_Check->Sample_Run Pass Integration Chromatogram Integration (Peak Detection & Area Calculation) Sample_Run->Integration PurityCalc Purity Calculation (% Area = [Area_Main / Area_Total] * 100) Integration->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: GC Purity Assessment Workflow for this compound.

Experimental Protocol: A Self-Validating GC-FID Method

This protocol is designed to be inherently trustworthy by incorporating system suitability tests (SST) as a prerequisite for analysis, ensuring the system is performing correctly before sample data is generated.[13]

3.1 Materials and Reagents

  • Reference Standard: this compound (>99.5% purity)

  • Potential Impurity Standard: 2-Chloro-6-fluorobenzaldehyde (>99% purity)

  • Solvent: Methanol (HPLC Grade or equivalent)

  • Gases: Helium (Carrier), Hydrogen (FID), Air (FID) - all high purity (99.999%)

3.2 Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: Agilent DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

3.3 Chromatographic Conditions

ParameterSetting
Injector Split Mode, Ratio 50:1, Temperature: 250°C
Carrier Gas Helium, Constant Flow @ 2.0 mL/min
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 240°C, Hold: 5 min
Detector (FID) Temperature: 280°C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup (He): 25 mL/min
Injection Volume 1 µL
Run Time 17.67 minutes

3.4 Solution Preparation

  • Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Reference Standard Solution (1 mg/mL): Prepare in the same manner as the sample solution using the certified reference standard.

  • System Suitability Solution (SST): Prepare a solution containing ~1 mg/mL of the this compound reference standard and ~0.01 mg/mL of the 2-Chloro-6-fluorobenzaldehyde impurity standard in methanol.

3.5 Analysis Procedure

  • System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the SST solution. The system is deemed suitable for analysis if the following criteria are met:

    • Resolution (Rₛ): The resolution between the 2-Chloro-6-fluorobenzaldehyde and this compound peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the this compound peak must be ≤ 1.5.

    • Precision: Perform five replicate injections. The relative standard deviation (%RSD) of the peak area for this compound must be ≤ 2.0%.

  • Analysis: Once SST criteria are met, inject the Sample Solution in duplicate.

  • Purity Calculation: Calculate the purity using the area percent method. Ignore any peaks with an area less than 0.05%.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

3.6 Hypothetical Data Presentation

Peak IDRetention Time (min)Area (µV*s)Area %
Impurity 1 (Solvent)2.85--
Impurity 2 (Aldehyde)9.5215,4000.11
Main Analyte 10.88 13,950,100 99.75
Impurity 3 (Unknown)12.1519,6000.14
Total -13,985,100 100.00

Comparative Analysis with Alternative Techniques

While GC-FID is a superb method for this analysis, a comprehensive purity profile often benefits from orthogonal techniques—different methods that measure the same attribute via different principles.[14]

Technique Principle Strengths for this Application Limitations for this Application
GC-FID Separation by volatility/boiling point; universal carbon detection.[6]Excellent for volatile/semi-volatile impurities (e.g., residual solvents, starting materials). High precision and robustness for quantitation.Not suitable for non-volatile or thermally labile impurities (e.g., salts, polymers). Provides no structural information for unknown peaks.
HPLC-UV Separation by polarity in a liquid phase; UV absorbance detection.[4]Orthogonal Method. Ideal for detecting non-volatile or thermally unstable impurities. Can quantify impurities with a UV chromophore.May have lower resolution for very volatile impurities. Requires different, often more expensive, solvents. Sensitivity depends on the impurity having a UV chromophore.
GC-MS GC separation coupled with mass analysis for identification.[15]Gold Standard for Identification. Provides definitive structural information on volatile impurities by matching mass spectra against libraries.[16] High sensitivity.More complex and expensive instrumentation than GC-FID. Quantitation can be more complex than with FID.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Absolute Structural Confirmation. Can definitively identify the main compound and elucidate the structure of significant unknown impurities. qNMR (quantitative NMR) can provide purity without a reference standard for the main component.Relatively low sensitivity; impurities below ~0.1% are difficult to detect and quantify.[4] Expensive and requires specialized expertise.

Decision-Making Framework

Tech_Selection Start Purity Assessment Goal? Routine_QC Routine QC & Quantitation of Known Volatile Impurities Start->Routine_QC Routine Unknown_ID Identification of Unknown Volatile Impurities Start->Unknown_ID Identification Non_Volatile Screening for Non-Volatile or Thermally Labile Impurities Start->Non_Volatile Non-Volatile Structure_Confirm Absolute Structural Confirmation or Purity w/o Standard Start->Structure_Confirm Confirmation GC_FID Use GC-FID Routine_QC->GC_FID GC_MS Use GC-MS Unknown_ID->GC_MS HPLC_UV Use HPLC-UV Non_Volatile->HPLC_UV NMR Use NMR Structure_Confirm->NMR

Caption: A logic diagram for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Assurance

For the routine purity assessment of synthesized this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands as the method of choice. It offers an optimal balance of speed, precision, sensitivity, and cost-effectiveness for quantifying the main component and related volatile impurities. The detailed protocol in this guide provides a robust, self-validating framework for achieving reliable and reproducible results.

However, a truly comprehensive quality assessment, particularly during process development or for troubleshooting, should employ an integrated strategy. GC-MS is invaluable for identifying unknown peaks detected in a GC-FID chromatogram, while HPLC provides a crucial orthogonal view, ensuring that non-volatile impurities are not overlooked. Finally, NMR spectroscopy serves as the ultimate arbiter for structural confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the purity and quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Chloro-6-fluorobenzaldehyde and Its Synthesis

2-Chloro-6-fluorobenzaldehyde (CAS No. 387-45-1) is a cornerstone intermediate in the fine chemicals industry.[1][2] Its unique trifunctional molecular architecture—an aldehyde, a chloro group, and a fluoro group—makes it an indispensable building block for a range of high-value products. In the pharmaceutical sector, it is a key precursor for the synthesis of antibiotics such as dicloxacillin and flucloxacillin.[1][3][4] In agrochemicals, it serves in the production of modern, high-efficiency, low-toxicity fungicides.[3][5] The strategic importance of this compound necessitates robust, efficient, and scalable synthetic routes, where the choice of catalyst is paramount to achieving desired yields, purity, and process economics.

This guide provides a comparative analysis of catalytic systems for the synthesis of 2-chloro-6-fluorobenzaldehyde, with a primary focus on the industrially dominant method: the oxidation of 2-chloro-6-fluorotoluene. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to support your research and process development endeavors.

The Dominant Industrial Pathway: Catalytic Oxidation of 2-Chloro-6-fluorotoluene

The most prevalent industrial synthesis of 2-chloro-6-fluorobenzaldehyde is a two-step process starting from 2-chloro-6-fluorotoluene.[3][6] This method is favored for its high yield and purity. The process involves:

  • Side-Chain Photochlorination: Free-radical chlorination of the methyl group of 2-chloro-6-fluorotoluene under UV irradiation. This step is typically non-catalytic but is a crucial precursor to the catalytic hydrolysis.

  • Catalytic Hydrolysis: The resulting mixture of chlorinated intermediates (2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride) is hydrolyzed to the final aldehyde product.[6][7] The choice of catalyst in this step is critical and represents a key area of process optimization.

The overall workflow for this industrially preferred synthesis is depicted below:

cluster_0 Step 1: Side-Chain Photochlorination cluster_1 Step 2: Catalytic Hydrolysis cluster_2 Purification Start 2-Chloro-6-fluorotoluene Intermediate Chlorinated Intermediates (Mixture of mono-, di-, and tri-chlorinated species) Start->Intermediate Cl₂, UV Light (100-200°C) Product Crude 2-Chloro-6-fluorobenzaldehyde Intermediate->Product H₂O, Catalyst (100-200°C) Final Pure 2-Chloro-6-fluorobenzaldehyde Product->Final Neutralization, Reduced Pressure Distillation G cluster_main Catalytic Cycle of Ferric Solid Superacid in Hydrolysis A 2-Chloro-6-fluorobenzylidene dichloride B Coordination with Lewis Acid Site (Fe³⁺) A->B + Catalyst C Nucleophilic Attack by H₂O B->C D gem-Halohydrin Intermediate C->D E Protonation by Brønsted Acid Site D->E F Elimination of HCl E->F G 2-Chloro-6-fluorobenzaldehyde (Product) F->G Catalyst Solid Superacid (SO₄²⁻/Fe₂O₃) G->Catalyst Regenerated Catalyst

References

A Senior Application Scientist's Guide to the Validation of 2-Chloro-6-fluorobenzyl Alcohol as a Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Intermediates in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] These elements are not mere placeholders; they are powerful modulators of a molecule's physicochemical and pharmacological properties, influencing everything from metabolic stability and lipophilicity to binding affinity and membrane permeability.[2] Within this context, 2-Chloro-6-fluorobenzyl alcohol emerges as a versatile and highly valuable building block.[3][4] Its unique di-halogenation pattern on the aromatic ring creates a distinct electronic and steric environment, enhancing its reactivity and making it an excellent precursor for a new generation of therapeutic agents.[3][4]

This guide provides an in-depth validation framework for this compound, designed for researchers, process chemists, and drug development professionals. We will move beyond a simple recitation of properties to provide a comparative analysis against other common intermediates, detail rigorous validation protocols with explanations of the underlying scientific rationale, and illustrate its synthetic utility. Our objective is to establish a comprehensive, self-validating system for qualifying this intermediate, ensuring its identity, purity, and suitability for the synthesis of novel, high-quality active pharmaceutical ingredients (APIs).

Comparative Analysis: Positioning this compound

The choice of a starting material is a critical decision in a synthesis campaign, directly impacting reaction efficiency, impurity profiles, and overall cost-effectiveness.[5][6] this compound's utility is best understood when compared to structurally similar, yet electronically distinct, alternatives. The presence of both an electron-withdrawing, moderately sized chlorine atom and a highly electronegative, compact fluorine atom at the ortho positions creates a unique chemical handle.[1][2]

dot

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-6-fluorobenzyl alcohol, ensuring the protection of personnel, facilities, and the environment.

Foundational Knowledge: Understanding the Compound

This compound (CAS No. 56456-50-9) is a halogenated aromatic alcohol frequently utilized in organic synthesis. Its chemical structure, containing both chlorine and fluorine atoms, dictates its classification and subsequent disposal pathway. According to the OSHA Hazard Communication Standard, this chemical is considered hazardous.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, every interaction with this compound, from initial handling to final disposal, must be approached with stringent safety protocols.

Pre-Disposal Safety: The Indispensable Role of Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, the establishment of a robust safety barrier through appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: direct contact with this compound can result in immediate physical harm.

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with splashes or aerosols.[2][3]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[4]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risks.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[2]

The Core Protocol: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[5][6] It must never be mixed with non-halogenated waste streams, as this complicates and increases the cost of disposal.[7]

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container: Utilize a designated, leak-proof container specifically labeled for "Halogenated Organic Waste."[6][8] The container must be chemically compatible with the waste; for instance, acids and bases should not be stored in metal containers.[9]

  • Proper Labeling: The moment the first drop of waste is added, the container must be labeled.[8] The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound."[10][11] Ensure all components of a mixture are listed.[6]

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10][12]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[8][12] This minimizes the release of vapors and prevents spills.

  • Avoid Overfilling: Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills during transport.[9]

Disposal Workflow: From Laboratory Bench to Final Disposition

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Spill & Emergency Response cluster_2 Phase 3: Final Disposal A Start: Waste Generation (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Label Container Correctly ('Hazardous Waste' + Chemical Name) C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F S1 Spill Occurs F->S1 If Spill Occurs G Container Nearing Full (90%) F->G Routine Disposal Path S2 Evacuate Area & Alert Others S1->S2 S3 Contain Spill with Inert Absorbent S2->S3 S4 Collect Contaminated Material into Hazardous Waste Container S3->S4 S5 Decontaminate Spill Area S4->S5 S6 Report to EHS S5->S6 H Contact Environmental Health & Safety (EHS) S6->H G->H I Provide Accurate Waste Information H->I J EHS Arranges Pickup by Licensed Hazardous Waste Vendor I->J K Maintain Disposal Records J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Immediate Actions for Spills:

  • Evacuate and Alert: Immediately clear the area and inform your supervisor and colleagues.[11]

  • Ventilate: If safe to do so, increase ventilation by opening sashes on fume hoods.

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to dike the spill and prevent it from spreading.[11]

  • Collect: Carefully scoop the absorbed material and contaminated debris into your designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.[11]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Get medical attention if irritation develops.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][3]

Regulatory Compliance and Final Disposition

The disposal of this compound is governed by strict regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][13]

  • Institutional EHS: Your primary point of contact for disposal is your institution's Environmental Health and Safety (EHS) department. They are responsible for coordinating with licensed hazardous waste disposal companies.[11]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is essential for regulatory compliance.[11]

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[12][13]

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of environmental responsibility in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.